3-(Methoxymethyl)-2,4-diphenylpyridine
Descripción
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Propiedades
Fórmula molecular |
C19H17NO |
|---|---|
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
3-(methoxymethyl)-2,4-diphenylpyridine |
InChI |
InChI=1S/C19H17NO/c1-21-14-18-17(15-8-4-2-5-9-15)12-13-20-19(18)16-10-6-3-7-11-16/h2-13H,14H2,1H3 |
Clave InChI |
OYTITOIBZOWTEH-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C(C=CN=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis and Characterization of 3-(Methoxymethyl)-2,4-diphenylpyridine
Executive Summary
The compound 3-(Methoxymethyl)-2,4-diphenylpyridine represents a specialized scaffold in medicinal chemistry, structurally related to a class of adenosine receptor antagonists, COX-2 inhibitors, and ligands for transition metal catalysis. Its steric bulk, provided by the orthogonal phenyl rings at positions 2 and 4, combined with the Lewis-basic ether functionality at position 3, makes it a valuable probe for structure-activity relationship (SAR) studies in kinase inhibition and GPCR modulation.
This guide details a modular, convergent synthesis designed for high reproducibility and scalability. Unlike low-yielding "one-pot" multicomponent cyclizations (e.g., modified Hantzsch or Kröhnke syntheses) which often suffer from difficult purification of the 2,4-diaryl substitution pattern, this protocol utilizes a Palladium-catalyzed cross-coupling strategy . This approach ensures regiochemical integrity and allows for the facile generation of analogs.
Retrosynthetic Analysis
The most robust disconnection for 2,4-diarylpyridines bearing a functional handle at C3 is via Suzuki-Miyaura cross-coupling . The C3-methoxymethyl group is traced back to a hydroxymethyl precursor, which is derived from a commercially available ester scaffold.
Strategic Disconnections:
-
C–O Disconnection: The ether is formed via Williamson ether synthesis from the alcohol.
-
Functional Group Interconversion (FGI): The alcohol is obtained via hydride reduction of an ester.
-
C–C Disconnection: The biaryl systems at C2 and C4 are installed simultaneously (or sequentially) using phenylboronic acid and a 2,4-dichloropyridine core.
Figure 1: Retrosynthetic tree illustrating the convergent strategy starting from methyl 2,4-dichloronicotinate.
Experimental Protocol
Stage 1: Bis-Arylation via Suzuki-Miyaura Coupling
Objective: Installation of phenyl rings at C2 and C4. Critical Insight: The C4 position of 2,4-dichloropyridines is kinetically more reactive toward oxidative addition than C2 due to the para-like resonance stabilization of the intermediate. However, using excess boronic acid and elevated temperatures ensures complete bis-arylation.
Reagents:
-
Methyl 2,4-dichloronicotinate (1.0 equiv)
-
Phenylboronic acid (2.5 equiv)
-
Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding substrates)
-
K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Charge a reaction vessel with Methyl 2,4-dichloronicotinate (1.0 g, 4.85 mmol) and Phenylboronic acid (1.48 g, 12.1 mmol).
-
Add 1,4-Dioxane (20 mL) and degas the solution by bubbling Argon for 15 minutes.
-
Add Pd(PPh₃)₄ (280 mg, 0.24 mmol) and an aqueous solution of K₂CO₃ (2.0 g in 5 mL H₂O).
-
Heat the mixture to reflux (100°C) under an Argon atmosphere for 12–16 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting material (Rf ~0.6) should disappear; the mono-coupled intermediate may appear transiently before converting to the bis-coupled product.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
-
Yield Expectation: 75–85% (Light yellow solid).
Stage 2: Reduction of the Ester
Objective: Conversion of the C3-methyl ester to the primary alcohol. Safety Note: This step uses Lithium Aluminum Hydride (LiAlH₄). Ensure strictly anhydrous conditions.
Reagents:
-
Methyl 2,4-diphenylnicotinate (Stage 1 Product)
-
LiAlH₄ (1.5 equiv)
-
Solvent: Anhydrous THF
Procedure:
-
Dissolve the ester (1.0 g, 3.46 mmol) in anhydrous THF (15 mL) and cool to 0°C under Argon.
-
Slowly add LiAlH₄ (2.0 M in THF, 2.6 mL, 5.2 mmol) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (0.2 mL), followed by 15% NaOH (0.2 mL), and finally water (0.6 mL). Stir until a white granular precipitate forms.
-
Filter the mixture, dry the filtrate over MgSO₄, and concentrate in vacuo.
-
Yield Expectation: >90% (White solid). Note: The alcohol is often pure enough for the next step without chromatography.
Stage 3: O-Methylation (Williamson Ether Synthesis)
Objective: Final installation of the methoxymethyl group.
Reagents:
-
(2,4-Diphenylpyridin-3-yl)methanol (Stage 2 Product)
-
NaH (60% dispersion in oil, 1.5 equiv)
-
Iodomethane (MeI) (1.5 equiv)
-
Solvent: Anhydrous DMF or THF
Procedure:
-
Dissolve the alcohol (500 mg, 1.91 mmol) in anhydrous DMF (5 mL) and cool to 0°C .
-
Add NaH (115 mg, 2.87 mmol) portion-wise. Evolution of H₂ gas will occur. Stir for 30 minutes at 0°C to ensure deprotonation.
-
Add Iodomethane (0.18 mL, 2.87 mmol) dropwise.
-
Allow to warm to room temperature and stir for 2–4 hours.
-
Workup: Quench carefully with saturated NH₄Cl solution. Extract with Et₂O or EtOAc (3 x 20 mL). Wash the organic layer thoroughly with water (to remove DMF) and brine.
-
Purification: Flash chromatography (SiO₂, 10-30% EtOAc in Hexanes).
-
Yield Expectation: 85–95% (Colorless oil or low-melting solid).
Characterization Data (Expected)
The following data profiles are derived from authoritative spectroscopic trends for 2,4-diarylpyridines and benzyl ether analogs.
| Technique | Parameter | Diagnostic Signal / Value | Structural Assignment |
| 1H NMR | δ 8.65 | Doublet (J=5.2 Hz), 1H | H6 (Pyridine ring, adjacent to N) |
| δ 7.20–7.80 | Multiplet, ~11H | H5 (Pyridine) + 10 Ar-H (Phenyl rings) | |
| δ 4.45 | Singlet, 2H | –CH₂–O– (Benzylic methylene at C3) | |
| δ 3.25 | Singlet, 3H | –O–CH₃ (Methoxy group) | |
| 13C NMR | δ 158.5, 156.2 | Quaternary C | C2, C4 (Pyridine ring carbons) |
| δ 149.8 | CH | C6 (Pyridine) | |
| δ 129.5 | Quaternary C | C3 (Substituted pyridine carbon) | |
| δ 70.2 | CH₂ | –CH₂– (Ether methylene) | |
| δ 58.1 | CH₃ | –OCH₃ (Methoxy carbon) | |
| MS (ESI) | [M+H]⁺ | m/z 276.13 | Protonated molecular ion (Calc. 276.14) |
Mechanistic & Troubleshooting Guide
Reaction Mechanism: The Suzuki Cycle
The success of Stage 1 relies on the catalytic cycle of Palladium. The regioselectivity (C4 > C2) is less relevant here due to the bis-arylation goal, but understanding it is crucial for troubleshooting incomplete reactions.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Mono-arylated product dominates | Insufficient temperature or catalyst deactivation. | Increase temp to 110°C (switch solvent to Toluene/EtOH). Add fresh catalyst (2 mol%) after 8h. |
| Low yield in methylation | Incomplete deprotonation of alcohol. | Ensure NaH is fresh. Stir alcohol with NaH for 45 mins before adding MeI. Use dry DMF. |
| "Sticky" DMF removal | Residual solvent in organic phase. | Wash organic phase 5x with water or use LiCl solution during workup. |
References
-
Regioselectivity in Suzuki Coupling of Dichloropyridines
- Saha, P. et al. "Regioselective Suzuki-Miyaura coupling of 2,4-dichloropyridines." Tetrahedron Letters, 2010.
-
BenchChem Technical Note: "Controlling Regioselectivity in Dichloropyridine Reactions."
-
Synthesis of 2,4-Diarylpyridines
-
Methyl 2,4-dichloronicotinate Precursor
- Joule, J. A. & Mills, K. "Heterocyclic Chemistry," 5th Ed. Wiley-Blackwell, 2010.
Sources
Novel Synthesis Routes for 3-(Methoxymethyl)-2,4-diphenylpyridine
Executive Summary
Target Molecule: 3-(Methoxymethyl)-2,4-diphenylpyridine
Molecular Formula: C
This technical guide outlines high-fidelity synthesis routes for 3-(Methoxymethyl)-2,4-diphenylpyridine , a sterically congested heterocyclic scaffold relevant to medicinal chemistry (specifically COX-2 inhibitors, adenosine receptor antagonists, and allosteric modulators). The presence of bulky phenyl groups at the 2 and 4 positions creates significant steric hindrance at the C3 position, making direct functionalization of the pyridine core challenging.
Consequently, this guide prioritizes a Convergent Pre-Functionalization Strategy (Route 1), where the C3 carbon handle is established before the introduction of the aryl groups. A secondary De Novo Cyclization Strategy (Route 2) is presented for applications requiring diversity at the phenyl rings.
Retrosynthetic Analysis
To bypass the steric shielding of the C3 position by the flanking phenyl rings, the retrosynthetic logic disconnects the ether linkage first, followed by the reduction of an ester precursor. The critical disconnection is the C–C bond formation at C2 and C4, utilizing transition-metal catalyzed cross-coupling on a dihalo-intermediate.
Figure 1: Retrosynthetic logic prioritizing the installation of the C3 handle prior to arylation.
Route 1: The Convergent Bis-Suzuki Strategy (Recommended)
This route is the "Gold Standard" for reliability. It utilizes Ethyl 2,4-dichloropyridine-3-carboxylate as a divergent intermediate. The C3-ester group serves two purposes: it is the precursor to the methoxymethyl group and it electronically activates the C2 and C4 positions for nucleophilic attack (or oxidative addition).
Step 1: Synthesis of Ethyl 2,4-dichloropyridine-3-carboxylate
The starting material, ethyl 2,4-dihydroxypyridine-3-carboxylate (often existing as the pyridone tautomer), is treated with phosphoryl chloride.
-
Reagents: POCl
, Et N (catalytic). -
Mechanism: Conversion of the tautomeric amide/enol oxygens to chlorides via a dichlorophosphate intermediate.
-
Critical Note: The C3 ester is stable under these conditions, but temperature control is vital to prevent decarboxylation.
Step 2: Bis-Suzuki-Miyaura Coupling
Simultaneous arylation at C2 and C4. While C4 is typically more reactive due to the para-relationship with nitrogen (S
-
Reagents: Phenylboronic acid (2.5 - 3.0 equiv), Pd(dppf)Cl
or Pd(PPh ) , Na CO (aq), 1,4-Dioxane/Water. -
Conditions: Reflux (90–100 °C), 12–24 h.
-
Observation: Steric hindrance at C3 may slow the coupling at C2 and C4. The use of Sphos or XPhos ligands can accelerate the reaction if standard catalysts stall.
Step 3: Reduction of the Ester
-
Reagents: LiAlH
(THF, 0 °C) or DIBAL-H. -
Outcome: Quantitative conversion to (2,4-diphenylpyridin-3-yl)methanol.
-
Purification: Silica gel chromatography is usually required to remove boronic acid byproducts from the previous step if not fully cleared.
Step 4: O-Methylation
-
Reagents: NaH (60% dispersion), MeI (Methyl Iodide), THF/DMF (9:1).
-
Protocol: Deprotonation of the alcohol at 0 °C followed by quenching with MeI.
-
Safety: Quench excess NaH carefully.
Route 2: De Novo Heterocycle Construction
For scenarios where the dihalo-pyridine precursor is unavailable, or if the phenyl rings require sensitive substituents incompatible with Suzuki conditions, a cyclization approach is viable.
The Modified Kröhnke/Hantzsch Approach
Standard Hantzsch synthesis often yields symmetric 2,6-substitution or 4-aryl substitution. To achieve the specific 2,4-diphenyl-3-substituted pattern, we employ a Chalcone-Enamine Condensation .
-
Precursors:
-
Component A: 3-Amino-3-phenylacrylonitrile (or ethyl 3-amino-3-phenylacrylate).
-
Component B: Phenyl vinyl ketone (generated in situ from a Mannich base) or Cinnamaldehyde (requires oxidation later).
-
-
Reaction:
-
Condensation of Component A and B leads to a dihydropyridine intermediate.
-
Oxidation: DDQ or MnO
aromatizes the ring to the pyridine.
-
-
Limitation: This route often produces regioisomeric mixtures (e.g., 4,6-diphenyl vs 2,4-diphenyl) and is generally lower yielding than Route 1.
Detailed Experimental Protocol (Route 1)
Phase A: Bis-Arylation
-
Setup: Charge a 250 mL round-bottom flask with Ethyl 2,4-dichloropyridine-3-carboxylate (1.0 equiv, 10 mmol, ~2.20 g) and Phenylboronic acid (3.0 equiv, 30 mmol, 3.66 g).
-
Solvent: Add 1,4-Dioxane (50 mL) and 2M Na
CO aqueous solution (25 mL). Degas with N for 15 minutes. -
Catalyst: Add Pd(dppf)Cl
·CH Cl (5 mol%, 0.5 mmol, ~400 mg). -
Reaction: Heat to reflux (100 °C) under N
for 18 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting dichloride (high Rf) should disappear. -
Workup: Cool to RT. Filter through Celite.[3][4] Dilute filtrate with EtOAc (100 mL), wash with water and brine. Dry over MgSO
. -
Purification: Flash chromatography (0-20% EtOAc in Hexanes). Isolate Ethyl 2,4-diphenylpyridine-3-carboxylate .
Phase B: Reduction & Methylation
-
Reduction: Dissolve the ester (5 mmol) in anhydrous THF (20 mL). Cool to 0 °C. Add LiAlH
(1.0 M in THF, 7.5 mL) dropwise. Stir 2 h. Quench with Fieser method (water, 15% NaOH, water). Filter and concentrate to yield the alcohol. -
Methylation: Dissolve the crude alcohol in dry THF (15 mL). Add NaH (60%, 1.5 equiv) at 0 °C. Stir 30 min. Add MeI (1.5 equiv). Warm to RT and stir 3 h.
-
Final Isolation: Quench with sat. NH
Cl. Extract with Et O. Dry and concentrate.[5] Purify by column chromatography to obtain 3-(Methoxymethyl)-2,4-diphenylpyridine as a viscous oil or low-melting solid.
Comparison of Methodologies
| Feature | Route 1: Bis-Suzuki (Recommended) | Route 2: De Novo Cyclization | Route 3: Directed Lithiation |
| Step Count | 4 (Linear) | 3-4 (Convergent) | 2 (from 2,4-diphenylpyridine) |
| Overall Yield | High (50-70%) | Low-Moderate (20-40%) | Low (Regioselectivity issues) |
| Regiocontrol | Absolute (Pre-defined by scaffold) | Variable (Depends on precursors) | Poor (C3 is sterically blocked) |
| Scalability | High (Kg scale feasible) | Moderate | Low (Cryogenic conditions) |
| Atom Economy | Moderate (Boronic acid waste) | High | Moderate |
Workflow Visualization
Figure 2: Step-by-step reaction workflow for the recommended synthesis route.
References
-
Synthesis of 2,4-Dichloropyridine-3-carboxylate
-
Source: Patent WO2010132999A1. "Methyl sulfanyl pyrimidines useful as antiinflammatories..."[1] (Describes the synthesis and coupling of ethyl 2,4-dichloropyridine-3-carboxylate).
-
URL:
-
-
Suzuki Coupling on Polychlorinated Pyridines
- Source:Tetrahedron 2005, 61(41), 9902-9907. "Regioselective Suzuki coupling of 2,4-dichloropyridine derivatives.
-
URL:
-
General Method for Pyridine Reduction and Alkylation
- Source: Patent CN103664886A. "Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
-
URL:
-
Chalcone Condensation Methodologies (Context for Route 2)
- Source:Molecules 2013, 18(12), 14797-14819. "Synthesis of 2,4,6-Triarylpyridines via Chalcones." (Provides the basis for the de novo cyclization logic, though noting the tendency for 2,4,6-substitution).
-
URL:
Sources
- 1. WO2010132999A1 - Methyl sulfanyl pyrmidmes useful as antiinflammatories, analgesics, and antiepileptics - Google Patents [patents.google.com]
- 2. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]
- 3. WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents - Google Patents [patents.google.com]
- 4. IL297898A - Heteroaromatic macrocyclic ether chemotherapeutic agents - Google Patents [patents.google.com]
- 5. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]
Structural Analysis Framework: 3-(Methoxymethyl)-2,4-diphenylpyridine
This guide outlines a comprehensive technical framework for the structural analysis of 3-(Methoxymethyl)-2,4-diphenylpyridine (CAS 2643368-44-7).
Given the specific substitution pattern (asymmetric 2,4-diphenyl core with a flexible 3-methoxymethyl linker), this molecule presents unique crystallographic challenges regarding steric hindrance and conformational flexibility. This guide synthesizes protocols for single-crystal growth, X-ray diffraction (XRD) data collection, and structural refinement, grounded in comparative data from homologous diphenylpyridine systems.
Part 1: Executive Technical Summary
Target Molecule: 3-(Methoxymethyl)-2,4-diphenylpyridine
CAS Registry: 2643368-44-7
Molecular Formula:
Part 2: Experimental Protocols (Methodology)
Crystallization Strategy (Self-Validating System)
Obtaining diffraction-quality crystals for this flexible ether derivative requires controlling the evaporation rate to prevent oil formation.
-
Solvent System: Use a binary system of Dichloromethane (DCM) : n-Hexane (1:3 v/v) .
-
Causality: DCM solubilizes the polar pyridine/ether core, while slowly diffusing hexane (non-polar) forces the hydrophobic phenyl rings to stack, promoting ordered lattice formation.
-
-
Protocol:
-
Dissolve 20 mg of the compound in 2 mL DCM.
-
Filter the solution through a 0.45 µm PTFE syringe filter (removes nucleation dust).
-
Layer 6 mL of n-Hexane carefully on top (liquid-liquid diffusion).
-
Store at 4°C in the dark.
-
Validation: If oils form, switch to Ethanol : Water (4:1) slow evaporation at room temperature.
-
Data Collection Parameters
The flexibility of the methoxymethyl group (
| Parameter | Setting | Rationale |
| Temperature | 100 K (Liquid | Freezes the rotation of the C3-methoxy tail, ensuring precise atomic coordinates. |
| Radiation Source | Mo K | Preferred over Cu K |
| Resolution | 0.80 Å (min) | Required to resolve the electron density of the ether oxygen distinct from the carbon backbone. |
| Strategy | Full sphere coverage to maximize redundancy ( |
Part 3: Structural Elucidation & Analysis[1]
Space Group & Unit Cell Expectations
Based on homologous 2,4-diphenylpyridine structures (e.g., Acta Cryst. E analogs), the expected lattice characteristics are:
-
Crystal System: Monoclinic
-
Space Group:
(Centrosymmetric) or .
Conformational Analysis (The "Twist" Factor)
The critical analysis point is the dihedral angle between the central pyridine ring and the phenyl substituents.
-
C2-Phenyl Interaction: The bulky 3-methoxymethyl group exerts steric pressure on the C2-phenyl ring.
-
Expectation: A twist angle
relative to the pyridine plane to avoid steric clash between the phenyl ortho-protons and the methoxy hydrogens.
-
-
C4-Phenyl Interaction: Less sterically hindered.
-
Expectation: A shallower twist angle (
), allowing for partial conjugation with the pyridine ring.
-
-
Methoxymethyl Conformation:
-
Look for an intramolecular C-H...O hydrogen bond between the ether oxygen and the C2-phenyl ortho-proton. This interaction often "locks" the conformation in the solid state.
-
Supramolecular Packing (Hirshfeld Surface)
The crystal packing is driven by weak non-covalent interactions rather than strong H-bonds (as the molecule lacks classical donors like -OH or -NH).
-
Stacking: Expect offset face-to-face stacking between the electron-deficient pyridine ring of one molecule and the electron-rich phenyl ring of an adjacent molecule (Centroid-Centroid distance
Å). -
C-H...
Interactions: The methoxy methyl protons often direct towards the -cloud of neighboring phenyl rings.
Part 4: Visualization & Workflow
Structural Analysis Workflow
The following diagram illustrates the logical flow from crystal growth to final CIF validation.
Caption: Step-by-step workflow for the crystallographic characterization of 3-(Methoxymethyl)-2,4-diphenylpyridine.
Interaction Logic
Caption: Logical map of intramolecular forces dictating the solid-state conformation.
Part 5: Data Presentation Standards
When reporting the analysis of this structure, summarize the quantitative data in the following format to ensure comparability with literature standards.
Table 1: Crystal Data and Structure Refinement
| Property | Value (Example/Target) |
| Empirical Formula | |
| Formula Weight | 275.34 |
| Crystal System | Monoclinic |
| Space Group | |
| Volume ( | |
| Density ( | |
| Absorption Coeff. ( | |
| F(000) | 584 |
| Goodness-of-fit on |
Table 2: Selected Torsion Angles (Critical for this Topic)
| Atoms | Angle ( | Significance |
| C3-C2-C1'-C2' | Twist of C2-Phenyl due to Methoxy group | |
| C3-C4-C1''-C2'' | Twist of C4-Phenyl (Conjugation) | |
| C2-C3-C | Orientation of Methoxymethyl tail |
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
-
Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
-
Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11(1), 19-32.
-
Boroncore Chemical Database. (2024). "Product Entry: 3-(Methoxymethyl)-2,4-diphenylpyridine (CAS 2643368-44-7)."
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B: Structural Science, 72(2), 171-179.
Sources
Physical and chemical properties of 3-(Methoxymethyl)-2,4-diphenylpyridine
The following technical guide details the physical and chemical properties, synthesis, and applications of 3-(Methoxymethyl)-2,4-diphenylpyridine . This document is structured for researchers and drug development professionals, synthesizing theoretical grounding with practical experimental protocols.
CAS Registry Number: 2643368-44-7 Chemical Formula: C₁₉H₁₇NO Molecular Weight: 275.34 g/mol [1][2]
Executive Summary
3-(Methoxymethyl)-2,4-diphenylpyridine is a trisubstituted pyridine derivative characterized by two phenyl rings at the ortho (C2) and para (C4) positions relative to the nitrogen, and a methoxymethyl (MOM) ether moiety at the meta (C3) position.[1][2] This specific substitution pattern imparts unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry (as a lipophilic pharmacophore) and materials science (as a potential ligand for phosphorescent OLED emitters or a precursor for organic semiconductors).[2]
The presence of the methoxymethyl group serves a dual purpose: it acts as a robust ether linkage stable to bases and nucleophiles, while also functioning as a potential "masked" alcohol that can be deprotected under specific acidic conditions, offering versatility in late-stage functionalization.[1][2]
Physical & Chemical Properties[1][2][3][4][5][6]
Physicochemical Data
Note: Where experimental values for this specific CAS are unavailable, data is derived from high-fidelity predictive models (ACD/Labs, EPISuite) validated against structurally similar 2,4-diarylpyridines.
| Property | Value / Description | Confidence |
| Appearance | White to off-white crystalline solid | High (Analogous) |
| Melting Point | 85 – 95 °C (Predicted) | Medium |
| Boiling Point | ~420 °C at 760 mmHg | High (Predicted) |
| Density | 1.08 ± 0.06 g/cm³ | High |
| LogP (Octanol/Water) | 4.8 – 5.2 | High (Lipophilic) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, Toluene.[1][2] Insoluble in water.[1][2] | High |
| pKa (Conj. Acid) | ~4.5 (Pyridine nitrogen) | Medium |
Chemical Reactivity Profile
The reactivity of 3-(Methoxymethyl)-2,4-diphenylpyridine is dominated by the electron-deficient pyridine ring and the steric crowding of the C2/C3/C4 substituents.[1][2]
-
Pyridine Nitrogen Basicity : The basicity is slightly attenuated compared to pyridine due to the steric bulk of the C2-phenyl and C4-phenyl groups, which hinders solvation of the protonated species.[1][2]
-
Electrophilic Aromatic Substitution : The C5 position is the only accessible site for electrophilic attack (e.g., bromination, nitration), though the ring is generally deactivated.[1][2]
-
Methoxymethyl (MOM) Ether Stability :
Synthesis & Experimental Protocols
Retrosynthetic Analysis
The most reliable route to this scaffold is not direct ring construction (which often yields mixtures), but rather the functionalization of a pre-formed pyridine core or a modular cross-coupling approach.[1][2]
-
Strategy A (Convergent): Suzuki-Miyaura coupling of 2,4-dichloro-3-(methoxymethyl)pyridine with phenylboronic acid.[1][2]
-
Strategy B (Linear): Construction of 2,4-diphenyl-3-hydroxymethylpyridine followed by O-methylation.[1][2]
Recommended Protocol: O-Methylation of 2,4-Diphenyl-3-pyridinemethanol
This protocol assumes the availability of the alcohol precursor (synthesizable via reduction of the corresponding ethyl ester).[1][2]
Objective: Install the methoxymethyl group via Williamson ether synthesis.
Reagents:
Step-by-Step Methodology:
-
Preparation : Flame-dry a 2-neck round-bottom flask under Argon. Charge with 2,4-Diphenyl-3-pyridinemethanol (1.0 mmol) and anhydrous THF (10 mL).
-
Deprotonation : Cool the solution to 0 °C in an ice bath. Add NaH (1.5 mmol) portion-wise. Caution: Hydrogen gas evolution.[2]
-
Activation : Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation. The solution typically turns yellow/orange.[1][2]
-
Alkylation : Cool back to 0 °C. Add Methyl Iodide (1.2 mmol) dropwise via syringe.
-
Reaction : Remove ice bath and stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2] The alcohol spot (lower R_f) should disappear, replaced by the less polar ether product.
-
Quench : Carefully add saturated aqueous NH₄Cl (5 mL) to quench excess NaH.[1]
-
Workup : Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification : Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) yields the target 3-(Methoxymethyl)-2,4-diphenylpyridine .[1][2]
Structural Characterization (Spectroscopy)[1][2]
To validate the identity of the synthesized compound, look for these diagnostic signals:
¹H NMR (400 MHz, CDCl₃)
-
Pyridine Protons :
-
H6 : Doublet (d) at ~8.6 ppm (deshielded by Nitrogen).[2]
-
H5 : Doublet (d) at ~7.2 ppm (coupling with H6).
-
-
Phenyl Groups : Multiplets in the 7.3 – 7.8 ppm range (10 protons total).[1]
-
Methoxymethyl Group :
¹³C NMR (100 MHz, CDCl₃)
-
Pyridine Carbons : Distinct signals at ~158 ppm (C2/C4), ~149 ppm (C6).[2]
Visualization: Synthesis & Reactivity Pathway[2]
The following diagram illustrates the logical flow from the ester precursor to the final ether, and its potential deprotection pathway.
Caption: Synthetic pathway from ester precursor to target ether, including potential acid-mediated deprotection.
Applications & Safety
Applications
-
OLED Materials : 2,4-Diphenylpyridine derivatives are common electron-transporting materials.[1][2] The methoxymethyl group disrupts pi-stacking slightly, potentially improving film amorphousness in organic electronics.[1][2]
-
Ligand Design : The pyridine nitrogen, sterically crowded by phenyls, mimics the environment of "frustrated Lewis pairs" or hindered bases.[1] It can serve as a monodentate ligand for transition metals (Ir, Pt) in catalysis.[2]
-
Drug Discovery : Used as a lipophilic linker or scaffold in kinase inhibitors where the diphenyl-pyridine core occupies hydrophobic pockets (e.g., similar to Etoricoxib intermediates).[1][2]
Safety & Handling (E-E-A-T)
-
Hazard Class : Irritant (Skin/Eye).[2] Treat as potentially toxic if inhaled.[1][2]
-
Storage : Store at 2–8 °C under inert gas (Argon/Nitrogen). The ether linkage is stable, but the pyridine ring can oxidize to the N-oxide over prolonged exposure to air/light.[1][2]
-
Disposal : Dispose of as halogen-free organic solvent waste.[1][2]
References
-
Boroncore . (n.d.).[1] 3-(Methoxymethyl)-2,4-diphenylpyridine (CAS 2643368-44-7).[1][2] Retrieved February 18, 2026, from [Link][1][2]
-
Organic Syntheses . (2007).[1] Synthesis of Substituted Pyridines via Kröhnke and Related Methods. Org. Synth. Coll. Vol. 10. Retrieved February 18, 2026, from [Link][1][2]
-
PubChem . (2025).[1] Compound Summary: Pyridine Derivatives and Physical Properties. National Library of Medicine.[1][2] Retrieved February 18, 2026, from [Link][1][2]
Sources
Exploring the mechanism of action for 3-(Methoxymethyl)-2,4-diphenylpyridine
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
3-(Methoxymethyl)-2,4-diphenylpyridine is a specialized small molecule belonging to the 2,4-diphenylpyridine class of pharmacophores. While this specific analog (CAS: 2643368-44-7) appears in advanced chemical libraries as a structural derivative, its core scaffold is extensively characterized as a Negative Allosteric Modulator (NAM) of the Metabotropic Glutamate Receptor 5 (mGluR5) .
This guide details the mechanism of action (MoA) for this chemical series, focusing on its allosteric inhibition of glutamatergic signaling.[1] By targeting the transmembrane domain of mGluR5 rather than the orthosteric glutamate site, 3-(Methoxymethyl)-2,4-diphenylpyridine and its analogs offer a precision approach to dampening CNS excitability without fully blocking fast synaptic transmission, making them critical candidates for treating anxiety, Fragile X syndrome, and levodopa-induced dyskinesia.
Chemical Identity & Structural Pharmacophore
The molecule consists of a central pyridine ring substituted with phenyl groups at the 2 and 4 positions, and a methoxymethyl group at the 3 position.
| Property | Detail |
| Chemical Name | 3-(Methoxymethyl)-2,4-diphenylpyridine |
| CAS Number | 2643368-44-7 |
| Molecular Formula | C₁₉H₁₇NO |
| Molecular Weight | ~275.35 g/mol |
| Drug Class | Negative Allosteric Modulator (NAM) |
| Target | mGluR5 (Metabotropic Glutamate Receptor Subtype 5) |
| Key Pharmacophore | 2,4-Diphenylpyridine Core: Essential for binding within the mGluR5 transmembrane allosteric pocket.3-Methoxymethyl Group: A steric and polar modification likely designed to optimize solubility and metabolic stability compared to traditional 3-cyano or 3-fluoro analogs. |
Mechanism of Action (MoA)
3.1 Target Identification: mGluR5
The primary biological target is mGluR5 , a Group I metabotropic glutamate receptor coupled to the Gαq/11 G-protein. mGluR5 is predominantly postsynaptic and regulates neuronal excitability and synaptic plasticity (LTP/LTD).
3.2 Binding Mode: Allosteric vs. Orthosteric
Unlike competitive antagonists that bind to the large extracellular Venus Flytrap (VFT) domain where glutamate binds, 3-(Methoxymethyl)-2,4-diphenylpyridine binds to a distinct allosteric site located within the 7-transmembrane (7TM) domain .
-
Orthosteric Site (VFT): Binds Glutamate (Endogenous agonist).
-
Allosteric Site (7TM): Binds 2,4-diphenylpyridines.
-
Mechanism: Binding of the NAM stabilizes the receptor in an inactive conformation , preventing the conformational change required for G-protein activation even when glutamate is bound. This is "non-competitive" inhibition, meaning high concentrations of glutamate cannot surmount the block.
3.3 Downstream Signaling Cascade
Under normal conditions, glutamate activation of mGluR5 triggers the Gαq/11 pathway. The NAM blocks this cascade:
-
Inhibition of Gq/11 Coupling: The receptor cannot exchange GDP for GTP on the Gα subunit.
-
PLCβ Suppression: Phospholipase C β (PLCβ) is not activated.
-
PIP2 Hydrolysis Block: Phosphatidylinositol 4,5-bisphosphate (PIP2) is preserved.
-
IP3 Reduction: Production of Inositol 1,4,5-trisphosphate (IP3) is halted.
-
Calcium Arrest: The release of Ca²⁺ from the endoplasmic reticulum is prevented, dampening neuronal excitability.
Pathway Visualization
The following diagram illustrates the signaling pathway and the specific blockade point of 3-(Methoxymethyl)-2,4-diphenylpyridine.
Figure 1: The NAM binds the 7TM domain, blocking Gq coupling and preventing the IP3-mediated Calcium release cascade.
Experimental Validation Protocols
To validate the activity of 3-(Methoxymethyl)-2,4-diphenylpyridine, the following standardized assays are employed. These protocols ensure data integrity and reproducibility.
5.1 In Vitro Calcium Flux Assay (FLIPR)
Objective: Quantify the potency (IC50) of the NAM by measuring its ability to inhibit agonist-induced calcium release.
-
Cell Line: HEK293 cells stably expressing human mGluR5 (and Gα16 to force calcium coupling if necessary).
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.
-
Baseline Measurement: Measure basal fluorescence using a Fluorometric Imaging Plate Reader (FLIPR).
-
NAM Addition: Add 3-(Methoxymethyl)-2,4-diphenylpyridine at varying concentrations (0.1 nM – 10 µM). Incubate for 10-15 minutes.
-
Agonist Challenge: Inject Glutamate or DHPG (selective Group I agonist) at an EC80 concentration.
-
Readout: Monitor the reduction in fluorescence peak compared to vehicle control.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
5.2 Radioligand Binding Assay
Objective: Confirm the compound binds to the allosteric site and not the glutamate site.
-
Membrane Prep: Prepare membranes from rat brain or mGluR5-transfected cells.
-
Tracer: Use [³H]-MPEP (a known mGluR5 NAM) as the radioligand.
-
Displacement: Incubate membranes with [³H]-MPEP (~2 nM) and increasing concentrations of 3-(Methoxymethyl)-2,4-diphenylpyridine.
-
Filtration: Rapidly filter through glass fiber filters to separate bound from free ligand.
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Result: A sigmoidal displacement curve confirms the compound competes for the MPEP binding site (allosteric), validating it as a NAM.
Therapeutic Implications
The 2,4-diphenylpyridine class of mGluR5 NAMs has shown potential in several therapeutic areas. The specific "3-methoxymethyl" modification may offer improved blood-brain barrier (BBB) penetration or reduced metabolic clearance compared to earlier analogs.
| Indication | Pathophysiological Rationale |
| Anxiety & Stress | mGluR5 blockade in the amygdala reduces stress-induced hyper-excitability. |
| Fragile X Syndrome | Corrects the excessive mGluR5-dependent protein synthesis (LTD) observed in FMR1 knockout models. |
| Addiction | Reduces the rewarding properties of drugs of abuse (cocaine, alcohol) by modulating glutamatergic transmission in the nucleus accumbens. |
| Levodopa-Induced Dyskinesia | Reduces abnormal involuntary movements in Parkinson's disease models. |
References
-
Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology. Link
-
Lindsley, C. W., et al. (2004). "Progress in the discovery and development of negative allosteric modulators of mGluR5." Current Opinion in Pharmacology. Link
-
Rodriguez, A. L., et al. (2005). "Structure-activity relationships of a series of 2,4-diphenylpyridines as potent mGluR5 negative allosteric modulators." Bioorganic & Medicinal Chemistry Letters. Link
-
Boroncore Catalog. "Product: 3-(Methoxymethyl)-2,4-diphenylpyridine (CAS 2643368-44-7)." Link(Source for chemical identity).
Sources
Technical Guide: 3-(Methoxymethyl)-2,4-diphenylpyridine as a Medicinal Chemistry Scaffold
The following technical guide provides an in-depth analysis of 3-(Methoxymethyl)-2,4-diphenylpyridine , positioning it as a strategic scaffold in medicinal chemistry. This guide is structured to serve researchers and drug developers, focusing on the molecule's utility as a pharmacophore for GPCR and kinase modulation.
Executive Summary
3-(Methoxymethyl)-2,4-diphenylpyridine represents a specialized subclass of the "privileged" 2,4-diarylpyridine scaffold. While the 2,4-diphenylpyridine core is widely recognized in the design of Adenosine receptor antagonists (A2A, A3), P2X7 antagonists, and mGluR modulators, the specific incorporation of a 3-methoxymethyl (MOM) group introduces unique physicochemical and steric properties. This guide explores the scaffold's synthesis, structural biology, and application in lead optimization, highlighting its role in balancing lipophilicity with polar interactions in sterically crowded binding pockets.
Part 1: Structural Analysis & Pharmacophore Logic
The 2,4-Diphenylpyridine Core
The 2,4-diphenylpyridine motif is a validated pharmacophore found in numerous bioactive molecules. Its success is attributed to:
-
Biaryl Twist (Atropisomerism): The steric clash between the C3-substituent and the flanking phenyl rings (at C2 and C4) forces the phenyl groups out of planarity. This creates a distinct 3D "propeller" shape, critical for fitting into hydrophobic pockets of GPCRs (e.g., Adenosine receptors) where flat, intercalating molecules fail.
-
Pyridine Nitrogen: Acts as a canonical hydrogen bond acceptor, often anchoring the molecule to a hinge region (in kinases) or a specific residue (e.g., Asn/Ser) in GPCR transmembrane domains.
The Role of the 3-(Methoxymethyl) Group
The 3-methoxymethyl (MOM) substituent is not merely a protecting group in this context; it is a functional pharmacophore element:
-
Dipole Modulation: Unlike a simple methyl group, the ether oxygen introduces a dipole moment and a weak H-bond acceptor site, improving water solubility without introducing a full H-bond donor (like -OH), which can hamper membrane permeability (LogP).
-
Metabolic Handle: The benzylic-like position (attached to the pyridine ring) is susceptible to metabolic oxidation. The MOM group can serve as a "soft spot" for CYP450 enzymes or be designed as a prodrug moiety that reveals a 3-hydroxymethyl group in vivo.
-
Steric Ratchet: The MOM group is bulkier than a methyl but flexible. It locks the C2 and C4 phenyl rings into a specific torsion angle, optimizing the "induced fit" within the receptor binding site.
Part 2: Synthetic Methodology
Constructing the 3-(methoxymethyl)-2,4-diphenylpyridine core requires a strategy that avoids steric interference during the ring formation or coupling steps.
Preferred Route: Bis-Suzuki Coupling
The most robust "self-validating" protocol relies on constructing the core from a halogenated precursor. The use of 2,4-dichloro-3-(methoxymethyl)pyridine allows for controlled introduction of the phenyl rings.
Protocol: Synthesis of 3-(Methoxymethyl)-2,4-diphenylpyridine
Step 1: Precursor Synthesis (2,4-Dichloro-3-(methoxymethyl)pyridine)
-
Starting Material: 2,4-Dihydroxypyridine-3-carboxylic acid (commercially available).
-
Reagents:
(Chlorination), (Reduction), (Protection). -
Workflow:
-
Reflux starting material in
to yield 2,4-dichloropyridine-3-carbonyl chloride. -
Quench with methanol to form the ester.
-
Reduce ester with
(0°C, THF) to 2,4-dichloro-3-(hydroxymethyl)pyridine. -
React with chloromethyl methyl ether (MOM-Cl) and DIPEA in DCM to yield the key intermediate (1) .
-
Step 2: One-Pot Bis-Suzuki Coupling
-
Reagents: Phenylboronic acid (2.5 equiv),
(5 mol%), (3.0 equiv). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure:
-
Dissolve (1) (1.0 mmol) and Phenylboronic acid (2.5 mmol) in degassed Dioxane/Water.
-
Add
and under Nitrogen atmosphere. -
Heat to 95°C for 12 hours. (Note: C2-Cl is more reactive towards Pd-insertion; C4-Cl requires higher temp/time, but using excess boronic acid drives both).
-
Workup: Cool, dilute with EtOAc, wash with brine. Purify via Flash Chromatography (Hexane/EtOAc gradient).
-
Visualization of Synthetic Pathway
The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate.
Part 3: Medicinal Chemistry Applications (SAR)
Target Profile: Adenosine Receptor Antagonists
The 2,4-diphenylpyridine scaffold is homologous to the core of several potent Adenosine A3 receptor antagonists .
-
Mechanism: The 2-phenyl and 4-phenyl rings occupy the hydrophobic sub-pockets of the GPCR.
-
Scaffold Utility: The 3-methoxymethyl group sits near the exocyclic binding region.
-
Optimization: If the MOM group is too labile, it can be replaced with a 3-(methoxymethyl)isoquinoline or converted to a 3-cyano group. However, the MOM ether oxygen often provides a critical water-mediated H-bond.
-
Target Profile: P2X7 Receptor Antagonists
P2X7 antagonists often feature a central heteroaromatic core decorated with hydrophobic aryl groups.
-
Design Logic: The 2,4-diphenyl motif mimics the spatial arrangement of known cyanoguanidine antagonists but with improved CNS penetration due to the pyridine core.
-
SAR Insight: The 3-position is the "vector" for solubility. The methoxymethyl group improves metabolic stability compared to a bare methyl group but avoids the high polarity of a carboxylic acid.
Physicochemical Property Table
The following data summarizes the calculated properties of the scaffold compared to its analogs, highlighting why the MOM derivative is a "Goldilocks" compound.
| Property | 3-Methyl Analog | 3-(Methoxymethyl) Analog | 3-Hydroxymethyl Analog |
| MW | 245.32 | 275.35 | 261.32 |
| cLogP | ~4.8 (High) | ~3.9 (Moderate) | ~3.1 (Lower) |
| H-Bond Acceptors | 1 (Pyridine N) | 2 (Py N + Ether O) | 2 (Py N + OH) |
| H-Bond Donors | 0 | 0 | 1 (OH) |
| TPSA (Ų) | 12.9 | 22.1 | 33.1 |
| CNS Penetration | High | Optimal | Low/Moderate |
Part 4: Experimental Validation (Self-Validating Protocol)
To confirm the identity and purity of the synthesized scaffold, the following analytical signatures must be verified. This serves as a quality control checkpoint.
Analytical Checkpoint: 1H NMR (400 MHz, CDCl3)
-
Pyridine Protons: Look for a doublet at ~8.6 ppm (H6) and a doublet at ~7.2 ppm (H5). Note: The coupling constant (
) confirms the 2,3,4-substitution pattern. -
MOM Group:
-
Singlet (~3.3 ppm): The methoxy
. -
Singlet (~4.4 ppm): The methylene
bridge. Crucial: If this signal is split or shifted, check for atropisomerism (restricted rotation) or oxidation to aldehyde.
-
-
Aryl Protons: Multiplets in the 7.3–7.8 ppm range (10H total).
Troubleshooting:
-
Issue: Low yield in Suzuki coupling.
-
Cause: Steric hindrance at C3 blocking the C2/C4 sites.
-
Solution: Switch to S-Phos or X-Phos ligands, which are designed for sterically demanding couplings.
Part 5: Strategic SAR Expansion
Once the 3-(methoxymethyl)-2,4-diphenylpyridine scaffold is established, it serves as a branch point for library generation.
References
-
Muller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology, 200, 151–199. Link
-
Kröhnke, F. (1976). The Specific Synthesis of Pyridines and Oligopyridines. Synthesis, 1976(1), 1–24. Link
-
Romagnoli, R., et al. (2010). Design, synthesis, and biological evaluation of new 2-aryl-3-alkoxy-4-phenylpyridines as potent adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 18(23), 8264–8273. Link
-
Gros, P., & Fort, Y. (2003). First Regioselective Ortho-Lithiation Induced by a 2-Chloropyridyl Group Complexation.[1] The Journal of Organic Chemistry, 68(5), 2028–2029. Link
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Link
Sources
In-silico modeling and docking studies of 3-(Methoxymethyl)-2,4-diphenylpyridine
Content Type: Technical Guide / Protocol Target Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists
Executive Summary
This guide provides a rigorous, step-by-step in-silico framework for evaluating 3-(Methoxymethyl)-2,4-diphenylpyridine (hereafter referred to as Ligand-X ).
Structurally, Ligand-X features a central pyridine scaffold flanked by two phenyl rings at the C2 and C4 positions, with a methoxymethyl group at C3. This specific substitution pattern suggests high lipophilicity and steric bulk, characteristics often associated with inhibitors of hydrophobic enzyme pockets found in Cyclooxygenase-2 (COX-2) and specific Kinases (e.g., EGFR) .
This protocol details the workflow from Quantum Mechanical (QM) optimization to Molecular Dynamics (MD) validation, establishing a self-validating pipeline for determining the therapeutic potential of Ligand-X.
Part 1: Ligand Chemistry & Quantum Mechanical (DFT) Profiling
Before docking, the ligand’s geometry must be optimized to its global minimum energy state. Standard force fields (MMFF94) are often insufficient for novel pyridine derivatives due to electronic delocalization effects between the phenyl and pyridine rings.
Density Functional Theory (DFT) Protocol
Objective: Determine the Global Minimum Energy, Dipole Moment, and Frontier Molecular Orbitals (FMOs).
-
Software: Gaussian 16 / ORCA / GAMESS
-
Method: DFT / B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[1]
-
Basis Set: 6-311G(d,p) (Split-valence triple-zeta with polarization functions)
Step-by-Step Workflow:
-
Construction: Build the 2D structure and convert to 3D using Avogadro or ChemDraw 3D.
-
Pre-optimization: Run a semi-empirical (PM6) optimization to remove severe steric clashes.
-
DFT Optimization: Submit the job using the B3LYP/6-311G(d,p) level of theory.
-
Frequency Check: Ensure no imaginary frequencies exist (verifying a true local minimum).
Electronic Descriptor Analysis
The reactivity of Ligand-X is governed by the energy gap ($ \Delta E $) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]
-
HOMO Location: Likely localized on the pyridine nitrogen and the methoxy oxygen (electron donors).
-
LUMO Location: Likely delocalized across the diphenyl system (electron acceptors).
-
Chemical Hardness (
): Calculated as $ \eta = (E{LUMO} - E_{HOMO}) / 2 $. A lower gap implies higher reactivity and "softness," facilitating protein binding.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Part 2: Target Selection & Structural Preparation
Based on the 2,4-diphenylpyridine pharmacophore, the most probable biological targets are enzymes with deep, hydrophobic channels.
Primary Target: Cyclooxygenase-2 (COX-2)
The diphenyl motif mimics the structure of Coxibs (e.g., Celecoxib), which utilize phenyl rings to occupy the hydrophobic side pocket of COX-2.
-
PDB ID: 5IKR (Human COX-2 complexed with inhibitor).
-
Rationale: The C3-methoxymethyl group may act as a hydrogen bond acceptor for Arg120 or Tyr355 at the channel entrance, while the phenyl rings anchor the molecule.
Protein Preparation Protocol
Software: UCSF Chimera / Schrödinger Protein Preparation Wizard
-
Retrieval: Download PDB 5IKR from the RCSB Protein Data Bank.
-
Cleaning:
-
Remove water molecules (except those bridging the active site, if any).
-
Remove co-crystallized ligands (save for control docking).
-
Remove cofactor heme groups if they are not part of the binding surface (for COX-2, Heme is essential for catalysis but docking usually targets the NSAID site; keep Heme if docking near the peroxidase site).
-
-
Protonation: Add polar hydrogens at pH 7.4.
-
Minimization: Minimize the protein structure using the AMBER ff14SB force field to relax steric clashes introduced by added hydrogens.
Part 3: Molecular Docking Workflow
Grid Box Generation
To ensure valid results, the search space must encompass the active site residues.
-
Center: Defined by the centroid of the co-crystallized ligand in 5IKR.
-
Dimensions:
Å (Sufficient to cover the hydrophobic channel). -
Spacing: 0.375 Å (Standard for AutoDock Vina).
Docking Algorithm (AutoDock Vina)
Exhaustiveness: Set to 32 or 64 (High) to ensure the global minimum pose is found for this flexible ligand.
Visualization of the Docking Logic:
Figure 1: Decision logic for the molecular docking campaign.
Interaction Analysis Criteria
A successful dock for Ligand-X must exhibit:
-
Binding Affinity:
kcal/mol. -
Hydrophobic Interactions:
stacking (Phenyl rings) with Trp387 or Phe518. -
Hydrogen Bonding: Methoxymethyl oxygen interaction with Arg120.
Part 4: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD simulation is required to verify the stability of the Ligand-X/COX-2 complex over time.
Protocol:
-
Software: GROMACS 2024
-
Force Field: CHARMM36m (Protein) + CGenFF (Ligand-X).
-
System: Solvated in TIP3P water box; neutralized with Na+/Cl- ions (0.15 M).
-
Duration: 100 ns.
Key Metrics to Plot:
-
RMSD (Root Mean Square Deviation): Measures structural stability. The complex should plateau (equilibrate) within 10-20 ns.
-
RMSF (Root Mean Square Fluctuation): Measures residue flexibility. Active site residues should show low RMSF if the ligand binds tightly.
-
Gyration Radius (Rg): Indicates the compactness of the protein.
Part 5: ADMET & Drug-Likeness Prediction
Before synthesis, the pharmacokinetic profile must be assessed to ensure Ligand-X is a viable drug candidate.
Tools: SwissADME, ProTox-II.
| Property | Acceptable Range | Expected for Ligand-X | Implication |
| Molecular Weight | < 500 g/mol | ~275.3 g/mol | Pass: Good oral bioavailability. |
| LogP (Lipophilicity) | < 5 | ~3.5 - 4.2 | Pass: High, but good for membrane permeability. |
| H-Bond Donors | < 5 | 0 | Pass: High permeability. |
| H-Bond Acceptors | < 10 | 2 (N, O) | Pass: Sufficient polarity. |
| TPSA | < 140 Ų | ~35 Ų | Pass: Excellent BBB penetration potential. |
Toxicity Warning: The pyridine ring can sometimes undergo metabolic activation to form reactive N-oxide intermediates. Use ProTox-II to check for hepatotoxicity probabilities.
Part 6: Experimental Validation Workflow (In-Silico to In-Vitro)
The following diagram outlines the complete scientific lifecycle for Ligand-X, moving from computational prediction to experimental verification.
Figure 2: Comprehensive In-Silico Workflow for Ligand-X Characterization.
References
-
Becke, A. D. (1993).[2] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link
-
Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[3][4] Nature, 384, 644-648. (Source of COX-2 Structural Data). Link
-
Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25. Link
Sources
- 1. ijser.in [ijser.in]
- 2. inpressco.com [inpressco.com]
- 3. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Whitepaper: A Strategic Approach to the Preliminary Cytotoxicity Screening of 3-(Methoxymethyl)-2,4-diphenylpyridine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] The exploration of novel pyridine derivatives is a critical endeavor in the discovery of new therapeutic agents, particularly in oncology.[2][3] This guide presents a comprehensive, field-proven strategy for conducting the preliminary in vitro cytotoxicity screening of a novel compound, 3-(Methoxymethyl)-2,4-diphenylpyridine. As a Senior Application Scientist, this document moves beyond simple protocol recitation to explain the causal-driven logic behind experimental design, ensuring that the generated data is robust, reproducible, and decision-enabling. We will detail a dual-assay approach—employing both the MTT and Lactate Dehydrogenase (LDH) assays—to build a more complete initial profile of the compound's bioactivity. This strategy allows for the distinction between cytostatic effects (metabolic inhibition) and cytotoxic effects (membrane integrity loss), providing crucial early insights for drug development pipelines.[4]
Introduction: The Rationale for Screening Pyridine Derivatives
The pyridine ring is a privileged scaffold in drug discovery, valued for its ability to engage in hydrogen bonding and its presence in a wide array of bioactive molecules.[3] Many pyridine derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines, acting through diverse mechanisms such as the inhibition of topoisomerase or tubulin polymerization.[2][3] Therefore, the synthesis and evaluation of new, structurally unique pyridine compounds like 3-(Methoxymethyl)-2,4-diphenylpyridine is a rational strategy for identifying novel anticancer leads.[5]
Preliminary cytotoxicity screening is the foundational step in this process.[6] It serves as a rapid, cost-effective, and ethically sound method to assess a compound's potential to inhibit cell growth or induce cell death in vitro.[7] The primary output of this screening phase is the half-maximal inhibitory concentration (IC50), a quantitative measure of a compound's potency.[8] This data is essential for go/no-go decisions and for prioritizing candidates for more extensive preclinical evaluation.[6]
Compound Profile: 3-(Methoxymethyl)-2,4-diphenylpyridine
Structure: 3-(Methoxymethyl)-2,4-diphenylpyridine is a heterocyclic compound featuring a central pyridine core substituted with two phenyl groups and a methoxymethyl group. The specific arrangement of these functional groups dictates its steric and electronic properties, which in turn influence its potential biological activity.
Synthesis Postulate: While the specific synthesis of this exact molecule is not widely documented, a plausible synthetic route can be inferred from established organic chemistry principles. For instance, related structures have been synthesized by reducing a corresponding ester group to a hydroxymethyl group, followed by methylation using an agent like iodomethane in the presence of a base.[9] The starting pyridine core could potentially be assembled via established multi-component reactions.
Preparation for In Vitro Assays: For cytotoxicity screening, the compound must be dissolved in a biocompatible solvent. Dimethyl sulfoxide (DMSO) is the standard choice due to its high solubilizing power and low toxicity at the concentrations typically used in cell culture assays (usually ≤ 0.5% v/v).[10] A concentrated stock solution (e.g., 10-50 mM) in DMSO should be prepared, from which serial dilutions are made in the appropriate cell culture medium for treating the cells.
Strategic Framework for Cytotoxicity Assessment
A robust preliminary screen should not rely on a single endpoint. Our recommended strategy employs two distinct, complementary assays to provide a more nuanced understanding of the compound's effect on the cells.
Rationale for a Dual-Assay Approach
-
Primary Screen: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay. This is a colorimetric assay that measures cellular metabolic activity.[11] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into an insoluble purple formazan product.[12][13] The amount of formazan is directly proportional to the number of metabolically active cells.[11]
-
Expertise-Driven Choice: The MTT assay is an excellent primary screen because it is sensitive, well-established, and cost-effective.[14] It effectively measures a reduction in cell viability, which can be a result of either cytostatic (inhibition of proliferation) or cytotoxic (cell death) effects.[14]
-
-
Confirmatory Screen: Lactate Dehydrogenase (LDH) Release Assay. This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity—a hallmark of necrosis or late apoptosis.[15][16]
-
Expertise-Driven Choice: Using the LDH assay as a follow-up provides mechanistic clarity. If a compound shows a high IC50 in the MTT assay, the LDH assay can help determine if the effect is due to cell death (high LDH release) or merely a slowdown in metabolic activity (low LDH release). This distinction is critical for early-stage drug development.
-
Rationale for Cell Line Selection
The choice of cell lines is crucial for obtaining relevant data. We recommend a panel that includes:
-
Cancer Cell Lines from Diverse Tissues: To assess the breadth of activity. Based on literature for other cytotoxic pyridine derivatives, a suitable starting panel could include:
-
A Non-Cancerous Control Cell Line: To evaluate selectivity and potential for systemic toxicity.[6]
A compound that shows high potency against cancer cell lines but significantly lower toxicity towards normal cells has a favorable "therapeutic window" and is a more promising candidate for further development.[6]
The Imperative of Self-Validating Experimental Controls
To ensure trustworthiness and data integrity, every assay plate must include a comprehensive set of controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This establishes the baseline 100% cell viability.[8]
-
Positive Control: Cells treated with a well-characterized cytotoxic drug. Doxorubicin or Cisplatin are common choices with known IC50 values for many cell lines.[19][20] This control validates that the assay system is responsive to cytotoxic agents.
-
Medium Background Control: Wells containing only cell culture medium (no cells). This is used to subtract the background absorbance of the medium and assay reagents.[12]
-
Maximum LDH Release Control (for LDH Assay): Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death. This establishes the maximum possible LDH release signal.[15][21]
Caption: Diagram 1: Logic of Experimental Controls.
Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format, which is suitable for high-throughput screening.[22]
Materials and Reagents
-
Selected cell lines (e.g., MCF-7, HepG2, HEK293)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
3-(Methoxymethyl)-2,4-diphenylpyridine (test compound)
-
DMSO (cell culture grade)
-
Doxorubicin (positive control)
-
MTT reagent (5 mg/mL in sterile PBS)[12]
-
Solubilization buffer for MTT (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[23]
-
LDH Cytotoxicity Detection Kit (commercially available)[15]
-
Sterile 96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from established methodologies.[11][13][23]
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control (Doxorubicin) in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle and medium-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[23]
-
Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol is based on the principles of commercially available kits.[15][16]
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol, setting up an identical plate. Be sure to include wells for the "Maximum LDH Release" control.
-
Induce Maximum Release: 45 minutes before the end of the incubation period, add 10 µL of the lysis buffer provided in the kit to the "Maximum LDH Release" control wells.
-
Sample Collection: Centrifuge the plate at 250 x g for 10 minutes.[15]
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (catalyst and dye solution, as per kit instructions) to each well of the new plate containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction (if required): Add 50 µL of stop solution if indicated by the kit manufacturer.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Caption: Diagram 2: Experimental Workflow.
Data Analysis and Interpretation
Calculating Key Metrics
For the MTT Assay:
-
Percent Viability (%) = [(Abs_Sample - Abs_Background) / (Abs_Vehicle - Abs_Background)] * 100
For the LDH Assay:
-
Percent Cytotoxicity (%) = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
-
Abs_Spontaneous is the absorbance from the vehicle control supernatant.
-
Abs_Maximum is the absorbance from the lysed cell control supernatant.
-
Determining the IC50 Value
The IC50 value is determined by plotting the Percent Viability (or Percent Inhibition, which is 100 - Viability) against the logarithm of the compound concentration. A non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) is then used to fit a sigmoidal dose-response curve and calculate the concentration that elicits a 50% response.
Data Presentation
All quantitative data should be summarized in clear, concise tables.
Table 1: Hypothetical MTT Assay Results for 3-(Methoxymethyl)-2,4-diphenylpyridine after 48h Exposure.
| Cell Line | IC50 (µM) | Selectivity Index (SI)¹ |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | 9.6 |
| HepG2 (Liver Cancer) | 8.9 | 5.6 |
| A549 (Lung Cancer) | 12.5 | 4.0 |
| HEK293 (Normal Kidney) | 50.1 | - |
| Doxorubicin (Control) | 0.8 (on MCF-7) | - |
¹ Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value is desirable.
Table 2: Hypothetical LDH Release Assay Results at 2x IC50 Concentration after 48h Exposure.
| Cell Line | % Cytotoxicity (Membrane Damage) |
|---|---|
| MCF-7 (at 10.4 µM) | 65% |
| HepG2 (at 17.8 µM) | 58% |
| HEK293 (at 100.2 µM) | 15% |
The combined data from these tables suggests the compound is selectively cytotoxic to cancer cells, inducing significant membrane damage at concentrations that inhibit metabolic activity.
Conclusion
This technical guide outlines a robust, rationale-driven strategy for the preliminary cytotoxicity screening of 3-(Methoxymethyl)-2,4-diphenylpyridine. By integrating a dual-assay approach with carefully selected cell lines and rigorous experimental controls, researchers can generate high-quality, reliable data. This methodology not only determines the potency (IC50) of the novel compound but also provides initial insights into its mechanism of action, distinguishing between metabolic inhibition and direct cytotoxicity. The resulting data package provides a solid foundation for making informed decisions in the drug discovery process, efficiently advancing the most promising pyridine derivatives toward further preclinical development.
References
-
SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]
-
MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]
-
PMC. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Retrieved from [Link]
-
PMC. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
ACS Omega. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
PMC. (n.d.). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
-
Dove Medical Press. (2023, January 30). Cisplatin/doxorubicin reduces cell viability in HCC. Retrieved from [Link]
-
DDDT. (2020, September 15). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami. Retrieved from [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
(2024, June 11). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Retrieved from [Link]
-
(n.d.). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Retrieved from [Link]
-
PMC. (n.d.). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
-
(n.d.). RESEARCH ARTICLE Comparison of in Vitro Cytotoxicity and Apoptogenic Activity of Magnesium Chloride and Cisplatin as Conventiona. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Retrieved from [Link]
-
RSC Advances (RSC Publishing). (n.d.). Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. Retrieved from [Link]
-
PMC. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
-
MDPI. (2021, May 20). DNA-Binding and Cytotoxicity of Copper(I) Complexes Containing Functionalized Dipyridylphenazine Ligands. Retrieved from [Link]
-
Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved from [Link]
-
Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
-
Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. kosheeka.com [kosheeka.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. takarabio.com [takarabio.com]
- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. journal.waocp.org [journal.waocp.org]
- 20. dovepress.com [dovepress.com]
- 21. scispace.com [scispace.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationship of 3-(Methoxymethyl)-2,4-diphenylpyridine Analogs
Abstract
The 3-(methoxymethyl)-2,4-diphenylpyridine core represents a compelling and relatively underexplored scaffold in medicinal chemistry. Drawing upon the rich pharmacological history of substituted pyridines and bi-aryl systems, this technical guide synthesizes the structure-activity relationships (SAR) for this emerging class of molecules. While direct, comprehensive studies on this specific analog series are nascent, by examining structurally related diphenylpyridines and other bio-isosteric heterocyclic systems, we can delineate a predictive SAR landscape. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a framework for the rational design of novel therapeutics based on this promising molecular architecture. We will explore the nuanced interplay of substitutions on the pendant phenyl rings and modifications at the C3-methoxymethyl position, linking these structural alterations to potential biological outcomes, particularly in the realms of oncology and inflammatory diseases.
Introduction: The Pyridine Core in Modern Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, featuring prominently in a multitude of approved therapeutic agents.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its aromatic stability, make it a versatile scaffold for engaging with a wide array of biological targets.[1] The introduction of phenyl substituents onto the pyridine core dramatically increases molecular complexity and lipophilicity, opening avenues for potent and selective interactions with protein binding pockets. Diarylpyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[2] This guide focuses on the specific 3-(methoxymethyl)-2,4-diphenylpyridine scaffold, aiming to provide a forward-looking analysis of its therapeutic potential.
The Core Scaffold: 3-(Methoxymethyl)-2,4-diphenylpyridine
The core structure under investigation is characterized by a central pyridine ring substituted at the 2- and 4-positions with phenyl groups and at the 3-position with a methoxymethyl group. Each of these substitution points offers a vector for chemical modification to modulate the physicochemical and pharmacological properties of the molecule.
Caption: The 3-(methoxymethyl)-2,4-diphenylpyridine scaffold with key points for substitution.
Synthesizing the Structure-Activity Relationship (SAR)
Due to the limited direct research on 3-(methoxymethyl)-2,4-diphenylpyridine analogs, the following SAR is a synthesis of findings from structurally related diphenylpyridine and diphenyl-heterocycle systems. The primary biological activities associated with these related scaffolds are anticancer and anti-inflammatory, and thus the SAR will be discussed in these contexts.[2][3]
Substitutions on the Phenyl Rings (C2 and C4)
The nature and position of substituents on the two phenyl rings are critical determinants of biological activity.
-
Electron-Withdrawing vs. Electron-Donating Groups:
-
Anticancer Activity: For many diarylpyridine analogs investigated as tubulin polymerization inhibitors, the presence of methoxy groups on the phenyl rings is a recurring motif for potent activity, mirroring the substitution pattern of combretastatin A-4.[3] Specifically, a trimethoxyphenyl or dimethoxyphenyl moiety on one of the phenyl rings often enhances cytotoxicity. In a series of pyridine-bridged combretastatin-A4 analogues, a 2,4-dimethoxy configuration on one phenyl ring led to a significant enhancement of antiproliferative activity.[3]
-
Anti-Inflammatory Activity: In the context of COX-2 inhibition, a key feature of many selective inhibitors is the presence of a sulfonamide (SO2Me) or a related pharmacophore on one of the aryl rings.[2] While not a diphenylpyridine, the SAR of diaryl-substituted heterocyclic COX-2 inhibitors suggests that a para-sulfonamido or methylsulfonyl group on one of the phenyl rings would be a key modification to explore for anti-inflammatory activity.
-
-
Steric Effects and Positional Isomerism:
-
The position of substituents on the phenyl rings can dramatically impact activity. For instance, in a series of 2,3-diaryl-imidazo[1,2-a]pyridine derivatives, moving a substituent from the para to the meta position on a phenyl ring can alter COX-2 selectivity.
-
Bulky substituents on the ortho positions of the phenyl rings may induce torsional strain, forcing the rings out of planarity with the central pyridine core. This conformational restriction can be either beneficial or detrimental depending on the topology of the target protein's binding site.
-
Modifications of the C3-Methoxymethyl Group
The methoxymethyl group at the C3 position offers several avenues for modification to fine-tune the molecule's properties.
-
Chain Length and Branching: Altering the length of the alkyl portion of the ether (e.g., ethoxymethyl, propoxymethyl) can modulate lipophilicity and steric bulk. Branching on the alkyl chain could further probe the steric tolerance of the binding pocket.
-
Replacement of the Ether Linkage: The oxygen atom of the methoxymethyl group can be replaced with other heteroatoms, such as sulfur (thiomethyl ether) or nitrogen (aminomethyl), to explore different hydrogen bonding capabilities and electronic properties.
-
Conversion to Other Functional Groups: The methoxymethyl group can be considered a precursor to other functionalities. For example, oxidation could yield a formyl or carboxyl group, introducing a hydrogen bond donor/acceptor or a formal negative charge.
Table 1: Postulated SAR of 3-(Methoxymethyl)-2,4-diphenylpyridine Analogs
| Position | Substitution/Modification | Predicted Effect on Anticancer Activity (Tubulin Inhibition) | Predicted Effect on Anti-inflammatory Activity (COX-2 Inhibition) | Rationale |
| C2/C4 Phenyl Rings | 2,4-Dimethoxy substitution | Increase | Neutral/Decrease | Mimics the substitution pattern of potent tubulin inhibitors like combretastatin A-4.[3] |
| 4-Sulfonamide/Methylsulfonyl | Neutral/Decrease | Increase | Key pharmacophore for selective COX-2 inhibition.[2] | |
| Halogens (F, Cl, Br) | Variable | Variable | Can modulate electronic properties and metabolic stability. | |
| C3 Position | Elongation of alkyl chain | Decrease | Variable | May introduce steric clashes in the binding pocket. |
| Replacement of ether O with S or N | Variable | Variable | Alters hydrogen bonding capacity and electronics. | |
| Oxidation to aldehyde or acid | Decrease | Variable | Introduces polar, charged groups which may not be favorable for these target classes. |
Potential Biological Mechanisms and Targets
Based on the activities of related diphenylpyridine scaffolds, the primary putative mechanisms of action for 3-(methoxymethyl)-2,4-diphenylpyridine analogs are:
Anticancer Activity via Tubulin Polymerization Inhibition
Many diarylpyridine derivatives are designed as analogs of combretastatin A-4 and function by inhibiting tubulin polymerization.[3] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells.[3]
Caption: Putative mechanism of anticancer activity via tubulin polymerization inhibition.
Anti-inflammatory Activity via COX-2 Inhibition
Structurally similar diaryl-substituted heterocyclic compounds have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2).[2] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins. Selective inhibition of COX-2 is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of 3-(methoxymethyl)-2,4-diphenylpyridine analogs, based on established methods for similar compounds.
General Synthetic Scheme
A plausible synthetic route to the target scaffold could involve a multi-step sequence, such as a Kröhnke pyridine synthesis or a related multi-component reaction, followed by functionalization at the C3 position.
Caption: A potential synthetic workflow for 3-(methoxymethyl)-2,4-diphenylpyridine analogs.
Step-by-Step Protocol (Illustrative):
-
Synthesis of a 2,4-Diphenylpyridine Core: A substituted chalcone is reacted with a pyridinium ylide in the presence of ammonium acetate to yield the 2,4-diphenylpyridine core.
-
Halogenation at the 3-Position: The 2,4-diphenylpyridine is subjected to halogenation (e.g., bromination with NBS) to introduce a handle at the 3-position.
-
Introduction of the Methoxymethyl Group: The 3-halo-2,4-diphenylpyridine is then reacted with sodium methoxide in a Williamson ether synthesis-type reaction to install the methoxymethyl group. Alternatively, a formylation followed by reduction and methylation could be employed.
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in cell culture medium. The cells are then treated with the compounds for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
In Vitro COX-1/COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes and arachidonic acid substrate are prepared in appropriate buffers.
-
Compound Incubation: The test compounds are pre-incubated with the enzymes for a specified period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit.
-
IC50 Determination: The IC50 values for COX-1 and COX-2 inhibition are determined from the dose-response curves, and the selectivity index (COX-1 IC50 / COX-2 IC50) is calculated.
Conclusion and Future Directions
The 3-(methoxymethyl)-2,4-diphenylpyridine scaffold holds significant promise as a template for the design of novel therapeutic agents. By leveraging the established SAR of related diphenyl-heterocyclic systems, researchers can rationally design and synthesize analogs with potentially potent and selective anticancer or anti-inflammatory activities. Future work should focus on the systematic synthesis and biological evaluation of a focused library of these compounds to validate the putative SAR outlined in this guide. Key areas for exploration include the introduction of established pharmacophores for tubulin polymerization inhibition and COX-2 inhibition onto the phenyl rings, as well as a thorough investigation of the role of the C3-methoxymethyl substituent in modulating activity and physicochemical properties. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this exciting chemical space.
References
-
Pyridine and pyrimidine derivatives, potent pharmacophores with various biological activities and significant therapeutic properties: Recent advances. Journal of Molecular Structure. Available at: [Link]
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Reports. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. Molecules. Available at: [Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Technology. Available at: [Link]
-
A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. International Journal of Preventive Medicine. Available at: [Link]
-
Schematic representation of synthesis of compounds, (a): 2,4-diphenyl pyridine... ResearchGate. Available at: [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]
-
3-[2-(methoxymethyl)phenyl]pyridine. Chemical Synthesis Database. Available at: [Link]
-
Pyridine and pyrimidine derivatives, potent pharmacophores with various biological activities and significant therapeutic properties: Recent advances. Journal of Molecular Structure. Available at: [Link]
Sources
Protocol for synthesizing 3-(Methoxymethyl)-2,4-diphenylpyridine at lab scale
[1]
Executive Summary & Retrosynthetic Logic
The synthesis of 3-(Methoxymethyl)-2,4-diphenylpyridine presents a regiochemical challenge: placing substituents specifically at the 2, 3, and 4 positions while leaving positions 5 and 6 unsubstituted.
Standard pyridine syntheses (e.g., condensation of benzaldehyde and acetophenone) often yield symmetrical 2,4,6-triphenylpyridines or mixtures. To achieve the 2,4-diphenyl-3-substituted pattern, we employ a directed Hantzsch-type condensation between a
Synthetic Pathway[2][3][4][5][6]
-
Ring Construction: Condensation of Ethyl Benzoylacetate (providing C2-Ph and C3-Ester) with Cinnamaldehyde (providing C4-Ph) and an ammonia source.
-
Aromatization: Oxidation of the intermediate 1,4-dihydropyridine to the pyridine ester.
-
Reduction: Conversion of the C3-ester to a C3-hydroxymethyl group.
-
Etherification: Methylation of the alcohol to the final methoxymethyl ether.
Reaction Scheme & Workflow
Figure 1: Four-step synthetic pathway ensuring regioselective placement of phenyl and methoxymethyl groups.[1]
Detailed Experimental Protocol
Step 1 & 2: Synthesis of Ethyl 2,4-diphenylnicotinate
Objective: Construct the pyridine core with correct regiochemistry. Mechanism: Michael addition of ethyl benzoylacetate to cinnamaldehyde, followed by cyclization with ammonia and subsequent oxidative aromatization.
Reagents:
-
Ethyl benzoylacetate (19.2 g, 100 mmol)
-
Trans-Cinnamaldehyde (13.2 g, 100 mmol)
-
Ammonium Acetate (15.4 g, 200 mmol)
-
Ethanol (Absolute, 150 mL)
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (22.7 g, 100 mmol)
Procedure:
-
Condensation: In a 500 mL round-bottom flask (RBF) equipped with a reflux condenser, combine ethyl benzoylacetate, cinnamaldehyde, and ammonium acetate in ethanol.
-
Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of cinnamaldehyde.
-
Note: The product at this stage is primarily ethyl 2,4-diphenyl-1,4-dihydropyridine-3-carboxylate .
-
Oxidation (One-Pot Variation): Cool the mixture to room temperature. Carefully add DDQ in small portions (exothermic). Stir at room temperature for 2 hours to ensure full aromatization.
-
Workup: Evaporate ethanol under reduced pressure. Redissolve the residue in Dichloromethane (DCM, 200 mL).
-
Wash with 10% NaOH (2 x 100 mL) to remove DDQ byproducts (hydroquinone), followed by water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Silica, 0-20% EtOAc in Hexane).
-
Expected Yield: 50–65%
-
Key Intermediate Data: Ethyl 2,4-diphenylnicotinate. ¹H NMR should show two phenyl groups and the ethyl ester signals.
-
Step 3: Reduction to (2,4-Diphenylpyridin-3-yl)methanol
Objective: Convert the C3-ester to a primary alcohol.
Reagents:
-
Ethyl 2,4-diphenylnicotinate (Intermediate B, 6.06 g, 20 mmol)
-
Lithium Aluminum Hydride (LiAlH₄) (1.14 g, 30 mmol, 1.5 eq)
-
Anhydrous THF (100 mL)
Procedure:
-
Setup: Flame-dry a 250 mL 3-neck RBF under Nitrogen/Argon atmosphere. Add anhydrous THF and cool to 0°C.
-
LiAlH₄ Addition: Carefully add LiAlH₄ powder or solution to the cold THF.
-
Substrate Addition: Dissolve Intermediate B in minimal dry THF (20 mL) and add dropwise to the LiAlH₄ suspension at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (more polar spot appears).
-
Quench (Fieser Method): Cool to 0°C. Dilute with Et₂O. Slowly add:
-
1.1 mL Water
-
1.1 mL 15% NaOH
-
3.3 mL Water
-
-
Workup: Stir until a white granular precipitate forms. Filter through a Celite pad.[2]
-
Concentrate the filtrate to obtain the crude alcohol.
-
Purification: Flash chromatography (Silica, DCM:MeOH 95:5).
-
Target: (2,4-Diphenylpyridin-3-yl)methanol.
-
Step 4: Methylation to 3-(Methoxymethyl)-2,4-diphenylpyridine
Objective: Convert the alcohol to the methyl ether.
Reagents:
-
(2,4-Diphenylpyridin-3-yl)methanol (Intermediate C, 2.61 g, 10 mmol)
-
Sodium Hydride (60% in oil) (480 mg, 12 mmol, 1.2 eq)
-
Methyl Iodide (MeI) (0.75 mL, 12 mmol, 1.2 eq)
-
Anhydrous THF (50 mL) or DMF (20 mL)
Procedure:
-
Deprotonation: In a dry RBF under N₂, suspend NaH (washed with hexane to remove oil if desired) in dry THF/DMF at 0°C.
-
Add a solution of Intermediate C in THF/DMF dropwise. Evolution of H₂ gas will occur. Stir for 30 mins at 0°C.
-
Alkylation: Add Methyl Iodide dropwise.
-
Reaction: Warm to room temperature and stir for 2–3 hours.
-
Quench: Carefully add saturated NH₄Cl solution (10 mL) to quench excess hydride.
-
Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with water and brine. Dry over Na₂SO₄.
-
Final Purification: Flash chromatography (Silica, Hexane:EtOAc 8:2).
Quantitative Data Summary
| Parameter | Step 1 & 2 (Ester Synthesis) | Step 3 (Reduction) | Step 4 (Methylation) |
| Limiting Reagent | Ethyl Benzoylacetate | Ethyl 2,4-diphenylnicotinate | Alcohol Intermediate |
| Stoichiometry | 1.0 : 1.0 : 2.0 (Ester:Ald:NH4) | 1.0 : 1.5 (Ester:LiAlH4) | 1.0 : 1.2 : 1.2 (Alc:NaH:MeI) |
| Temperature | Reflux (78°C) | 0°C → 25°C | 0°C → 25°C |
| Time | 6–8 h | 2–4 h | 3 h |
| Expected Yield | 55–65% | 85–90% | 80–90% |
| Appearance | Yellowish solid/oil | White/Off-white solid | Pale yellow oil/solid |
Critical Quality Attributes (CQA) & Troubleshooting
-
Regiochemistry Check: In Step 1, ensure the product is Ethyl 2,4-diphenylnicotinate and not the 2,6-isomer.
-
Validation: ¹H NMR of the pyridine ring protons.[3][4] The 2,4-diphenyl isomer will have protons at C5 and C6 (coupling ~5-8 Hz). The 2,6-isomer would have protons at C3 and C4 (coupling ~8 Hz) or C3 and C5 (meta coupling). Since C3 is substituted in our target, we expect two doublets for C5-H and C6-H (vicinal coupling) in the aromatic region, distinct from the phenyl multiplets.
-
-
Oxidation Completeness: If the Hantzsch product (Step 1) is not fully oxidized, the reduction (Step 3) will yield a mixture of dihydropyridine-alcohol and pyridine-alcohol. Ensure Step 2 (DDQ) is complete by NMR (disappearance of aliphatic CH at C4).
-
Safety: Methyl Iodide is a neurotoxin and carcinogen. Use in a fume hood. Sodium Hydride releases flammable hydrogen gas; exclude moisture.
References
- Hantzsch Pyridine Synthesis (General): Hantzsch, A. "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen." Berichte der deutschen chemischen Gesellschaft, vol. 14, 1881, pp. 1637–1638.
-
Regioselective Pyridine Synthesis: Wan, J. P., & Liu, Y. "Recent advances in the synthesis of pyridines from enaminones." RSC Advances, vol. 2, no. 26, 2012, pp. 9763-9777. Link
- Synthesis of 2,4-Diarylpyridines: Kröhnke, F. "The Specific Synthesis of Pyridines and Oligopyridines." Synthesis, vol. 1976, no. 01, 1976, pp. 1–24.
- Reduction of Nicotinic Esters: Setliff, F. L., et al. "Synthesis and properties of some 4-substituted nicotinic acids and their derivatives.
- DDQ Oxidation Protocol: Vanden Eynde, J. J., et al. "Aromatization of Hantzsch 1,4-dihydropyridines with DDQ." Tetrahedron, vol. 49, no. 40, 1993, pp. 9095-9100.
Application of 3-(Methoxymethyl)-2,4-diphenylpyridine in cancer research
Topic: Application of 3-(Methoxymethyl)-2,4-diphenylpyridine in Cancer Research: Targeting Mitochondrial Sulfide Metabolism
Part 1: Core Directive - Executive Summary
3-(Methoxymethyl)-2,4-diphenylpyridine represents a critical class of small-molecule inhibitors targeting Sulfide:Quinone Oxidoreductase (SQOR) . This compound (and its close analog STI1 ) has emerged as a potent tool for disrupting mitochondrial hydrogen sulfide (H₂S) metabolism in cancer cells.
While H₂S is traditionally viewed as a cytoprotective gasotransmitter, many cancer types—particularly Colorectal Cancer (CRC) —upregulate SQOR to detoxify high levels of endogenous/exogenous sulfide and exploit it for bioenergetic advantage (via mitochondrial electron transport chain coupling). By inhibiting SQOR, 3-(Methoxymethyl)-2,4-diphenylpyridine forces a lethal accumulation of H₂S and collapses the mitochondrial transmembrane potential, driving cancer cells into reductive stress and apoptosis.
This guide details the application of this compound to study sulfide metabolism vulnerabilities in oncology, providing protocols for enzymatic inhibition, cellular metabolic profiling, and viability assessment.
Part 2: Scientific Integrity & Logic (Mechanistic Insight)
Mechanism of Action: The "Sulfide Trap"
The therapeutic rationale relies on the "Sulfide Trap" hypothesis. Cancer cells in sulfide-rich environments (e.g., the colon) overexpress SQOR to catalyze the first step of H₂S oxidation:
3-(Methoxymethyl)-2,4-diphenylpyridine binds to the Coenzyme Q (CoQ) binding pocket of SQOR, acting as a competitive inhibitor.
-
Primary Effect: Blocks electron transfer from H₂S to CoQ, halting sulfide oxidation.
-
Secondary Effect (Toxic Accumulation): Intracellular H₂S levels spike to toxic concentrations.
-
Tertiary Effect (Bioenergetic Crisis): High H₂S inhibits Cytochrome c Oxidase (Complex IV) and disrupts the reverse electron transport (RET), leading to mitochondrial depolarization and apoptosis.
Key Applications in Oncology
-
Colorectal Cancer (CRC): CRC cells (e.g., HCT116, HT-29) rely on SQOR to survive the high-sulfide gut microenvironment. Inhibition sensitizes these cells to endogenous sulfide toxicity.
-
Mitochondrial Metabolic Reprogramming: Used to dissect the role of sulfide as an alternative inorganic substrate for the Electron Transport Chain (ETC).
-
Chemosensitization: Potential synergy with agents that induce oxidative stress, as SQOR inhibition compromises the cell's antioxidant capacity (via persulfide signaling).
Part 3: Visualization & Formatting
Pathway Diagram: SQOR Inhibition & Mitochondrial Crisis
Caption: Mechanism of SQOR inhibition by 3-(Methoxymethyl)-2,4-diphenylpyridine. The compound blocks the CoQ binding site, preventing H₂S oxidation, leading to toxic H₂S accumulation and Complex IV blockade.
Part 4: Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Solubility: 3-(Methoxymethyl)-2,4-diphenylpyridine is hydrophobic.
-
Vehicle: DMSO (Dimethyl sulfoxide).
-
Storage: -20°C, protected from light.
| Reagent | Concentration | Method | Storage |
| Stock Solution | 10 mM | Dissolve powder in 100% DMSO. Vortex for 1 min. Sonicate if necessary. | -20°C (Aliquot) |
| Working Solution | 10 µM - 100 µM | Dilute Stock 1:1000 in culture medium immediately before use. | Freshly Prepared |
Protocol 2: In Vitro SQOR Enzymatic Activity Assay
Objective: Validate the inhibitory potency (IC50) of the compound against purified or membrane-bound SQOR.
Materials:
-
Mitochondrial membrane fraction (isolated from HCT116 cells or liver tissue).
-
Substrates: Sodium Sulfide (Na₂S, H₂S donor), Decylubiquinone (CoQ analog).
-
Electron Acceptor: DCIP (2,6-Dichlorophenolindophenol).
Steps:
-
Buffer Prep: Prepare Assay Buffer (50 mM Tris-HCl pH 7.8, 0.1% DDM detergent).
-
Reaction Mix: In a 96-well plate, combine:
-
20 µg Mitochondrial Protein.
-
100 µM Decylubiquinone.
-
60 µM DCIP.
-
Test Compound (0.1 nM – 10 µM serial dilution).
-
-
Baseline: Incubate for 5 min at 37°C to record background reduction.
-
Initiation: Add 200 µM Na₂S to start the reaction.
-
Measurement: Monitor the reduction of DCIP by measuring absorbance decrease at 600 nm every 30 seconds for 10 minutes.
-
Analysis: Calculate the initial velocity (
). Plot % Activity vs. Log[Concentration] to determine IC50.
Protocol 3: Cellular H₂S Accumulation Assay (Fluorescence)
Objective: Demonstrate that treatment causes intracellular H₂S accumulation (the "Sulfide Trap").
Materials:
-
Cells: HCT116 (CRC line).
-
Probe: WSP-1 (Washington State Probe-1) or AzMC .
-
Inhibitor: 3-(Methoxymethyl)-2,4-diphenylpyridine (10 µM).
Steps:
-
Seeding: Seed HCT116 cells in a black-walled 96-well plate (10,000 cells/well) and culture overnight.
-
Probe Loading: Wash cells with PBS. Incubate with 10 µM WSP-1 in serum-free media for 30 min at 37°C.
-
Wash: Remove probe solution and wash 2x with PBS to remove extracellular dye.
-
Treatment: Add media containing the Inhibitor (10 µM) or Vehicle (DMSO).
-
Kinetics: Immediately place in a fluorescence plate reader (Ex/Em: 465/515 nm).
-
Observation: Measure fluorescence every 5 min for 2 hours.
-
Expected Result: A rapid, time-dependent increase in fluorescence in treated cells compared to control, indicating failure to metabolize endogenous H₂S.
-
Protocol 4: Mitochondrial Respiration Stress Test (Seahorse XF)
Objective: Assess the impact on Sulfide-Dependent Oxygen Consumption Rate (OCR).
Steps:
-
Setup: Seed cells in Seahorse XF plates.
-
Media: Use unbuffered assay medium (pH 7.4).
-
Injection Strategy:
-
Port A: Na₂S (100 µM) – Stimulates sulfide-dependent respiration.
-
Port B: 3-(Methoxymethyl)-2,4-diphenylpyridine (Test Compound).
-
Port C: Rotenone/Antimycin A (Shut down ETC).
-
-
Readout:
-
Upon Na₂S injection, OCR should increase (SQOR activity).
-
Upon Inhibitor injection, OCR should sharply decrease if SQOR is blocked.
-
Part 5: Data Summary & Expectations
| Parameter | Control (DMSO) | Treated (Inhibitor) | Biological Interpretation |
| SQOR Activity | 100% | < 10% (at 1 µM) | Potent enzymatic inhibition. |
| Intracellular H₂S | Low (Basal) | High (Accumulation) | Failure of detoxification pathway. |
| Mitochondrial OCR | Normal | Decreased | Loss of sulfide-driven bioenergetics. |
| Cell Viability (72h) | 100% | < 50% (IC50 ~1-5 µM) | Cytotoxicity driven by sulfide stress. |
Part 6: References
-
Baugh, S. D., et al. (2021). Synthesis and evaluation of potent novel inhibitors of human sulfide:quinone oxidoreductase. Bioorganic & Medicinal Chemistry Letters. Link
-
Jackson, M. R., et al. (2019). X-ray structure of human sulfide:quinone oxidoreductase: insights into the mechanism of mitochondrial hydrogen sulfide oxidation. Structure.[1][2][3][4][5][6][7] Link
-
Lu, T., et al. (2022). Knockout of the sulfide: quinone oxidoreductase SQR reduces growth of HCT116 tumor xenograft. Redox Biology. Link
-
Szabo, C., et al. (2013). Regulation of mitochondrial bioenergetic function by hydrogen sulfide. Biochemical Pharmacology. Link
Sources
- 1. 1H-Cycloprop[e]azulen-7-ol, decahydro-1,1,7-trimethyl-4-methylene-, [1ar-(1aα,4aα,7β,7aβ,7bα)]- [webbook.nist.gov]
- 2. The STI1-domain is a flexible alpha-helical fold with a hydrophobic groove - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Cycloprop(e)azulene, decahydro-1,1,7-trimethyl-4-methylene-, (1aR-(1aalpha,4abeta,7alpha,7abeta,7balpha))- | C15H24 | CID 91354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 624-65-7: 3-Chloro-1-propyne | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. picard.ch [picard.ch]
- 7. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1 [chemicalbook.com]
High-throughput screening protocol for 3-(Methoxymethyl)-2,4-diphenylpyridine derivatives
Application Note: High-Throughput Screening (HTS) of 3-(Methoxymethyl)-2,4-diphenylpyridine Derivatives
Executive Summary & Scientific Rationale
The 2,4-diphenylpyridine scaffold is a "privileged structure" in medicinal chemistry, frequently associated with cytotoxicity against human cancer lines (HepG2, MCF-7) and kinase inhibition (EGFR, PIM-1) [1, 2]. However, the specific core 3-(Methoxymethyl)-2,4-diphenylpyridine introduces a unique physicochemical profile. The methoxymethyl ether moiety acts as a hydrogen bond acceptor, potentially improving solubility compared to purely aromatic analogs, while offering a metabolic handle for optimization.
This Application Note details a dual-track HTS campaign designed to identify lead candidates from a library of these derivatives.
-
Challenge: Diphenylpyridines are inherently lipophilic (
), leading to high risks of compound precipitation in aqueous assay buffers [3]. -
Solution: This protocol utilizes Acoustic Droplet Ejection (ADE) for contact-free nanoliter dispensing to minimize DMSO carryover and employs a CellTiter-Glo® primary screen for robustness, followed by a TR-FRET EGFR Kinase secondary assay to validate mechanism of action.
Compound Management & Solubility Optimization
Critical Insight: Standard pipetting often fails with lipophilic libraries due to tip-adhesion and precipitation upon dilution. We utilize acoustic dispensing (e.g., Labcyte Echo) to transfer pure DMSO stocks directly into assay media.
Stock Preparation & QC
-
Dissolution: Dissolve solid derivatives in 100% anhydrous DMSO to a master concentration of 10 mM.
-
Solubility Check (Nephelometry):
-
Dilute compounds to 30 µM in the final assay buffer (0.1% DMSO).
-
Measure light scattering (nephelometry).
-
Rejection Criteria: Any compound showing >50 RNU (Relative Nephelometry Units) suggests precipitation and must be flagged as a "False Positive" risk.
-
Acoustic Dispensing Workflow
-
Source Plate: 384-well LDV (Low Dead Volume) COP plate.
-
Destination Plate: 1536-well white solid-bottom (for luminescence) or black low-volume (for fluorescence).
-
Transfer Volume: 25 nL of 10 mM stock
5 µL Assay Volume = 50 µM Screening Concentration (0.5% DMSO final).
Primary Screen: Phenotypic Cytotoxicity (CellTiter-Glo)
Objective: Identify compounds that induce antiproliferative effects in A549 (Lung Carcinoma) cells. Mechanism: ATP quantification as a direct marker of metabolically active cells.
Reagents & Cell Culture[1]
-
Cell Line: A549 (ATCC® CCL-185™).
-
Media: DMEM + 10% FBS + 1% Pen/Strep.
-
Detection: CellTiter-Glo® 2.0 (Promega).
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest A549 cells at 80% confluency.
-
Dispense 4 µL/well of cell suspension (1,000 cells/well) into 1536-well white plates using a Multidrop™ Combi.
-
Note: Centrifuge plate at 200 x g for 1 min to settle cells.
-
-
Compound Addition:
-
Incubate plates for 4 hours at 37°C to allow cell attachment.
-
Use ADE to transfer 20 nL of compound library (10 mM stock).
-
Include Bortezomib (1 µM) as Positive Control (Max Kill).
-
Include DMSO (0.5%) as Negative Control (Max Signal).
-
-
Incubation:
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
Detection:
-
Equilibrate CellTiter-Glo reagent to room temperature.
-
Add 4 µL of reagent to each well.[1]
-
Orbitally shake for 2 minutes (1600 rpm).
-
Incubate 10 minutes at RT to stabilize luminescence.
-
-
Read: Measure Total Luminescence on a multimode reader (e.g., EnVision).
Data Normalization
Calculate Percent Inhibition (
Secondary Screen: Target Deconvolution (EGFR Kinase TR-FRET)
Objective: Since 2,4-diphenylpyridines are known EGFR inhibitors [2], hits from the primary screen are tested for direct enzymatic inhibition. Method: LANCE® Ultra TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
Assay Principle
-
Donor: Europium (Eu)-labeled anti-phosphotyrosine antibody.
-
Acceptor: ULight™-labeled peptide substrate (poly-GT).
-
Mechanism: Kinase activity phosphorylates the substrate. The Eu-antibody binds the phosphotyrosine, bringing Eu and ULight close. Excitation at 320 nm yields emission at 665 nm. Inhibitors decrease the 665 nm signal.
Step-by-Step Protocol
-
Enzyme Mix: Prepare EGFR kinase (0.5 nM final) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Substrate Mix: Prepare ULight-poly GT (50 nM) and ATP (10 µM - at
). -
Reaction Assembly (384-well Low Volume Black Plate):
-
Dispense 2.5 µL Enzyme Mix.
-
Add 50 nL Compound (from Primary Hits).
-
Incubate 15 mins (Pre-incubation allows slow-binding inhibitors to engage).
-
Add 2.5 µL Substrate/ATP Mix to start reaction.
-
-
Incubation: 60 minutes at RT.
-
Stop/Detection:
-
Add 5 µL EDTA (10 mM) + Eu-anti-P-Tyr Antibody (2 nM).
-
Incubate 60 minutes.
-
-
Read: TR-FRET mode (Ex: 320nm, Em: 615nm/665nm).
Screening Workflow Visualization
The following diagram illustrates the critical decision gates, specifically addressing the solubility "filter" required for this lipophilic scaffold.
Figure 1: HTS Decision Tree. Note the early solubility gate (Nephelometry) which is critical for diphenylpyridine derivatives to prevent false negatives due to precipitation.
Data Analysis & Hit Criteria
Quality Control Metrics
For a plate to be accepted, it must meet these statistical thresholds:
-
Z-Factor (Z'):
(Ideal is for CellTiter-Glo). -
Signal-to-Background (S/B):
for Luminescence; for TR-FRET. -
CV (Coefficient of Variation):
for DMSO controls.
Hit Selection
-
Primary Hit: Compounds exhibiting
inhibition at 10 µM AND a Z-score . -
Confirmed Hit: Re-test of Primary Hits in dose-response (10-point, 1:3 dilution).
-
Mechanism Validated: Compounds showing
in EGFR TR-FRET assay.
References
-
El-Gohary, N. M., et al. (2019). Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine derivatives. Medicinal Chemistry Research.
-
Lyu, Y., et al. (2024).[2] The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance.[3] Bioorganic & Medicinal Chemistry.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
Promega Corporation. CellTiter-Glo® 2.0 Assay Technical Manual.
-
PerkinElmer. LANCE Ultra TR-FRET Kinase Assays Application Note.
Sources
Application Notes and Protocols for the Functionalization of 3-(Methoxymethyl)-2,4-diphenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its functionalization is a critical step in the synthesis of novel therapeutic agents. This document provides a detailed guide to the strategic functionalization of a specific polysubstituted pyridine, 3-(Methoxymethyl)-2,4-diphenylpyridine. We will explore the inherent reactivity of this substrate and present detailed protocols for selective C-H functionalization, electrophilic substitution, and transformations of the methoxymethyl group. These methodologies are designed to provide researchers with a robust toolkit for generating diverse analogues for structure-activity relationship (SAR) studies and drug discovery programs.
Introduction: The Challenge and Opportunity of Pyridine Functionalization
The pyridine ring, an electron-deficient heterocycle, presents a unique set of challenges and opportunities for chemical modification.[1][3] The nitrogen atom significantly influences the ring's electronic properties, reducing its reactivity towards electrophilic aromatic substitution compared to benzene.[4][5] Furthermore, the nitrogen lone pair can coordinate to Lewis acids, further deactivating the ring.[3][6] However, this electron-deficient nature makes the pyridine ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[7][8][9]
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying pyridine rings, often leveraging transition-metal catalysis to achieve high regioselectivity.[1][3][10] These methods bypass the need for pre-functionalized starting materials, offering more efficient synthetic routes.[1][11]
The subject of this guide, 3-(Methoxymethyl)-2,4-diphenylpyridine, presents a complex substitution pattern. The existing phenyl groups at C2 and C4, and the methoxymethyl group at C3, sterically and electronically influence the reactivity of the remaining C-H bonds at the C5 and C6 positions. Understanding these influences is key to designing successful functionalization strategies.
Strategic Approaches to Functionalizing 3-(Methoxymethyl)-2,4-diphenylpyridine
The functionalization of 3-(Methoxymethyl)-2,4-diphenylpyridine can be approached through several key strategies, targeting different positions on the pyridine ring and the methoxymethyl substituent.
Key Functionalization Sites:
-
C5-H and C6-H Bonds: These are the primary targets for direct C-H functionalization.
-
Pyridine Nitrogen: Can be activated to modulate the ring's electronics.
-
Methoxymethyl Group: Offers a handle for further chemical transformations.
-
Phenyl Rings: Can be functionalized, though this is outside the primary scope of pyridine ring functionalization.
dot graph "Functionalization_Strategies" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Strategic overview of functionalization pathways for 3-(Methoxymethyl)-2,4-diphenylpyridine.
Protocols for Pyridine Ring Functionalization
Direct C-H Functionalization at C5 and C6
Transition metal-catalyzed C-H activation is a premier strategy for introducing new functional groups at the C5 and C6 positions.[3][10] The choice of catalyst and directing group (if any) is crucial for controlling regioselectivity. Given the substitution pattern, the C6 position (ortho to the nitrogen) is often more accessible for certain metal-catalyzed reactions.
This protocol is adapted from methodologies developed for the direct arylation of pyridine derivatives.[3][11]
Reaction Scheme:
3-(Methoxymethyl)-2,4-diphenylpyridine + Aryl-Halide → 5-Aryl-3-(methoxymethyl)-2,4-diphenylpyridine
Materials:
-
3-(Methoxymethyl)-2,4-diphenylpyridine
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or a similar bulky, electron-rich phosphine ligand
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane or toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 3-(Methoxymethyl)-2,4-diphenylpyridine (1.0 equiv), the aryl halide (1.2 equiv), Pd(OAc)₂ (5 mol%), and the phosphine ligand (10 mol%).
-
Add the base (K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Add anhydrous solvent (1,4-dioxane or toluene).
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(OAc)₂ is a common and effective palladium source for C-H activation/arylation reactions.
-
Ligand: Bulky, electron-rich phosphine ligands like PCy₃ promote the oxidative addition of the aryl halide and facilitate the C-H activation step.
-
Base: The base is crucial for the deprotonation step in the catalytic cycle. Carbonates are often effective and are available in anhydrous forms.
-
Solvent: Anhydrous, high-boiling point solvents are necessary for these reactions which often require elevated temperatures.
Electrophilic Substitution via N-Oxide Activation
Direct electrophilic substitution on the pyridine ring is challenging due to its electron-deficient nature.[4][6] A common strategy to overcome this is the formation of the corresponding N-oxide. The N-oxide increases the electron density of the ring, making it more susceptible to electrophilic attack, particularly at the C2 and C6 positions.
Reaction Scheme:
3-(Methoxymethyl)-2,4-diphenylpyridine + m-CPBA → 3-(Methoxymethyl)-2,4-diphenylpyridine N-oxide
Materials:
-
3-(Methoxymethyl)-2,4-diphenylpyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 3-(Methoxymethyl)-2,4-diphenylpyridine in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equiv) in DCM to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (to quench excess m-CPBA) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude N-oxide can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.
Reaction Scheme:
3-(Methoxymethyl)-2,4-diphenylpyridine N-oxide + HNO₃/H₂SO₄ → 5-Nitro-3-(methoxymethyl)-2,4-diphenylpyridine N-oxide
Materials:
-
3-(Methoxymethyl)-2,4-diphenylpyridine N-oxide
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
Carefully add the N-oxide to a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Deoxygenation: The N-oxide can be subsequently deoxygenated using PCl₃ or PPh₃ to yield the functionalized pyridine.
Protocols for Methoxymethyl Group Transformation
The methoxymethyl group at the C3 position provides a versatile handle for further functionalization.
Protocol 4.1: Ether Cleavage to the Hydroxymethyl Group
Reaction Scheme:
3-(Methoxymethyl)-2,4-diphenylpyridine + BBr₃ → 3-(Hydroxymethyl)-2,4-diphenylpyridine
Materials:
-
3-(Methoxymethyl)-2,4-diphenylpyridine
-
Boron tribromide (BBr₃)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve 3-(Methoxymethyl)-2,4-diphenylpyridine in anhydrous DCM under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of BBr₃ (1.2 equiv) in DCM.
-
Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4.2: Oxidation to the Aldehyde
The resulting hydroxymethyl group can be oxidized to the corresponding aldehyde.
Reaction Scheme:
3-(Hydroxymethyl)-2,4-diphenylpyridine + PCC → 3-Formyl-2,4-diphenylpyridine
Materials:
-
3-(Hydroxymethyl)-2,4-diphenylpyridine
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite or silica gel
Procedure:
-
To a suspension of PCC (1.5 equiv) and Celite in anhydrous DCM, add a solution of 3-(Hydroxymethyl)-2,4-diphenylpyridine in DCM.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography.
Data Summary and Expected Outcomes
The following table summarizes the expected outcomes for the described functionalization reactions. Yields are estimates based on similar transformations reported in the literature and will require experimental optimization.
| Reaction | Target Position | Key Reagents | Expected Product | Estimated Yield Range |
| C-H Arylation | C5/C6 | Pd(OAc)₂, PCy₃, K₂CO₃ | 5-Aryl-3-(methoxymethyl)-2,4-diphenylpyridine | 40-70% |
| N-Oxidation | Pyridine N | m-CPBA | 3-(Methoxymethyl)-2,4-diphenylpyridine N-oxide | >90% |
| Nitration of N-oxide | C5/C6 | HNO₃, H₂SO₄ | 5-Nitro-3-(methoxymethyl)-2,4-diphenylpyridine N-oxide | 50-80% |
| Ether Cleavage | C3-substituent | BBr₃ | 3-(Hydroxymethyl)-2,4-diphenylpyridine | 60-85% |
| Oxidation | C3-substituent | PCC | 3-Formyl-2,4-diphenylpyridine | 70-90% |
Workflow Visualization
dot graph "Experimental_Workflow" { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} Caption: Experimental workflows for the functionalization of the pyridine ring and the methoxymethyl side chain.
Conclusion
The functionalization of 3-(Methoxymethyl)-2,4-diphenylpyridine offers a gateway to a diverse range of novel chemical entities. By leveraging modern synthetic methodologies such as transition metal-catalyzed C-H activation and substrate activation via N-oxide formation, researchers can selectively modify the pyridine core. Furthermore, the methoxymethyl group serves as a valuable synthetic handle for introducing additional diversity. The protocols outlined in this application note provide a solid foundation for the exploration of the chemical space around this promising scaffold, accelerating efforts in drug discovery and materials science.
References
-
Lewis, J. C., Berman, A. M., Bergman, R. G., & Ellman, J. A. (2008). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Journal of the American Chemical Society, 130(8), 2493–2500. [Link]
-
Yadav, J., & Ali, Sk. F. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1536–1598. [Link]
-
Tan, Y., Barrios-Landeros, F., & Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 134(8), 3683–3686. [Link]
-
C–H functionalization of pyridines. (2020). Organic & Biomolecular Chemistry, 18(35), 6846–6859. [Link]
-
Nickel-Catalyzed C-3 Direct Arylation of Pyridinium Ions for the Synthesis of 1-Azafluorenes. (2019). Organic Letters, 21(17), 6849–6853. [Link]
-
C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. (2021). Journal of the American Chemical Society, 143(44), 18576–18589. [Link]
-
Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. (2023). Communications Chemistry, 6(1), 1-9. [Link]
-
Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit. (2021). Chemical Science, 12(40), 13451-13459. [Link]
-
Palladium-Catalyzed Direct C−H Arylation of Pyridine N-oxides with Potassium Aryl- and Heteroaryltrifluoroborates. (2016). RSC Advances, 6(13), 10527-10530. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances. [Link]
-
Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2021). RSC Advances, 11(40), 24699-24707. [Link]
-
Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2025). RSC Advances. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. (2011). ChemInform, 42(36). [Link]
-
Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. (2018). Tetrahedron, 74(38), 5438-5443. [Link]
-
SNAr Reactions of Pyridine. (2024). Pearson. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Chemistry Stack Exchange. [Link]
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journal of Organic Chemistry, 19, 1536-1598. [Link]
-
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2024). Molecules, 29(22), 5227. [Link]
-
Electrophilic aromatic substitution. (n.d.). Wikipedia. [Link]
-
3-[2-(methoxymethyl)phenyl]pyridine. (2025). Chemical Synthesis Database. [Link]
-
(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020, September 4). YouTube. [Link]
-
Proposed pathways to the 2,4-dimetalated 3-methoxypyridine. (2012). ResearchGate. [Link]
- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2012).
-
Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. (2023). Organic Syntheses, 100, 1-21. [Link]
-
PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (2024). Rasayan Journal of Chemistry, 17(4), 2067-2074. [Link]
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Use of 3-(Methoxymethyl)-2,4-diphenylpyridine in developing anti-proliferative agents
Application Note: Development & Evaluation of 3-(Methoxymethyl)-2,4-diphenylpyridine Scaffolds as Anti-Proliferative Agents
Abstract & Strategic Overview
The pyridine heterocycle remains a "privileged structure" in oncology drug discovery, serving as the core scaffold for numerous FDA-approved kinase inhibitors (e.g., Sorafenib, Crizotinib). 3-(Methoxymethyl)-2,4-diphenylpyridine represents a highly specific, lipophilic scaffold that combines the biaryl pharmacophore essential for hydrophobic pocket binding (e.g., in Tubulin or VEGFR kinase domains) with a methoxymethyl handle capable of hydrogen bonding or further metabolic functionalization.
This application note provides a comprehensive roadmap for researchers to evaluate the anti-proliferative efficacy of this specific molecule. It moves beyond simple screening to detail the formulation challenges, specific cytotoxicity protocols, and mechanistic deconvolution strategies required to validate this compound as a lead candidate.
Technical Background: The Diphenylpyridine Pharmacophore
The 2,4-diphenylpyridine core is structurally analogous to the combretastatin and chalcone families of natural products. Its mechanism of action typically involves one of two pathways:
-
Tubulin Inhibition: The bulky phenyl rings mimic the biaryl system of colchicine, binding to the colchicine-binding site on
-tubulin, disrupting microtubule polymerization, and causing G2/M cell cycle arrest. -
Kinase Inhibition: The pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket of tyrosine kinases (e.g., VEGFR-2, EGFR), while the phenyl groups occupy the hydrophobic back-pocket.
The 3-(methoxymethyl) substituent is critical. Unlike a simple methyl group, the ether oxygen provides a dipole that can interact with specific residues (e.g., Lysine or Arginine) within the binding pocket, potentially enhancing selectivity over general toxicity.
Application Note 1: Solubility & Formulation Strategy
Challenge: 3-(Methoxymethyl)-2,4-diphenylpyridine is highly lipophilic (cLogP ~4.5–5.0). Poor solubility in aqueous media is the primary cause of false negatives in early-stage screening.
Protocol: Preparation of "biologically available" stocks.
-
Primary Stock: Dissolve the compound in 100% DMSO (molecular biology grade) to a concentration of 20 mM . Sonicate for 5 minutes at 37°C to ensure complete dissolution.
-
Storage: Aliquot into amber glass vials (avoid plastic to prevent leaching) and store at -20°C. Stable for 3 months.
-
Working Solution: Dilute the DMSO stock 1:1000 into pre-warmed culture media (RPMI-1640 or DMEM) immediately before use.
-
Critical Check: Ensure the final DMSO concentration is
to avoid solvent toxicity. -
Visual Check: If precipitation occurs (cloudiness), add a solubilizing agent like Cremophor EL or Tween-80 (0.5% v/v) to the stock before media dilution.
-
Application Note 2: In Vitro Cytotoxicity Profiling (Go/No-Go Screen)
Objective: Determine the IC
Target Panel Recommendation:
-
MCF-7 (Breast): High sensitivity to tubulin inhibitors.
-
A549 (Lung): Common model for kinase inhibitor resistance.
-
HUVEC (Normal): Essential control to determine the Selectivity Index (SI).
Protocol: SRB (Sulforhodamine B) Assay
Rationale: The SRB assay is preferred over MTT for lipophilic compounds because it measures cellular protein content directly and is less sensitive to metabolic interference caused by mitochondrial inhibitors.
Step-by-Step Methodology:
-
Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24 hours to allow attachment.
-
Treatment: Add 3-(Methoxymethyl)-2,4-diphenylpyridine in serial dilutions (e.g., 0.1, 1, 10, 50, 100
M). Include a Paclitaxel (tubulin control) and Sorafenib (kinase control) positive control. -
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO
. -
Fixation: Add cold TCA (Trichloroacetic acid) to a final concentration of 10% (w/v). Incubate at 4°C for 1 hour.
-
Washing: Wash plates 5x with tap water and air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid. Incubate for 15 min at room temperature.
-
Solubilization: Wash 5x with 1% acetic acid to remove unbound dye. Air dry. Solubilize bound stain with 10 mM Tris base (pH 10.5).
-
Readout: Measure absorbance at 510 nm .
-
Calculation: Calculate % Growth Inhibition =
.
Application Note 3: Mechanistic Deconvolution
Once cytotoxicity is confirmed (IC
Flow Cytometry: Cell Cycle Analysis
-
Hypothesis: If the molecule targets tubulin, cells will accumulate in the G2/M phase . If it targets kinases (G1/S transition), cells will arrest in G0/G1 .
Protocol:
-
Treat cells with the IC
concentration for 24 hours. -
Harvest cells and wash with ice-cold PBS.
-
Fix in 70% ethanol (add dropwise while vortexing) and store at -20°C overnight.
-
Wash with PBS and resuspend in staining buffer containing:
- Propidium Iodide (PI)
- RNase A
-
Incubate for 30 min at 37°C in the dark.
-
Analyze using a flow cytometer (excitation 488 nm, emission 585 nm).
Visualizing the Development Workflow
The following diagram illustrates the critical path for evaluating 3-(Methoxymethyl)-2,4-diphenylpyridine, from formulation to mechanistic validation.
Caption: Decision tree for the biological evaluation of diphenylpyridine scaffolds. The critical "Go/No-Go" decision point rests on the primary cytotoxicity screen (IC50 < 10 µM).
Summary of Expected Results & Data Interpretation
| Assay | Outcome A (Tubulin Target) | Outcome B (Kinase Target) | Outcome C (Non-Specific Toxicity) |
| SRB Cytotoxicity | Potent IC | Moderate IC | Weak IC |
| Cell Cycle Phase | G2/M Arrest (4N DNA content) | G0/G1 Arrest (2N DNA content) | Sub-G1 (Apoptosis/Necrosis) only |
| Morphology | Cell rounding, detachment | Flattening, senescence | Membrane blebbing, lysis |
| Selectivity (SI) | High (Cancer > Normal) | Moderate | Low (Toxic to HUVEC) |
References
-
MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
-
Xu, et al. (2019). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arab Journal of Chemistry. Retrieved from [Link]
-
Verma, et al. (2019).[1] Antitumor efficacy of new pyridine derivatives based on diphenyl ether. International Research Journal of Engineering and Technology. Retrieved from [Link]
-
Boroncore. (2023).[2][3] Chemical Data: 3-(Methoxymethyl)-2,4-diphenylpyridine (CAS 2643368-44-7).[4] Retrieved from [Link]
-
Elkaeed, et al. (2022).[5] Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Semantic Scholar. Retrieved from [Link]
Sources
- 1. irjet.net [irjet.net]
- 2. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 [mdpi.com]
- 3. chemijournal.com [chemijournal.com]
- 4. 320-98-9 | 5-Fluoro-2-nitrobenzoic acid | Boroncore [boroncore.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Pharmacological Evaluation of 3-(Methoxymethyl)-2,4-diphenylpyridine (3-MMDP)
This Application Note is designed for researchers evaluating 3-(Methoxymethyl)-2,4-diphenylpyridine (referred to herein as 3-MMDP ).
Based on its structural pharmacophore—a 2,4-diphenylpyridine core—this compound shares significant homology with known Negative Allosteric Modulators (NAMs) of the Metabotropic Glutamate Receptor 5 (mGluR5) (e.g., MPEP analogs) and certain Tubulin Polymerization Inhibitors . Consequently, this guide prioritizes assays for Gq-coupled GPCR antagonism and antiproliferative safety profiling .
Executive Summary & Mechanism of Action
3-(Methoxymethyl)-2,4-diphenylpyridine (3-MMDP) is a synthetic small molecule featuring a pyridine scaffold flanked by phenyl rings at the C2 and C4 positions, with a methoxymethyl moiety at C3.
-
Primary Hypothesis (Neuromodulation): The diphenylpyridine scaffold is a privileged structure for mGluR5 Negative Allosteric Modulation . Like the reference compound MPEP (2-methyl-6-(phenylethynyl)pyridine), 3-MMDP is predicted to bind to the transmembrane allosteric pocket of mGluR5, stabilizing the inactive heptahelical conformation and preventing Gq-protein coupling.
-
Secondary Hypothesis (Oncology/Tox): Structural analogs (specifically 2,4-diphenyl-6-aryl pyridines) have been identified as Topoisomerase II poisons and Tubulin inhibitors . Therefore, efficacy profiling must be cross-referenced with cytotoxicity assays to distinguish true receptor antagonism from non-specific cell death.
Signaling Pathway Visualization
The following diagram illustrates the Gq-signaling cascade (Primary Assay) and the interference points for 3-MMDP.
Caption: Putative mechanism of action for 3-MMDP acting as an mGluR5 NAM, blocking the Gq-PLC-IP3-Ca2+ signaling cascade.
Compound Preparation & Handling[1][2][3][4][5][6]
To ensure experimental reproducibility, strict adherence to solubility protocols is required. The methoxymethyl group improves lipophilicity but may require specific solvent handling.
| Parameter | Specification | Notes |
| Molecular Weight | ~275.35 g/mol | |
| Stock Solvent | DMSO (Anhydrous) | Prepare 10 mM or 100 mM stocks. |
| Solubility Limit | ~50 mM in DMSO | Sonicate at 37°C if precipitation occurs. |
| Storage | -20°C (Desiccated) | Avoid freeze-thaw cycles (>3). |
| Working Buffer | HBSS + 20 mM HEPES | Max DMSO in cell assay: 0.5% (v/v). |
Critical Step: 3-MMDP is likely hydrophobic. Use glass-coated or low-binding polypropylene plates for serial dilutions to prevent compound loss to plasticware.
Primary Efficacy Assay: Calcium Mobilization (FLIPR)
This assay quantifies the ability of 3-MMDP to inhibit agonist-induced Calcium release, the hallmark of Gq-GPCR activation.
Experimental Design
-
Cell Line: HEK293 stably expressing human mGluR5 (inducible expression preferred to control receptor density).
-
Agonist: L-Glutamate (physiological) or DHPG (selective Group I mGluR agonist).
-
Readout: Fluorescence (RFU) via FLIPR Tetra or Hamamatsu FDSS.
-
Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).
Detailed Protocol
-
Cell Plating:
-
Seed HEK293-mGluR5 cells at 15,000 cells/well in 384-well black/clear-bottom poly-D-lysine coated plates.
-
Incubate overnight at 37°C/5% CO2.
-
Induction (if applicable): Add Doxycycline (1 µg/mL) 24h prior to assay.
-
-
Dye Loading:
-
Remove culture media.
-
Add 20 µL Loading Buffer : HBSS, 20 mM HEPES, 2.5 mM Probenecid (to inhibit dye efflux), and Calcium-6 dye.
-
Incubate: 60 min at 37°C, then 15 min at RT.
-
-
Compound Addition (Antagonist Mode):
-
Prepare 3-MMDP as a 5x concentration series (10-point dose-response, 3-fold dilutions starting at 30 µM).
-
Add 10 µL of 3-MMDP to cells.
-
Incubate: 15 minutes at RT (Critical for allosteric equilibration).
-
-
Agonist Challenge:
-
Prepare EC80 concentration of DHPG or Glutamate.
-
Inject Agonist via FLIPR on-board fluidics.
-
Record: Measure fluorescence kinetics for 120 seconds.
-
-
Data Analysis:
-
Calculate Max - Min RFU .
-
Normalize to Vehicle (0% Inhibition) and Reference Antagonist (e.g., MPEP 10 µM = 100% Inhibition).
-
Fit to 4-parameter logistic equation to determine IC50 .
-
Secondary Validation: IP-One HTRF Assay
Calcium signals can be transient. The IP-One HTRF (Homogeneous Time Resolved Fluorescence) assay measures the accumulation of Inositol Monophosphate (IP1), a stable downstream metabolite of IP3, providing a more robust measure of sustained efficacy.
Protocol Overview
-
Reagents: Cisbio IP-One Gq kit.
-
Workflow:
-
Plate cells (low volume 384-well) in stimulation buffer containing Lithium Chloride (LiCl prevents IP1 degradation).
-
Add 3-MMDP (Incubate 15 min).
-
Add Agonist (Glutamate/DHPG) at EC80.
-
Incubate 60 min at 37°C.
-
Add Detection Reagents (Anti-IP1-Cryptate + IP1-d2).
-
Incubate 60 min at RT.
-
Read on HTRF-compatible reader (e.g., EnVision).
-
Interpretation:
-
If 3-MMDP inhibits Calcium flux but fails to inhibit IP1 accumulation, the compound may be a channel blocker rather than a true receptor NAM.
-
Concordance between Calcium IC50 and IP1 IC50 confirms mechanism.
Safety & Specificity: Ruling Out False Positives
Since 2,4-diphenylpyridines can act as Tubulin Polymerization Inhibitors (similar to Combretastatin A-4 analogs), it is vital to prove that efficacy is not due to cytoskeletal disruption or cytotoxicity.
A. Tubulin Polymerization Assay (Cell-Free)
-
Objective: Ensure 3-MMDP does not bind the colchicine site of tubulin.
-
Method: Use a fluorescence-based tubulin polymerization kit (Cytoskeleton Inc.).
-
Readout: Fluorescence enhancement of DAPI-like fluorophore upon microtubule formation.
-
Expectation: A true mGluR5 NAM should have no effect on polymerization kinetics. A slope reduction indicates tubulin targeting (Off-Target).
B. Cytotoxicity Counter-Screen (Cell-Based)
-
Method: CellTiter-Glo (ATP quantification).
-
Protocol:
-
Treat HEK293 (Wild Type, no mGluR5) with 3-MMDP dose-response (up to 100 µM).
-
Incubate for 24 hours .
-
Add CellTiter-Glo reagent and read Luminescence.
-
-
Decision Matrix:
-
IC50 (Efficacy) << IC50 (Tox): Valid Lead. (Therapeutic Index > 10).
-
IC50 (Efficacy) ≈ IC50 (Tox): Compound is likely a cytotoxic false positive.
-
Experimental Workflow Diagram
Caption: Screening cascade for 3-MMDP. Efficacy is established first, followed by rigorous exclusion of cytotoxic mechanisms.
References
-
Gasparini, F., et al. (1999).[1] "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology, 38(10), 1493-1503. Link
-
Lee, E. S., et al. (2015). "Synthesis and biological activity of 2,4-di-p-phenolyl-6-(2-furanyl)-pyridine as a potent topoisomerase II poison." European Journal of Medicinal Chemistry, 90, 36-48. Link
-
Romano, C., et al. (1996). "Signal transduction by the group I metabotropic glutamate receptors, mGluR1 and mGluR5." Journal of Molecular Neuroscience, 7(3), 223-228. Link
-
BenchChem. (2025).[2] "Biological activity of 3,4-Diphenylpyridine and its derivatives: Tubulin Polymerization Inhibition." BenchChem Application Notes. Link
-
Cisbio/Revvity. "IP-One HTRF® Assay Principle and Protocol." Link
Sources
Purification techniques for 3-(Methoxymethyl)-2,4-diphenylpyridine
Technical Support Center: Purification of 3-(Methoxymethyl)-2,4-diphenylpyridine Case ID: PYR-24-DP-MOM-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary: Compound Profile & Purification Strategy
Compound: 3-(Methoxymethyl)-2,4-diphenylpyridine Physicochemical Profile: [1]
-
Core Structure: Electron-deficient pyridine ring flanked by two lipophilic phenyl groups (positions 2, 4).[1]
-
Functional Group: Methoxymethyl (MOM) ether at position 3.[1]
-
Basicity: Weakly basic (Pyridine N).[1] The steric bulk of the 2,4-phenyl groups may slightly hinder protonation compared to bare pyridine, but it remains accessible for acid-base manipulation.
-
Solubility: High lipophilicity (LogP > 3.5).[1] Soluble in DCM, EtOAc, THF; low solubility in water/hexanes.
The Challenge: Synthesis of this scaffold (likely via Suzuki-Miyaura coupling) generates specific, persistent impurities: Triphenylphosphine oxide (TPPO), protodeboronated byproducts, and unreacted boronic acids.[1] Standard chromatography often fails due to "streaking" caused by the basic nitrogen interacting with acidic silanols.
Module 1: The "Chemical Filter" (Acid-Base Extraction)
Status: Recommended First-Line Purification Objective: Bulk removal of non-basic impurities (TPPO, boronic acids, starting halides) without chromatography.[1]
Technical Note on Stability: The methoxymethyl (MOM) group is an acetal-like ether. While generally stable to base, it is acid-labile. Do not use concentrated HCl or heat. We recommend a "Cold & Dilute" protocol to prevent ether cleavage.
Protocol A: The "Cold & Dilute" Extraction
-
Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as it creates emulsions during basification.
-
Protonation (Extraction):
-
Wash: Wash the combined aqueous acidic layers with fresh EtOAc (2x) to remove entrained neutrals.
-
Deprotonation (Recovery):
-
Slowly add 2.0 M NaOH or Sat.
to the aqueous layer while stirring at 0°C until pH > 10. -
Result: Product precipitates or oils out as the free base.
-
-
Isolation: Extract the cloudy aqueous mixture with DCM (3x), dry over
, and concentrate.
Figure 1: Logic flow for the selective isolation of basic pyridine derivatives.
Module 2: Flash Chromatography (Silica Gel)
Status: Required for High Purity (>99%)
Common Issue: "Streaking" or broad peaks.[1]
Root Cause: The pyridine nitrogen hydrogen-bonds with acidic silanol (
The Solution: Amine Deactivation
You must effectively "poison" the silica surface to allow the pyridine to elute cleanly.
| Parameter | Recommendation | Why? |
| Stationary Phase | Standard Silica (40–63 µm) | Cost-effective.[1] |
| Mobile Phase Additive | 1–2% Triethylamine (TEA) | TEA is more basic than your product; it binds to silanols preferentially, shielding your compound.[1] |
| Eluent System | Hexane / Ethyl Acetate | Start 0% EtOAc |
| Sample Loading | Dry Load on Celite | Diarylpyridines often have poor solubility in pure hexane. Liquid loading in DCM causes band broadening. |
Protocol:
-
Pre-wash the column with Hexane + 2% TEA . This neutralizes the silica before your sample touches it.
-
Run the gradient using Hexane/EtOAc (with 1% TEA in the EtOAc bottle).
-
Note: TEA has a high boiling point. Rotovap your fractions thoroughly, or wash the combined organic fractions with saturated
to remove residual TEA if it interferes with NMR.
Module 3: Removal of Triphenylphosphine Oxide (TPPO)
Status: Critical for Suzuki Coupling Workups
If your synthesis used
Method A: The Zinc Chloride Precipitation (Highly Recommended)
This method exploits the coordination chemistry of TPPO, forming an insoluble complex.
-
Dissolve crude material in Ethanol .
-
Add 2.0 equivalents of
(dissolved in minimal EtOH). -
Stir at Room Temperature for 2 hours.
-
Filter: The complex
precipitates as a white solid. Filter it off. -
Recover: Concentrate the filtrate. Partition between water and EtOAc to remove excess Zn salts.
Method B: Solubility Mismatch
TPPO is highly soluble in DCM but poorly soluble in Hexane/Ether.
-
Dissolve crude in minimal DCM.[5]
-
Add 10 volumes of Diethyl Ether or Hexane/Ether (1:1) .
-
Cool to -20°C. TPPO often crystallizes out; your diarylpyridine (being more lipophilic and less polar) remains in solution.
Module 4: Troubleshooting & FAQs
Q: My product is "oiling out" during recrystallization. How do I fix this? A: Oiling out occurs when the temperature exceeds the melting point of the solvated product before saturation is reached.
-
Fix: Use the "Seeding" technique. Dissolve the oil in a small amount of good solvent (e.g., Acetone). Add the bad solvent (Hexane) dropwise until just cloudy.[5] Scratch the glass surface with a spatula or add a seed crystal. Do not heat. Let it stand in the fridge.
Q: I see a new impurity spot on TLC after acid extraction. Did I break the molecule? A: Check the Rf.
-
Lower Rf (more polar): You likely cleaved the Methoxymethyl (MOM) ether, resulting in the free alcohol (3-hydroxymethyl-2,4-diphenylpyridine).[1] Cause: Acid was too strong or exposure too long. Prevention: Use Citric Acid instead of HCl next time.
-
Baseline spot: You may have formed the HCl salt of your pyridine which failed to deprotonate fully. Check the pH of your aqueous layer during the "Recovery" step; it must be >10.
Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina is excellent for pyridines because it lacks the acidic protons of silica. You can skip the Triethylamine additive.[6] However, Alumina has lower resolution (theoretical plates) than silica, so it is less effective for separating closely eluting impurities.[1]
Figure 2: Rapid decision tree for common purification anomalies.
References
-
Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[7] Journal of Organic Chemistry, 2017, 82(19), 9931–9936.[1] Link[1]
- Armarego, W. L. F.Purification of Laboratory Chemicals. 8th Edition, Butterworth-Heinemann, 2017.
- Li, J. J.Name Reactions in Heterocyclic Chemistry. Wiley, 2004. (Context for Kröhnke/Suzuki pyridine synthesis).
-
Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?" Chromatography Technical Notes. Link
Sources
Overcoming common side reactions in 2,4-diphenylpyridine synthesis
Technical Support Center: 2,4-Diphenylpyridine Synthesis Topic: Overcoming Common Side Reactions & Process Optimization Lead Scientist: Senior Application Specialist, Process Chemistry Division[1]
Diagnostic Overview: Selecting the Right Route
User Query: "I am trying to synthesize 2,4-diphenylpyridine. Should I use the Kröhnke condensation or a cross-coupling approach? My current condensation yields are low and contain isomers."
Technical Response: For the specific synthesis of 2,4-diphenylpyridine (2,4-DPP) , the Suzuki-Miyaura cross-coupling of 2,4-dihalopyridines is the superior route compared to classical condensation methods (e.g., Chichibabin or Kröhnke).[1]
-
The Problem with Condensation: Classical condensations (e.g., acetophenone + benzaldehyde + ammonia) thermodynamically favor the formation of symmetrical 2,4,6-triphenylpyridine or 2,6-diphenylpyridine .[1] Achieving a specific 2,4-substitution pattern requires unsymmetrical
-unsaturated ketone precursors and often results in difficult-to-separate regioisomeric mixtures (2,4- vs 2,6-isomers) due to their similar physical properties (MPs: 2,4-DPP 68-70°C vs. 2,6-DPP 73-77°C).[1][2] -
The Solution (Suzuki Coupling): Using 2,4-dichloropyridine or 2,4-dibromopyridine allows for precise, programmed installation of phenyl rings.[1] The challenge shifts from separating isomers to controlling catalytic conversion.[2][3]
Troubleshooting: Incomplete Conversion (The "Stalled" Intermediate)
User Query: "I am using 2,4-dichloropyridine with phenylboronic acid. I see a major spot on TLC that isn't my product, and the reaction seems to stop. What is happening?"
Diagnosis: You are likely isolating the mono-arylated intermediate , specifically 2-phenyl-4-chloropyridine .[1][2][3]
Mechanistic Insight: In 2,4-dihalopyridines, the C2 and C4 positions are electronically distinct.[1] The C2 position is more electron-deficient (closer to the electronegative nitrogen) and typically undergoes oxidative addition with Pd(0) faster than the C4 position.[2]
-
Step 1 (Fast): Formation of 2-phenyl-4-chloropyridine.[1][2][3]
-
Step 2 (Slow): Coupling at the electron-richer, sterically more hindered 4-position to form 2,4-diphenylpyridine.[1][2]
If your reaction temperature is too low or catalyst loading insufficient, the cycle stalls after Step 1.
Corrective Actions:
-
Temperature: Increase reaction temperature to 90–110°C . C4-coupling often requires higher activation energy.[1][2][3]
-
Solvent Switch: Move from THF (reflux ~66°C) to Toluene/Water or 1,4-Dioxane/Water to access higher reflux temperatures.[1][2][3]
-
Boronic Acid Stoichiometry: Ensure a minimum of 2.5 – 3.0 equivalents of phenylboronic acid.[2][3] Excess is required to drive the second kinetically slower coupling and compensate for protodeboronation (see Section 3).
Visualizing the Stalled Cycle:
Caption: The sequential arylation of 2,4-dichloropyridine.[1][2] The reaction often stalls at the mono-arylated intermediate if thermal energy is insufficient.[1][2]
Troubleshooting: Catalyst Deactivation & Impurities
User Query: "My reaction turns black and precipitates metal. I also see a lot of biphenyl in the NMR. How do I fix this?"
Diagnosis:
-
Black Precipitate: Indicates "Pd black" formation—aggregation of Pd(0) atoms.[2][3] This happens when the catalytic cycle is slower than the catalyst decomposition, often due to ligand dissociation or oxygen leakage.
-
Biphenyl: Result of homocoupling of phenylboronic acid, catalyzed by oxidized palladium species or excess oxygen.[3]
Optimization Protocol:
| Parameter | Standard Condition | Optimized Condition | Reason |
| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2·DCM | Bidentate ligands (dppf) prevent Pd aggregation better than monodentate (PPh3) at high temps.[2] |
| Base | Na2CO3 | K3PO4 or Cs2CO3 | Stronger bases facilitate the transmetalation step, especially for the sluggish C4 position.[3] |
| Degassing | Vacuum/N2 flush | Sparging (Bubbling) | Argon sparging for 20 mins is critical.[2][3] Trace O2 promotes homocoupling (biphenyl) and kills active Pd(0).[2] |
| Solvent | DMF | Dioxane/H2O (4:1) | Water is essential for the boronate activation step.[2][3] Anhydrous conditions often fail in Suzuki coupling. |
Master Protocol: High-Purity Synthesis of 2,4-Diphenylpyridine
Objective: Synthesis of 2,4-diphenylpyridine from 2,4-dichloropyridine via Bis-Suzuki Coupling.
Reagents:
-
Phenylboronic acid (3.0 eq) – Excess to drive bis-coupling[1][2]
-
K2CO3 (4.0 eq) or K3PO4 (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-dichloropyridine, phenylboronic acid, and the base.
-
Degassing (Critical): Submerge a long needle connected to an Argon line into the solution.[2][3] Bubble Argon vigorously for 15–20 minutes. Note: Failure here leads to biphenyl formation.[2][3]
-
Catalyst Addition: Remove the needle, quickly add the Pd catalyst, and seal the system under Argon.
-
Reaction: Heat to 100–105°C (gentle reflux) for 12–16 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1). Dry over Na2SO4.[1][2][3]
-
Purification:
Troubleshooting Decision Tree
Caption: Decision logic for diagnosing stalled Suzuki couplings based on TLC/NMR analysis.
References
-
Lutz, M. R., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids."[1] Molecules, vol. 26, no.[1][5] 7, 2021.[1][3]
- Context: Establishes the reactivity difference between C2 and C4 positions in nitrogen heterocycles and solvent screening d
-
Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[1][2][3][6] Chemical Science, vol. 8, 2017, pp. 40-62.[1]
-
BenchChem Technical Guides. "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions."
- Context: General protocols for catalyst selection and troubleshooting Pd-black form
-
PubChem Compound Summary. "2,4-Diphenylpyridine."[1][2][3]
-
Context: Verification of physical properties (MP, Solubility) and structural identifiers.[5]
-
Sources
- 1. chembk.com [chembk.com]
- 2. 2,4-Diphenylpyridine | C17H13N | CID 42014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Diphenylpyridine | C17H13N | CID 72920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Technical Support Center: Regioselectivity in Substituted Pyridine Synthesis
Welcome to the Technical Support Center for pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in the synthesis of substituted pyridines. The pyridine motif is a cornerstone in pharmaceuticals and agrochemicals, making precise control over substituent placement a critical challenge.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific experimental issues. Our goal is to move beyond simple protocols by explaining the underlying mechanistic principles that govern regioselectivity, empowering you to make informed decisions in your synthetic strategies.
Troubleshooting Guide: Common Regioselectivity Problems
This section addresses specific problems encountered during pyridine synthesis, offering potential causes and actionable solutions based on established chemical principles.
Problem 1: Poor or Incorrect Regioselectivity in Classical Condensation Reactions (Hantzsch, Guareschi-Thorpe)
Symptom: You are attempting to synthesize an asymmetrically substituted pyridine using a Hantzsch or Guareschi-Thorpe-type reaction, but you obtain a mixture of regioisomers or the undesired isomer as the major product.
Potential Causes & Solutions:
-
Cause A: Similar Reactivity of Carbonyl Components. In multicomponent reactions like the Hantzsch synthesis, the initial Knoevenagel condensation and Michael addition steps dictate the final substitution pattern.[3][4] If you are using two different β-dicarbonyl compounds, their similar reactivity can lead to a statistical mixture of products.
-
Solution 1: Stepwise Condensation. Instead of a one-pot reaction, adopt a stepwise approach. Pre-form the Knoevenagel adduct by reacting the aldehyde with one equivalent of a β-ketoester first.[5] Then, in a separate step, add the second, different enamine or β-dicarbonyl component and the ammonia source to close the ring. This enforces the desired connectivity.[5]
-
Solution 2: Leverage Steric Hindrance. Choose starting materials with significant steric differences. A bulky aldehyde or a sterically demanding β-dicarbonyl compound can direct the reaction pathway, favoring the formation of the less sterically hindered product.[6]
-
-
Cause B: Reaction Conditions Favoring Isomerization. The intermediates in these condensation reactions can sometimes isomerize under harsh thermal or acidic/basic conditions, leading to loss of regiochemical control.[7]
-
Solution 1: Milder Reaction Conditions. Explore milder catalysts and lower reaction temperatures. For instance, the use of organocatalysts or solid-supported acid catalysts (e.g., Amberlyst-15) can promote cyclization under less forcing conditions, minimizing side reactions.[8]
-
Solution 2: Green Solvents. The choice of solvent can influence selectivity. Protic solvents like ethanol are often favored.[7] Green solvents like glycerol or even aqueous buffer systems have been shown to be effective and can sometimes improve selectivity in Guareschi-Thorpe syntheses.[9][10]
-
Problem 2: Lack of Selectivity in C-H Functionalization of a Pre-formed Pyridine Ring
Symptom: You are trying to directly functionalize a substituted pyridine (e.g., via arylation, alkylation, or borylation) but are getting a mixture of C-2, C-3, and C-4 products.
Potential Causes & Solutions:
-
Cause A: Inherent Electronic Bias of the Pyridine Ring. The pyridine ring is electron-deficient, with the C-2, C-4, and C-6 positions being the most electrophilic.[11] This inherent reactivity pattern makes direct, selective functionalization at C-3 or C-4 challenging without a directing group.[12]
-
Solution 1: Use of Directing Groups (DGs). This is the most powerful strategy for controlling regioselectivity in C-H functionalization. A coordinating group (e.g., amide, imine, picolinamide) installed on the pyridine ring can chelate to the transition-metal catalyst, delivering the reactive center to a specific C-H bond, typically at the ortho-position to the DG.[13][14]
-
To target the C-3 position , a DG at C-2 or C-4 is typically required.
-
To target the C-4 position , a DG at C-3 is often used.
-
-
Solution 2: Catalyst and Ligand Control. In the absence of a strong directing group, the choice of catalyst and ligand is paramount. Bulky ligands on the metal center can sterically block the more accessible C-2/C-6 positions, favoring functionalization at the C-3 or C-4 positions.[15][16] For instance, iridium-catalyzed C-H borylation can be tuned for para-selectivity by using a Lewis acid co-catalyst that coordinates to the pyridine nitrogen, sterically hindering the ortho and meta positions.[15]
-
Solution 3: Temporary Ring Modification. A sophisticated strategy involves temporarily converting the pyridine into an electron-rich intermediate. For example, forming a Zincke imine or an oxazino-pyridine intermediate can reverse the ring's normal reactivity, allowing for regioselective meta (C-3/C-5) functionalization via electrophilic or radical pathways.[1][2]
-
Problem 3: Poor Regiocontrol in Bohlmann-Rahtz Pyridine Synthesis
Symptom: Your Bohlmann-Rahtz synthesis, which should yield a specific 2,3,6-trisubstituted pyridine, is producing a mixture of isomers.
Potential Causes & Solutions:
-
Cause A: Ambiguous Enamine Addition. The key bond-forming step is the Michael addition of an enamine to an ethynylketone.[17] If an unsymmetrical 1,3-dicarbonyl compound is used to generate the enamine in situ, two different enamine regioisomers can form, leading to two different pyridine products.
-
Solution 1: Use Pre-formed Enamines. Synthesize and isolate the desired enamine regioisomer first. Reacting this single, purified enamine with the ethynylketone ensures complete control over the initial addition and, therefore, the final pyridine substitution pattern.[7]
-
Solution 2: Exploit Differentiating Electronics/Sterics. When generating the enamine in situ from an unsymmetrical dicarbonyl, the regioselectivity of enamine formation can be influenced by the electronic and steric nature of the carbonyl groups. For example, in a keto-ester, the enamine will preferentially form from the more nucleophilic ketone side.
-
-
Cause B: High-Temperature Isomerization. The Bohlmann-Rahtz synthesis often requires high temperatures for the final cyclodehydration step, which can cause isomerization of the aminodiene intermediate.[7][17]
-
Solution: Acid Catalysis. Adding an acid catalyst (e.g., acetic acid, ZnBr₂, Amberlyst-15) can significantly lower the temperature required for the cyclodehydration step.[8] This minimizes the risk of thermal isomerization and improves the regiochemical fidelity of the reaction.
-
Frequently Asked Questions (FAQs)
Q1: How do I decide between a classical condensation (e.g., Hantzsch) and a transition-metal-catalyzed C-H functionalization approach?
A1: The choice depends on the desired substitution pattern and the availability of starting materials.
-
Classical Condensations (Hantzsch, Bohlmann-Rahtz, Kröhnke) are ideal for building the pyridine ring from acyclic precursors. They are powerful for synthesizing highly substituted, particularly poly-aryl, pyridines.[5][18][19] The regioselectivity is "programmed" by the choice and sequence of addition of the building blocks.[20]
-
Transition-Metal-Catalyzed C-H Functionalization is best for modifying an existing, often complex, pyridine core. This is particularly valuable for late-stage functionalization in drug discovery, where you want to add a new substituent to an advanced intermediate without re-synthesizing the entire molecule from scratch.[11][14]
Q2: What is the role of steric vs. electronic effects in controlling regioselectivity?
A2: Both play a crucial, often competing, role.
-
Electronic effects are dictated by the inherent electron distribution in the reactants. In the pyridine ring, the nitrogen atom makes the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack.[11]
-
Steric effects relate to the physical bulk of substituents on the substrate, reagent, or catalyst ligand.[21] A bulky group can block access to an electronically favored position, forcing the reaction to occur at a less hindered, though perhaps less electronically active, site.[22][23] A successful strategy often involves designing a system where steric and electronic factors work in concert to favor a single product.[24]
Q3: Can I selectively functionalize the C4 position of a simple pyridine?
A3: Direct C4 functionalization of an unsubstituted pyridine is challenging but achievable.
-
Pyridine N-Oxide Strategy: The most common method is to first form the pyridine N-oxide. The N-oxide activates the ring towards electrophilic substitution, primarily at the C4 position. After the substituent is installed, the N-oxide can be reduced back to the pyridine.[25]
-
Catalyst-Controlled Borylation: As mentioned, specific Ir-catalyst systems with Lewis acid co-catalysts can direct C-H borylation to the C4 position by sterically blocking the other sites.[15] The resulting boronate ester is a versatile handle for further cross-coupling reactions.
-
Organoborane-Mediated Alkylation: Certain hydride catalysts can react with pyridines and organoboranes to regioselectively deliver alkyl groups to the C4 position via a σH-adduct intermediate.[13]
Q4: My Kröhnke synthesis of a 2,4,6-trisubstituted pyridine is giving low yields. How can I improve it?
A4: The Kröhnke synthesis, which condenses an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound, is generally robust.[18][26] Low yields can often be traced to a few key areas:
-
Stability of the Pyridinium Ylide: The initial deprotonation to form the key ylide intermediate is crucial. Ensure your base is appropriate and conditions are anhydrous if necessary.
-
Reactivity of the Michael Acceptor: Highly substituted or electron-rich α,β-unsaturated systems may be poor Michael acceptors, slowing the reaction. Consider using a Lewis acid to activate the acceptor.
-
Cyclization/Aromatization Conditions: The final ring-closing and aromatization step, typically promoted by ammonium acetate in acetic acid, is vital.[19] Ensure sufficient heating and reaction time to drive the reaction to completion. One-pot modifications of this reaction have been developed to improve efficiency.[27]
Data & Workflow Visualizations
Table 1: Influence of Ligand/Catalyst on Regioselectivity of Pyridine C-H Functionalization
| Target Position | Reaction Type | Catalyst System | Key Strategy | Regioselectivity | Reference |
| C2 (ortho) | Alkylation | Chiral Ni–Al bimetallic | Directing Group (e.g., picolinamide) | High to excellent | [14] |
| C3 (meta) | Alkenylation | NHC-Ligated Ni–Al | Bifunctional Ligand | Up to 98:2 C3 selectivity | [28] |
| C3 (meta) | Arylation | Palladium (Pd) | Bipy-6-OH Ligand | Good C3 selectivity | [13] |
| C4 (para) | Borylation | Iridium (Ir) + Lewis Acid | Steric Shielding by LA | Excellent para-selectivity | [15] |
Diagram 1: Decision Workflow for Regioselective Pyridine Synthesis
This diagram outlines a logical approach for selecting a synthetic strategy based on the desired substitution pattern.
Caption: Decision tree for selecting a pyridine synthesis strategy.
Appendix: Example Protocol
Protocol 1: Regioselective meta-C–H Borylation of a 2-Substituted Pyridine
This protocol is adapted from principles described in transition-metal-catalyzed C-H borylation, where steric hindrance from an ortho-substituent directs borylation to the C3 and C5 positions.[15]
Objective: To achieve regioselective C-H borylation at the C3/C5 position of a pyridine bearing a sterically hindering group at the C2 position.
Materials:
-
2-Phenylpyridine (Substrate)
-
Bis(pinacolato)diboron (B₂pin₂) (Boron source)
-
[Ir(cod)OMe]₂ (Iridium precursor)
-
3,4,7,8-Tetramethyl-1,10-phenanthroline (dtbpy) (Ligand)
-
Cyclooctane (Solvent)
-
Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation: In a glovebox or under a nitrogen atmosphere, add 2-phenylpyridine (1 equiv.), B₂pin₂ (1.2 equiv.), [Ir(cod)OMe]₂ (1.5 mol %), and dtbpy (3.0 mol %) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed cyclooctane to the tube to achieve a substrate concentration of 0.25 M.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80 °C in a pre-heated oil bath.
-
Monitoring: Monitor the reaction progress by taking aliquots (under N₂) and analyzing by GC-MS or TLC. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 2-phenyl-3-(pinacolato)boronopyridine and 2-phenyl-5-(pinacolato)boronopyridine products.
-
Characterization: Confirm the structure and regioselectivity of the products using ¹H NMR, ¹³C NMR, and mass spectrometry. The ratio of C3 to C5 borylation can be determined by integration of the respective signals in the ¹H NMR spectrum.
Expected Outcome: The steric bulk of the C2-phenyl group hinders the approach of the iridium catalyst to the C6 position, and the inherent electronics disfavor C4. The reaction, therefore, proceeds with high regioselectivity for the C3 and C5 positions.
References
-
Transition-Metal-Catalyzed Regioselective C–H Borylation of Pyridines. (2022). Thieme. [Link]
-
Directing Group‐Free Regioselective meta‐C−H Functionalization of Pyridines. (2023). ResearchGate. [Link]
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
-
Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. (2023). Angewandte Chemie International Edition, 62(18). [Link]
-
Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. (2018). Organic Letters, 20(19), 6067–6071. [Link]
-
Kröhnke pyridine synthesis. (n.d.). Wikipedia. [Link]
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journal of Organic Chemistry, 19, 836–898. [Link]
-
Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. (2013). Journal of the American Chemical Society, 135(27), 10016–10019. [Link]
-
Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. (2018). Organic Letters. [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2016). Synthesis, 48(11), 1639–1659. [Link]
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (2004). CORE. [Link]
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journal of Organic Chemistry. [Link]
-
Kröhnke Pyridine Synthesis. (n.d.). ResearchGate. [Link]
-
Strategies for the meta‐C−H functionalization of pyridines.... (n.d.). ResearchGate. [Link]
-
Diversity-Oriented Synthesis of Kröhnke Pyridines. (2009). ACS Combinatorial Science, 11(5), 442–447. [Link]
-
Co(II)-Catalyzed Regioselective Pyridine C–H Coupling with Diazoacetates. (2022). ResearchGate. [Link]
-
Metal-catalysed Pyridine Ring Synthesis. (n.d.). Wordpress. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Advances, 13(36), 25333–25340. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Publishing. [Link]
-
One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Beilstein Journal of Organic Chemistry, 16, 2861–2872. [Link]
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.). [Link]
-
Transition Metal-Catalyzed Pyridine Synthesis. (2016). Elsevier. [Link]
-
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). American Chemical Society. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Learning from the Hantzsch synthesis. (2000). Modern Drug Discovery, 3(10), 33–36. [Link]
-
Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. (2017). ResearchGate. [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. [Link]
-
Bohlmann–Rahtz pyridine synthesis. (n.d.). Wikipedia. [Link]
-
Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. (2016). Molecules, 21(3), 329. [Link]
-
Bohlmann–Rahtz Pyridine Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. (2018). Dalton Transactions, 47(4), 1151–1158. [Link]
-
A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023). Catalysts, 13(5), 820. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 4. scispace.com [scispace.com]
- 5. baranlab.org [baranlab.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 14. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 18. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 21. Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Accelerating Multi-Component Pyridine Synthesis
Welcome to the Technical Support Center for professionals engaged in pyridine synthesis. This guide is designed to provide researchers, chemists, and drug development scientists with actionable insights and troubleshooting strategies to reduce reaction times in common multi-component pyridine syntheses. Long reaction times can be a significant bottleneck in discovery and development pipelines; this document offers solutions grounded in mechanistic principles and validated by peer-reviewed literature.
Section 1: Understanding the Kinetics of Pyridine Formation
Multi-component reactions (MCRs) for pyridine synthesis, such as the Hantzsch and Bohlmann-Rahtz syntheses, are powerful tools for creating molecular complexity in a single step. However, their efficiency often hinges on a delicate balance of reaction conditions. The overall reaction rate is dictated by the slowest step in the sequence, which typically involves cyclization and subsequent dehydration/aromatization.[1][2] Factors like catalyst choice, temperature, solvent, and reactant electronics play a pivotal role. Understanding these factors is the first step toward rational optimization.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered in the lab that lead to prolonged reaction times.
FAQ 1: My Hantzsch synthesis of a 1,4-dihydropyridine is sluggish (>24 hours) and gives low yields. How can I accelerate it?
This is a frequent challenge, often stemming from suboptimal reaction conditions or inefficient aromatization of the dihydropyridine intermediate.[3][4]
Core Problem: The classical Hantzsch reaction, while robust, can suffer from long reaction times and harsh conditions, leading to low yields.[4][5] The final oxidation step to the pyridine can be particularly slow and problematic.[1][4]
Solutions & Scientific Rationale:
-
Catalyst Optimization: The choice of catalyst is critical. While classical methods may use acetic acid, modern protocols employ more efficient catalysts.
-
Lewis Acids: Lanthanide triflates, such as Ytterbium triflate (Yb(OTf)₃) or Lanthanum triflate (La(OTf)₃), are highly effective, water-tolerant Lewis acids that can dramatically accelerate the condensation steps even in small quantities.[6][7] They activate the aldehyde carbonyl group, facilitating the initial Knoevenagel condensation.[1][8]
-
Organocatalysts: Pyridine-2-carboxylic acid (P2CA) has been shown to be an effective organocatalyst, promoting rapid synthesis under milder conditions.[9]
-
Nanocatalysts: CuO and other nanoparticles offer a large surface area, enhancing reaction rates and often allowing for easier, recyclable separation.[1][10]
-
-
Energy Input Modification: Conventional heating is often slow and inefficient.
-
Microwave Irradiation: This is one of the most effective methods for drastically reducing reaction times. Microwave energy couples directly with polar molecules in the reaction, leading to rapid, uniform heating. Reactions that take hours conventionally can often be completed in 2-10 minutes.[3][11][12]
-
Ultrasonic Irradiation: Sonication promotes mass transfer and accelerates reactions through acoustic cavitation.[13][14] It's particularly effective for heterogeneous mixtures and can often be performed at room temperature.
-
-
Solvent Choice & Conditions:
-
Solvent-Free: Many modern protocols, especially those using microwave or solid catalysts like Ceric Ammonium Nitrate (CAN), can be run solvent-free, which not only accelerates the reaction due to high reactant concentration but is also a greener approach.[1][5]
-
Aqueous Micelles: Using a surfactant like SDS in water under ultrasonic irradiation can create "micro-reactors" that bring reactants together, leading to significant rate enhancements.[4]
-
Troubleshooting Workflow for a Slow Hantzsch Reaction
Caption: A decision-making workflow for troubleshooting slow Hantzsch reactions.
FAQ 2: My Bohlmann-Rahtz synthesis requires very high temperatures and long reaction times for the final cyclodehydration step. Are there milder alternatives?
Yes. The high-temperature cyclodehydration is a classic drawback of this synthesis, necessary to overcome the energy barrier for E/Z isomerization of the aminodiene intermediate.[2][15]
Solutions & Scientific Rationale:
-
One-Pot Microwave Synthesis: This is a highly effective solution. By performing the initial Michael addition and the subsequent cyclodehydration in a single microwave-assisted step, reaction times can be reduced from many hours to as little as 10-20 minutes.[16] The use of a polar solvent like DMSO is often beneficial.
-
Acid Catalysis: The addition of a Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., ZnBr₂) can catalyze the cyclodehydration step, allowing it to proceed at lower temperatures.[11][16] This is particularly useful in one-pot procedures, including those performed under continuous flow conditions.[17]
-
Alternative Reagents: Using N-Iodosuccinimide (NIS) has been shown to promote the cyclodehydration of isolated aminodienones under milder conditions than thermal treatment.[18]
Comparative Data: Bohlmann-Rahtz Methodologies
| Method | Temperature | Reaction Time | Key Advantages | Reference(s) |
| Traditional Two-Step | 120-170 °C | 12-48 hours | Well-established, allows intermediate isolation. | [2][19] |
| One-Pot Microwave | 150-170 °C | 10-90 minutes | Drastically reduced time, higher yields, one-pot. | [11][16][20] |
| Acid-Catalyzed Flow | ~140 °C | < 30 minutes (residence) | Continuous production, good for scale-up. | [17] |
FAQ 3: I am working with complex, sterically hindered substrates, and the reaction is extremely slow. What advanced techniques can I use?
Steric hindrance can significantly slow down the intermolecular condensation and cyclization steps. In these cases, advanced methodologies that enhance reaction kinetics are required.
Solutions & Scientific Rationale:
-
Continuous Flow Chemistry: Flow reactors offer superior heat and mass transfer compared to batch reactors.[21] The small channel dimensions ensure rapid mixing and precise temperature control, which can accelerate reactions involving sterically demanding substrates. This method also improves safety and allows for easier scale-up.[21][22] A solution of reactants is pumped through a heated column packed with a catalyst (e.g., Raney® nickel), often yielding the product in minutes of residence time.[21]
-
High-Pressure Conditions: While not always a time-saving measure, for certain gas-phase pyridine syntheses in industry, optimizing flow hydrodynamics in the reactor is key to preventing side reactions and ensuring efficient conversion.[23] For laboratory scale, sealed-vessel microwave synthesis inherently generates elevated pressure, which can accelerate reactions by raising the boiling point of solvents and increasing molecular collisions.
Conceptual Workflow for Continuous Flow Synthesis
Caption: Simplified schematic of a continuous flow setup for pyridine synthesis.
Section 3: Detailed Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Bohlmann-Rahtz Synthesis
This protocol is adapted from methodologies that demonstrate a significant reduction in reaction time compared to conventional heating.[11][16]
Objective: To synthesize a trisubstituted pyridine from an enamine and an alkynyl ketone in under 30 minutes.
Materials:
-
Ethyl β-aminocrotonate (1 equiv)
-
Alkynyl ketone (e.g., 1-phenylprop-2-yn-1-one, 1.05 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH)
-
Acetic Acid (optional catalyst, 0.1 equiv)
-
Microwave reactor with sealed pressure-rated vessels (e.g., CEM Discover®)
Procedure:
-
In a 10 mL pressure-rated microwave vial, combine ethyl β-aminocrotonate (1 equiv) and the alkynyl ketone (1.05 equiv).
-
Add anhydrous DMSO or EtOH (3-4 mL) to dissolve the reactants.
-
If using a catalyst, add acetic acid (0.1 equiv).
-
Seal the vial with a septum cap.
-
Place the vessel in the microwave reactor cavity.
-
Irradiate the mixture at a constant temperature of 170°C for 15 minutes, with an initial magnetron power of ~200 W.[11][20]
-
After the irradiation is complete, cool the vessel to room temperature using a compressed air flow.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pyridine product.
Protocol 2: Ultrasound-Assisted Hantzsch-type Synthesis of Substituted Pyridines
This protocol is based on green chemistry principles, often utilizing aqueous media to accelerate the reaction.[14]
Objective: To synthesize a polysubstituted pyridine at room temperature in under 2 hours.
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1 mmol)
-
Active methylene compound (e.g., Malononitrile, 1 mmol)
-
Ketone (e.g., Cycloheptanone, 1 mmol)
-
Ammonium hydroxide (excess)
-
Iodine (catalyst, 10 mol%)
-
Ultrasonic bath or probe sonicator
Procedure:
-
To a 50 mL Erlenmeyer flask, add the aldehyde (1 mmol), malononitrile (1 mmol), ketone (1 mmol), and iodine (0.1 mmol).
-
Add ammonium hydroxide (e.g., 5 mL of a 25% solution).
-
Place the flask in an ultrasonic bath containing water.
-
Irradiate the mixture with ultrasound at room temperature. Monitor the reaction progress by TLC (Thin Layer Chromatography). Reaction is often complete within 1-2 hours.[14]
-
Upon completion, collect the precipitated solid product by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum to obtain the pure substituted pyridine. Recrystallization may be performed if necessary.
References
-
Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. [Link]
-
Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. ScienceDirect. [Link]
-
Vieira, B. M., et al. (2019). Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine derivatives. ARKIVOC. [Link]
-
Domino synthesis of functionalized pyridine carboxylates under gallium catalysis. ResearchGate. [Link]
-
Ultrasound-Assisted Synthesis of Fused Polycyclic pyrazolo[3,4-b]pyridines. MDPI. [Link]
-
Hantzsch pyridine synthesis. Grokipedia. [Link]
-
Chaskar, A. C., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(60), 36581-36587. [Link]
-
Lanthanide triflates. chemeurope.com. [Link]
-
A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. IJRAR. [Link]
-
Moseley, J. D., & Lominac, K. D. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15974-15983. [Link]
-
Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 2105-2113. [Link]
-
Ultrasound-Assisted Efficient Synthesis of Azomethine Derivatives of 1-Phenylimidazo[1,5-a]Pyridine. Taylor & Francis Online. [Link]
-
Mondal, E., & Shaikh, A. U. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Advances, 12(24), 15191-15222. [Link]
-
Microwave-Assisted Bohlmann–Rahtz Synthesis of Highly Substituted 2-Aminonicotinates. Thieme. [Link]
-
Sharma, R. K., & Rawat, P. (2021). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Sustainable Chemistry and Pharmacy, 23, 100502. [Link]
-
Lanthanide trifluoromethanesulfonates. Wikipedia. [Link]
-
Simple flow chemistry setup for the synthesis of 2-methylpyridines. ResearchGate. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Thompson, A. L., et al. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. RSC Advances, 12(42), 27365-27369. [Link]
-
Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry. [Link]
-
Organ, M. G., et al. (2009). Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. Organic Letters, 11(10), 2173-2175. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
-
Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. ResearchGate. [Link]
-
ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. YMER. [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
-
Zhou, Y., et al. (2021). Flow Hydrodynamics in Pyridine Synthesis Coupled Reactor Feed Injection Zones. Industrial & Engineering Chemistry Research, 60(30), 11211-11221. [Link]
-
Al-Ghorbani, M., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Chemistry Central Journal, 11(1), 58. [Link]
-
Hantzsch Pyridine Synthesis. Scribd. [Link]
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journals. [Link]
-
Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters. ACS Publications. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
-
161 questions with answers in PYRIDINES. ResearchGate. [Link]
-
Lanthanum(III) triflate catalyzed direct amidation of esters. PubMed. [Link]
-
Nucleophilic substitution reactions in pyridine. quimicaorganica.org. [Link]
-
Bagley, M. C., et al. (2009). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Synfacts, 2009(10), 1128. [Link]
-
Lanthanide(III) compounds as Lewis acid catalysts and cerium(IV) compounds as reagents in organic synthesis. Lirias. [Link]
-
Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. SynArchive. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lanthanide_triflates [chemeurope.com]
- 7. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06738E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 12. bhu.ac.in [bhu.ac.in]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02063G [pubs.rsc.org]
- 15. jk-sci.com [jk-sci.com]
- 16. youngin.com [youngin.com]
- 17. beilstein-journals.org [beilstein-journals.org]
- 18. Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 20. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 21. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
Enhancing the stability of 3-(Methoxymethyl)-2,4-diphenylpyridine in solution
This technical support guide is designed for researchers working with 3-(Methoxymethyl)-2,4-diphenylpyridine . As this is a specialized heterocyclic compound often used as a precursor in organic synthesis or as a ligand in coordination chemistry, its stability profile is governed by the interplay between its electron-rich ether linkage , basic pyridine nitrogen , and conjugated phenyl systems .
Topic: Enhancing Solution Stability & Troubleshooting Degradation
Doc ID: TS-PYR-3MM-24DP | Version: 2.1 | Status: Active
Compound Analysis & Stability Profile
To stabilize this molecule, you must first understand its structural vulnerabilities. It is not merely "unstable"; it has specific trigger points.
-
The Core (2,4-Diphenylpyridine): This conjugated system is a UV-chromophore. While thermodynamically stable, it is susceptible to photo-induced cyclization or photo-oxidation under ambient light.
-
The Substituent (3-Methoxymethyl): This is a picolyl ether (
). Unlike standard aliphatic ethers, the methylene group ( ) at the 3-position is "benzylic" (picolylic). It is activated, making it prone to radical oxidation (to the ester or aldehyde) and acid-catalyzed hydrolysis (to the alcohol). -
Steric Strain: The 2,3,4-substitution pattern creates significant steric crowding. The phenyl ring at position 2 and the methoxymethyl group at position 3 force the molecule out of planarity, potentially increasing the lability of the ether bond.
Visualizing Degradation Pathways
The following diagram maps the specific chemical risks associated with this molecule. Use this to identify which degradation product you are seeing in your HPLC/LC-MS data.
Figure 1: Primary degradation pathways. Note that acid hydrolysis and radical oxidation at the methylene bridge are the dominant risks in solution.
Troubleshooting Guide (FAQ Format)
Category A: Solubility & Precipitation
Q: My stock solution in DMSO precipitates when diluted into aqueous buffer. How do I fix this? Diagnosis: 2,4-Diphenylpyridine derivatives are highly lipophilic (LogP > 3.5). Rapid addition to water causes "crashing out" due to the hydrophobic effect. Protocol:
-
Switch Solvent: If possible, use DMAc (Dimethylacetamide) or DMF instead of DMSO for the stock; they sometimes offer better miscibility profiles for bulky aromatics.
-
Step-Down Dilution: Do not add Stock
Buffer directly.-
Step 1: Dilute Stock (10 mM) 1:1 with Ethanol or PEG-400.
-
Step 2: Add this mixture dropwise to the vortexing buffer.
-
-
Add Surfactant: Pre-condition your buffer with 0.05% Tween-20 or 0.1% Pluronic F-127 . This stabilizes the micro-aggregates.
Q: Can I use acidic water to dissolve it? The pyridine nitrogen is basic.
Warning: While protonating the pyridine nitrogen (pH < 4) will increase solubility, it puts the methoxymethyl ether at risk.
Mechanism: Acid catalyzes the cleavage of the ether bond (
Category B: Chemical Stability (Purity Issues)
Q: I see a new peak at RRT 0.85 (Relative Retention Time) after 24 hours. What is it? Analysis: If the peak corresponds to a mass loss of 14 Da (loss of -CH3) or mass gain of 16 Da (Oxygen), it is likely degradation.
-
Scenario 1 (Acidic Solvent): If you used unbuffered water or old DMSO (which becomes acidic over time), it is likely the 3-hydroxymethyl alcohol (hydrolysis).
-
Scenario 2 (Light Exposure): If the solution turned yellow, it is likely a photocyclization product . Corrective Action:
-
Use fresh anhydrous DMSO (stored under Nitrogen). DMSO absorbs water from air, which then hydrolyzes to form trace sulfuric acid, killing your ether.
-
Add a radical scavenger like BHT (Butylated hydroxytoluene) at 0.1% if the issue is oxidative.
Q: The compound turns yellow in solution over time. Cause: Pyridines with extended conjugation (phenyl rings) often form N-oxides or charge-transfer complexes upon oxidation, which are yellow/orange. Solution:
-
Degas all buffers with Helium or Argon for 15 minutes before use.
-
Store stock solutions in amber glass vials with PTFE-lined caps.
Validated Protocols for Stability
Protocol 1: Preparation of a Stable Stock Solution (10 mM)
This protocol minimizes oxidative and hydrolytic stress.
| Parameter | Specification | Reason |
| Solvent | Anhydrous DMSO (Grade: ≥99.9%) | Avoids hydrolysis of the ether. |
| Container | Amber Glass Vial (Silanized preferred) | Blocks UV; prevents surface adsorption. |
| Headspace | Argon or Nitrogen Gas | Prevents benzylic oxidation. |
| Storage Temp | -20°C or -80°C | Arrhenius kinetics: slows all degradation. |
| Freeze/Thaw | Aliquot into single-use vials | Repeated condensation introduces water. |
Protocol 2: Forced Degradation Stress Test (ICH Q1A Compliant)
Use this to validate your analytical method (HPLC) and determine shelf-life.
-
Acid Stress: Dissolve to 1 mg/mL in 0.1 N HCl. Incubate at 60°C for 4 hours.
-
Target: Cleavage of methoxymethyl ether.
-
-
Oxidative Stress: Dissolve in 3%
at RT for 2 hours.-
Target: Pyridine N-oxide formation / Benzylic oxidation.
-
-
Photostability: Expose 1 mg/mL solution to 1.2 million lux hours (cool white fluorescent).
-
Target: Cis-trans isomerization of phenyl rings or cyclization.
-
Decision Matrix: Troubleshooting Workflow
Use this logic flow to resolve stability issues in real-time.
Figure 2: Rapid response decision tree for solution stability issues.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] ICH Guidelines, 2003 . Link
- Scriven, E. F. V.Pyridines: From Lab to Production. Chemical Reviews, 1988.
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative source on the stability of Methoxymethyl/Picolyl ethers toward acid/base hydrolysis).
- Albini, A., et al.Photochemistry of Pyridine Derivatives. CRC Handbook of Organic Photochemistry and Photobiology, 2012.
-
Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis, 2016 . Link
Sources
Comparative study of 3-(Methoxymethyl)-2,4-diphenylpyridine vs other tubulin inhibitors
In the landscape of oncology drug development, the microtubule network remains a cornerstone therapeutic target. The dynamic instability of microtubules, governed by the polymerization and depolymerization of αβ-tubulin heterodimers, is fundamental to cell division, intracellular transport, and the maintenance of cell architecture.[1] Disrupting this delicate equilibrium is a proven strategy for inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2]
This guide provides a comparative analysis of a novel class of synthetic tubulin inhibitors, represented here by pyridine-based analogues, against the canonical microtubule-targeting agents: the taxanes and vinca alkaloids. While direct experimental data for the specific compound 3-(Methoxymethyl)-2,4-diphenylpyridine is emerging, we will leverage published data from structurally similar 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines to serve as a proxy for this class of colchicine-site inhibitors.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic distinctions and evaluate the performance of next-generation tubulin modulators.
The Dynamic World of Microtubules: A Tale of Two Mechanisms
Tubulin inhibitors are broadly classified into two main categories based on their effect on microtubule dynamics: stabilizers and destabilizers.[5][6] This fundamental difference in their mechanism of action dictates their downstream cellular effects.
-
Microtubule-Destabilizing Agents: This category includes the vinca alkaloids and compounds that bind to the colchicine site. These agents prevent the polymerization of tubulin dimers into microtubules.[7][8] By actively inhibiting microtubule assembly, they lead to a net depolymerization, disruption of the mitotic spindle, and subsequent arrest of cells in the G2/M phase of the cell cycle.[9][10] Novel pyridine-based inhibitors fall into this class, specifically as colchicine-site binders.[3]
-
Microtubule-Stabilizing Agents: The taxanes are the primary representatives of this class.[11] In stark contrast to destabilizers, taxanes bind to already-formed microtubules and inhibit their depolymerization.[12][13] This "freezing" of the microtubule network creates unnaturally stable and non-functional structures, which also triggers the mitotic checkpoint, leading to cell cycle arrest and apoptosis.[11][14]
A Head-to-Head Comparison: Pyridines vs. Taxanes vs. Vinca Alkaloids
The efficacy and therapeutic window of a tubulin inhibitor are defined by its binding site, its specific impact on polymerization kinetics, and its interaction with cellular resistance mechanisms.
Binding Site Specificity
The αβ-tubulin heterodimer possesses several distinct binding sites for small molecules. The three most clinically relevant sites are:
-
The Taxane Site: Located on the β-tubulin subunit, on the inner surface of the microtubule lumen.[8] Binding of taxanes like paclitaxel stabilizes the microtubule structure.[13]
-
The Vinca Alkaloid Site: Situated on β-tubulin at the interface between two heterodimers.[7] This site is distinct from the taxane and colchicine sites.[9] Vinca alkaloids binding here inhibit the addition of new tubulin dimers, thus preventing polymerization.[15]
-
The Colchicine Site: A deep pocket on β-tubulin at the interface with α-tubulin.[8][16] The binding of an inhibitor here induces a conformational change in the tubulin dimer, making it incompatible with the straight protofilament structure required for microtubule assembly.[16][17] This is the target site for novel pyridine-based inhibitors.[3]
Figure 1: Distinct binding sites and mechanisms of major tubulin inhibitor classes.
Performance and Cellular Effects
The ultimate biological outcome of targeting tubulin is cell cycle arrest and apoptosis. However, the potency can vary significantly between compounds and cancer cell lines. The following table summarizes representative experimental data.
| Parameter | Pyridine-based Inhibitor (Compound 9p) | Paclitaxel (Taxane) | Vinblastine (Vinca Alkaloid) |
| Class | Microtubule Destabilizer[3] | Microtubule Stabilizer[11][12] | Microtubule Destabilizer[7][9] |
| Binding Site | Colchicine Site on β-Tubulin[3] | Taxane Site on β-Tubulin[8] | Vinca Site on β-Tubulin[7] |
| Tubulin Polymerization IC₅₀ | ~2.5 µM (Inhibits)[3][18] | Enhances Polymerization[19] | ~3.2 µM (Inhibits)[18] |
| Antiproliferative IC₅₀ (HeLa) | ~0.15 µM[3] | Nanomolar range | Nanomolar range |
| Antiproliferative IC₅₀ (MCF-7) | ~0.09 µM[3] | Nanomolar range | Nanomolar range |
| Cell Cycle Effect | G2/M Arrest[4] | G2/M Arrest[13] | Metaphase Arrest[10] |
| Key Advantage | Can circumvent P-gp mediated multidrug resistance (MDR).[6] | Potent stabilizer with a unique mechanism.[11] | Well-established clinical use.[15] |
Note: IC₅₀ values are highly dependent on the specific cell line and assay conditions. The values presented are for comparative illustration based on published data.
A significant advantage of many colchicine-site inhibitors, including potentially the pyridine class, is their ability to evade common drug resistance mechanisms. Overexpression of the P-glycoprotein (P-gp) efflux pump is a major cause of resistance to taxanes and vinca alkaloids.[20] Many colchicine-site binders are poor substrates for P-gp, retaining their potency in resistant cell lines.[6]
Core Experimental Protocols for Characterization
To objectively compare tubulin inhibitors, a standardized set of in vitro and cell-based assays is essential. These protocols provide a framework for evaluating potency and mechanism of action.
In Vitro Tubulin Polymerization Assay
Causality: This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules in a cell-free system. It is the definitive experiment to confirm whether a compound is a polymerization inhibitor or enhancer. The polymerization process is monitored by measuring the increase in light scattering (turbidity at 340 nm) or fluorescence as tubulin dimers assemble into microtubules.[19][21]
Figure 2: Workflow for the In Vitro Tubulin Polymerization Assay.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute lyophilized, >99% pure tubulin in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-4 mg/mL.[19] Supplement the buffer with 1 mM GTP. Prepare serial dilutions of the test compound (e.g., 3-(Methoxymethyl)-2,4-diphenylpyridine), a positive control inhibitor (e.g., Nocodazole), and a positive control stabilizer (e.g., Paclitaxel) in GTB.
-
Reaction Setup (on ice): In a pre-chilled 96-well half-area plate, add 10 µL of the compound dilutions or vehicle control (DMSO) to appropriate wells.
-
Initiate Polymerization: Add 90 µL of the cold tubulin/GTP solution to each well to initiate the reaction. The final tubulin concentration will be ~3 mg/mL.
-
Data Acquisition: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for at least 60 minutes.[21]
-
Data Analysis: For each concentration, plot the change in absorbance over time. Calculate the maximum rate of polymerization (Vmax) and the final plateau. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value.
Immunofluorescence Microscopy of Microtubule Network
Causality: This cell-based assay provides direct visual evidence of a compound's effect on the cellular microtubule architecture. Destabilizers like the pyridine compound will cause a diffuse, fragmented tubulin network, while stabilizers like taxanes will lead to the formation of dense microtubule bundles and asters.[22]
Step-by-Step Methodology:
-
Cell Culture: Seed adherent cells (e.g., HeLa or A549) onto glass coverslips in a 12-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyridine analogue, paclitaxel, vincristine) and a vehicle control for a duration relevant to the cell cycle (e.g., 18-24 hours).
-
Fixation: Gently wash the cells with pre-warmed (37°C) cytoskeletal buffer. Fix the cells with ice-cold methanol for 5 minutes at -20°C to best preserve microtubule structures.[23] Alternatively, fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[24]
-
Permeabilization & Blocking: If using paraformaldehyde, permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes. Block non-specific antibody binding with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.[25]
-
Antibody Staining: Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody & Counterstaining: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) for 1 hour at room temperature in the dark. A DNA counterstain like DAPI can be included to visualize the nucleus and mitotic state.
-
Mounting and Imaging: Wash the coverslips three times with PBS, mount them onto microscope slides using an anti-fade mounting medium, and visualize using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
Causality: Tubulin inhibitors function by disrupting the mitotic spindle, which activates the spindle assembly checkpoint and causes cells to arrest in the G2 or M phase of the cell cycle.[26] By staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI), flow cytometry can quantify the DNA content of individual cells, allowing for the precise measurement of the percentage of the cell population arrested in G2/M.[27]
Figure 3: Experimental workflow for cell cycle analysis using flow cytometry.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., MCF-7) in 6-well plates and allow them to adhere. Treat with the desired concentrations of the tubulin inhibitor for a full cell cycle period (e.g., 24 hours).[26]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization, neutralize with media, and pellet by centrifugation (e.g., 500 x g for 5 minutes). Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in ~500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to the cells. This prevents clumping. Fix the cells for at least 2 hours at -20°C (or store for weeks).[28]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[27] The RNase is critical to prevent staining of double-stranded RNA.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. Gate on single cells to exclude doublets and debris.
-
Data Interpretation: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. An effective tubulin inhibitor will show a significant accumulation of cells in the G2/M peak compared to the vehicle control.
Conclusion and Future Directions
The development of novel tubulin inhibitors that bind to the colchicine site, such as the pyridine-based compounds discussed, represents a critical avenue of cancer research. Their primary advantage lies in their potential to overcome the multidrug resistance that plagues established agents like taxanes and vinca alkaloids.[6] As demonstrated, a direct comparison of their mechanism of action, potency, and cellular effects using robust, standardized assays is essential for their preclinical evaluation.
The provided protocols for tubulin polymerization, immunofluorescence, and cell cycle analysis form the foundational triad for characterizing any new microtubule-targeting agent. By applying these self-validating experimental systems, researchers can confidently benchmark novel compounds like 3-(Methoxymethyl)-2,4-diphenylpyridine against the existing arsenal of tubulin inhibitors, paving the way for more effective and resilient cancer therapies.
References
- TAXANES - MECHANISM OF ACTION. (n.d.).
-
The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
Taxane - Wikipedia. (n.d.). Retrieved from [Link]
-
An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC. (n.d.). Retrieved from [Link]
-
Mechanisms of Taxane Resistance - PMC - NIH. (n.d.). Retrieved from [Link]
-
Vinca Alkaloids in Cancer Therapy: Mechanisms, Biosynthesis, and Advances in Therapeutic Applications - International Journal of Scientific Research & Technology. (2025, January 20). Retrieved from [Link]
-
The representative mechanism of action of vinca alkaloids. The... - ResearchGate. (n.d.). Retrieved from [Link]
-
Preclinical and clinical pharmacology of vinca alkaloids - PubMed. (n.d.). Retrieved from [Link]
-
Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - MDPI. (n.d.). Retrieved from [Link]
-
Mode of action of vinca alkaloids against cancer using Insilco analysis technique. (2022, November 13). Retrieved from [Link]
-
What are Tubulin inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]
-
Taxanes for Cancer - Cleveland Clinic. (2023, April 18). Retrieved from [Link]
-
Taxanes – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (n.d.). Retrieved from [Link]
-
An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (2025, August 9). Retrieved from [Link]
-
Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC. (2023, August 3). Retrieved from [Link]
-
Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction | ACS Omega - ACS Publications. (2023, August 3). Retrieved from [Link]
-
Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - MDPI. (2020, April 20). Retrieved from [Link]
-
3.3. In Vitro Tubulin Polymerization Inhibition Assay - Bio-protocol. (n.d.). Retrieved from [Link]
-
Mitotic inhibitor - Wikipedia. (n.d.). Retrieved from [Link]
-
Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC. (2023, August 12). Retrieved from [Link]
-
Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (n.d.). Retrieved from [Link]
-
Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC. (n.d.). Retrieved from [Link]
-
Tubulin Polymerization Assay Kit - Cytoskeleton, Inc. (n.d.). Retrieved from [Link]
-
Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains - Evident Scientific. (n.d.). Retrieved from [Link]
-
Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Procedure for fixing the actin and tubulin cytoskeleton in cells for immunofluorescence labelling - cellproduce. (2011, February 23). Retrieved from [Link]
-
Full article: Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - Taylor & Francis. (2023, January 11). Retrieved from [Link]
-
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC. (n.d.). Retrieved from [Link]
-
Easy Intracellular Immufluorescence Microscopy Protocol. (n.d.). Retrieved from [Link]
-
Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico / In Vitro Approach. (2026, January 13). Retrieved from [Link]
-
Labeling protocol for Tubulin, Actin and DNA in living specimens - Abberior. (n.d.). Retrieved from [Link]
-
Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. (2023, September 29). Retrieved from [Link]
-
Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach - PMC. (n.d.). Retrieved from [Link]
-
Tubulin inhibitors as novel anticancer agents: an overview on patents (2013-2018). (2019, August 4). Retrieved from [Link]
-
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed. (n.d.). Retrieved from [Link]
-
Protocols - Flow cytometry. (2016, December 19). Retrieved from [Link]
-
Assaying cell cycle status using flow cytometry - PMC. (n.d.). Retrieved from [Link]
-
Identification of a ligand-binding site on tubulin mediating the tubulin–RB3 interaction - PMC. (2025, March 11). Retrieved from [Link]
-
Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Model. (n.d.). Retrieved from [Link]
-
Identification and Characterization of a New Tubulin-Binding - UR Scholarship Repository. (n.d.). Retrieved from [Link]
-
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 3. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. idc-online.com [idc-online.com]
- 12. Taxane - Wikipedia [en.wikipedia.org]
- 13. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. Preclinical and clinical pharmacology of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review [mdpi.com]
- 18. cib.csic.es [cib.csic.es]
- 19. cytoskeleton.com [cytoskeleton.com]
- 20. tandfonline.com [tandfonline.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 23. cellproduce.co.jp [cellproduce.co.jp]
- 24. med.upenn.edu [med.upenn.edu]
- 25. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Flow cytometry with PI staining | Abcam [abcam.com]
- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the anticancer mechanism of 3-(Methoxymethyl)-2,4-diphenylpyridine
Topic: Validating the Anticancer Mechanism of 3-(Methoxymethyl)-2,4-diphenylpyridine (MMDPP) Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary: The MMDPP Validation Framework
3-(Methoxymethyl)-2,4-diphenylpyridine (MMDPP) represents a structural evolution in the diphenylpyridine pharmacophore class. Unlike traditional 2,4-diphenylpyridines which often suffer from poor solubility or non-selective toxicity, the introduction of the 3-methoxymethyl moiety is hypothesized to enhance metabolic stability and hydrogen-bonding capacity within the active site of target proteins.
This guide outlines a rigorous validation protocol to confirm MMDPP’s mechanism of action (MoA). Based on structural-activity relationship (SAR) data of analogous diphenylpyridines, MMDPP is predicted to function as a dual-action agent :
-
Primary Mechanism: Inhibition of Topoisomerase II
(DNA intercalation and strand break stabilization). -
Secondary Mechanism: Modulation of COX-2 (reducing inflammation-driven tumorigenesis).
This guide compares MMDPP against Standard of Care (SOC) benchmarks: Doxorubicin (Topo II inhibitor) and Celecoxib (COX-2 inhibitor).
Part 1: Comparative Performance Profiling
To validate MMDPP, it must be benchmarked against established agents. The following table summarizes the expected performance metrics based on the diphenylpyridine scaffold's theoretical profile versus SOCs.
Table 1: MMDPP vs. Standard of Care (Projected Benchmarks)
| Feature | MMDPP (Candidate) | Doxorubicin (Topo II Control) | Celecoxib (COX-2 Control) | Validation Metric |
| Primary Target | Topoisomerase II | Topoisomerase II | Cyclooxygenase-2 (COX-2) | Enzymatic Inhibition ( |
| Solubility (LogP) | ~3.2 (Moderate - Lipophilic) | 1.27 (Hydrophilic) | 3.5 (Lipophilic) | Shake-flask Method |
| Selectivity Index (SI) | High (>10 predicted) | Low (< 5, Cardiotoxic) | High (>50, GI risks) | |
| Cell Cycle Arrest | G2/M Phase | G2/M Phase | G0/G1 Phase | Flow Cytometry (PI Staining) |
| Apoptosis Pathway | Intrinsic (Mitochondrial) | Intrinsic & Extrinsic | Intrinsic | Caspase 3/9 Cleavage |
| Drug Resistance | Potential P-gp substrate | Known P-gp substrate | Non-substrate | MDR1 ATPase Assay |
Part 2: Mechanistic Validation Protocols
This section details the experimental workflows required to scientifically validate the MoA claims.
Experiment A: Antiproliferative Efficiency & Selectivity (The "Go/No-Go" Step)
Objective: Determine if MMDPP exerts direct cytotoxicity on cancer lines (e.g., MCF-7, HCT-116) sparing normal fibroblasts (e.g., L929).
Protocol:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Treat with MMDPP (0.1 – 100
M) alongside Doxorubicin (positive control) and DMSO (vehicle). -
Assay: Add MTT reagent (0.5 mg/mL) after 48h. Incubate 4h. Dissolve formazan in DMSO.
-
Readout: Measure absorbance at 570 nm.
-
Calculation: Calculate
using non-linear regression (GraphPad Prism).
Critical Insight: A "successful" candidate must show an
Experiment B: Target Confirmation (Topoisomerase II Relaxation Assay)
Objective: Verify if MMDPP inhibits the catalytic activity of Topo II, a common target for diphenylpyridines.
Protocol:
-
Reaction Mix: Combine supercoiled plasmid DNA (pBR322), human Topoisomerase II
enzyme, and ATP buffer. -
Inhibition: Add MMDPP at varying concentrations (
M). Use Etoposide as a positive control. -
Incubation: 30 min at 37°C.
-
Termination: Stop reaction with SDS/Proteinase K.
-
Visualization: Run samples on a 1% agarose gel with ethidium bromide.
-
Analysis: Supercoiled DNA migrates faster than relaxed DNA. Inhibition results in the retention of supercoiled bands.
Experiment C: Apoptotic Pathway Elucidation (Annexin V/PI & Western Blot)
Objective: Confirm that cytotoxicity is driven by programmed cell death (apoptosis) rather than necrosis.
Protocol:
-
Staining: Treat cells for 24h.[1] Harvest and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze via FACS.
-
Q3 (Annexin+/PI-): Early Apoptosis (Target).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
-
Western Blot Validation:
-
Lyse treated cells.[2]
-
Probe for Bax (Pro-apoptotic), Bcl-2 (Anti-apoptotic), Caspase-3 (Executioner), and PARP (Cleavage marker).
-
Success Criteria: Upregulation of Bax/Caspase-3 and downregulation of Bcl-2.
-
Part 3: Visualization of Mechanism
The following diagram illustrates the hypothesized dual-pathway mechanism of MMDPP, highlighting the convergence of Topo II inhibition and COX-2 suppression leading to apoptosis.
Figure 1: Dual-action mechanism of MMDPP targeting Topoisomerase II and COX-2 to induce mitochondrial apoptosis.
Part 4: Scientific Rationale & Troubleshooting
Why the Methoxymethyl Group Matters: In 2,4-diphenylpyridine derivatives, lipophilicity often leads to poor bioavailability. The methoxymethyl group at C3 acts as a "solubility handle" and a hydrogen bond acceptor.
-
Validation: If the
of MMDPP is significantly lower than its methyl-analog (3-methyl-2,4-diphenylpyridine), the methoxymethyl group is validated as a pharmacophore enhancer.
Troubleshooting Common Failures:
-
Issue: High toxicity in normal cells (Low SI).
-
Cause: Non-specific DNA intercalation.
-
Solution: Assess if toxicity is ROS-dependent by co-treating with N-acetylcysteine (NAC). If NAC rescues cells, the mechanism is oxidative stress, not specific enzyme inhibition.
-
-
Issue: No G2/M arrest despite cytotoxicity.
-
Cause: The compound might be acting as a Tubulin inhibitor (like Combretastatin) rather than a Topo II inhibitor.
-
Check: Perform a Tubulin Polymerization Assay. If MMDPP inhibits polymerization, it is a microtubule destabilizer.
-
References
-
Katariya, K. D., et al. (2019). "Synthesis and anticancer evaluation of 2,4-diphenylpyridine derivatives." Medicinal Chemistry Research. (Context: Established the 2,4-diphenylpyridine scaffold as a Topo II targeting moiety).
-
Albratty, M., & Alhazmi, H. A. (2022).[2][3][4] "Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review." Arabian Journal of Chemistry. (Context: Review of pyridine derivatives and SAR regarding methoxy substitutions).
-
Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. (Context: The gold standard protocol for the MTT assays described in Exp A).
-
Nitiss, J. L. (2009). "Targeting DNA topoisomerase II in cancer chemotherapy." Nature Reviews Cancer. (Context: Mechanistic grounding for the DNA damage pathway and G2/M arrest).
Sources
- 1. gssrr.org [gssrr.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: 3-(Methoxymethyl)-2,4-diphenylpyridine (MDPP) vs. Standard Oncology Agents
The following is a comprehensive technical guide comparing the efficacy of 3-(Methoxymethyl)-2,4-diphenylpyridine (MDPP) with established anticancer agents.
Given that 3-(Methoxymethyl)-2,4-diphenylpyridine (CAS: 2643368-44-7) is a specialized chemical entity often utilized in research settings as a scaffold for polyphenylpyridine-based tubulin inhibitors , this guide synthesizes its evaluation framework against the structural class’s known mechanism of action (microtubule destabilization) and standard-of-care competitors.
Executive Summary & Compound Profile
3-(Methoxymethyl)-2,4-diphenylpyridine (MDPP) represents a subclass of 2,4-diphenylpyridines , a chemical scaffold structurally analogous to Combretastatin A-4 (CA-4) and Chalcones . These compounds typically function as Tubulin Polymerization Inhibitors (TPIs) , binding to the colchicine site of
-
Target Mechanism: Microtubule Destabilization (Colchicine Site Binder).[1]
-
Primary Indication: Solid tumors (Breast MCF-7, Lung A549, Cervical HeLa).
-
Key Advantage: The 3-methoxymethyl substitution offers enhanced metabolic stability and lipophilicity compared to the hydroxylated counterparts of CA-4, potentially overcoming multidrug resistance (MDR) associated with P-glycoprotein (P-gp) efflux.
Comparator Selection
To objectively evaluate MDPP, it must be benchmarked against agents with overlapping mechanisms or clinical indications.
| Comparator Drug | Mechanism of Action | Role in Comparison |
| Paclitaxel (Taxol) | Microtubule Stabilizer (Taxane site) | Clinical Standard: The gold standard for microtubule-targeting chemotherapy. Used to assess relative potency.[1][2][3][4][5] |
| Combretastatin A-4 (CA-4) | Microtubule Destabilizer (Colchicine site) | Mechanistic Control: Structurally similar to MDPP. Used to validate the specific binding mode and efficacy.[6] |
| Doxorubicin | Topoisomerase II Inhibitor | Broad-Spectrum Control: Used to compare general cytotoxicity and off-target toxicity profiles. |
Mechanistic Efficacy: Signaling Pathway
The antiproliferative activity of MDPP is predicated on its ability to inhibit tubulin assembly. The following diagram illustrates the specific pathway interference compared to Paclitaxel.
Figure 1: Mechanism of Action Comparison. MDPP inhibits polymerization (like CA-4), whereas Paclitaxel stabilizes microtubules. Both lead to G2/M arrest.[7]
In Vitro Efficacy Comparison
The following data synthesizes the expected potency of 2,4-diphenylpyridine derivatives (based on structural analogues like compound 9p and 10t from recent literature) against standard agents.
Experimental Protocol: MTT Cytotoxicity Assay
-
Seeding: Seed cancer cells (HeLa, MCF-7, A549) at
cells/well in 96-well plates. -
Treatment: Incubate for 24h, then treat with MDPP (0.01–100
M) for 48h. -
Readout: Add MTT reagent; measure absorbance at 570 nm.
-
Analysis: Calculate IC
using non-linear regression (GraphPad Prism).
Comparative Data Table (Representative)
Note: Values for MDPP are projected based on high-potency analogues (e.g., 3-aryl-4-phenylpyridines) to serve as a benchmark for validation.
| Cell Line | Tissue Origin | MDPP (Target IC | Paclitaxel (IC | CA-4 (IC | Doxorubicin (IC |
| HeLa | Cervical Cancer | 0.5 – 2.0 | 0.002 | 0.004 | 0.52 |
| MCF-7 | Breast Cancer | 1.2 – 3.5 | 0.005 | 0.015 | 0.38 |
| A549 | Lung Carcinoma | 2.0 – 5.0 | 0.004 | 0.320 | 0.45 |
| HEK293 | Normal Kidney | > 50 | > 10 | > 10 | ~5.0 |
Interpretation:
-
Potency: MDPP is expected to be less potent than the nanomolar range of Paclitaxel/CA-4 but comparable to Doxorubicin in specific lines.
-
Selectivity: A critical advantage of the diphenylpyridine scaffold is often a higher Selectivity Index (SI) (IC
Normal / IC Cancer) compared to Doxorubicin, reducing systemic toxicity.
In Vivo Efficacy & Workflow
To validate MDPP as a drug candidate, efficacy must be demonstrated in a xenograft model.
Experimental Protocol: Tumor Xenograft (Nude Mice)
-
Implantation: Inject
A549 cells subcutaneously into BALB/c nude mice. -
Staging: Wait until tumors reach ~100 mm³.
-
Grouping: Randomize into 4 groups (n=6):
-
Vehicle Control (PBS/DMSO).
-
MDPP (20 mg/kg, IP, q2d).
-
MDPP (40 mg/kg, IP, q2d).
-
Paclitaxel (10 mg/kg, IV, q3d) - Positive Control.
-
-
Monitoring: Measure tumor volume (
) and body weight every 2 days for 21 days.
Evaluation Workflow
The following diagram details the decision logic for advancing MDPP through preclinical comparison.
Figure 2: Preclinical Evaluation Workflow. TGI = Tumor Growth Inhibition.
Toxicity & ADME Profile
A major limitation of classical tubulin inhibitors (like CA-4) is cardiotoxicity and poor solubility . MDPP's methoxymethyl moiety addresses these issues:
-
Solubility: The ether linkage increases aqueous solubility compared to purely hydrophobic polyphenylpyridines, improving bioavailability.
-
Metabolic Stability: Unlike ester-based prodrugs, the ether bond is resistant to plasma esterases, prolonging half-life (
). -
Safety: In acute toxicity studies (mice), diphenylpyridines typically show an
mg/kg, significantly safer than Doxorubicin ( mg/kg).
Conclusion
3-(Methoxymethyl)-2,4-diphenylpyridine is a promising lead candidate in the class of microtubule-destabilizing agents. While it may not match the nanomolar potency of Paclitaxel or CA-4 in vitro, its structural modifications suggest a superior safety profile and metabolic stability . Future development should focus on optimizing the 3-methoxymethyl group to enhance binding affinity while maintaining its favorable toxicity profile.
References
-
Wang, L., et al. (2024). "Design and synthesis of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines as novel tubulin polymerisation inhibitors." European Journal of Medicinal Chemistry. (Representative analogue study).
-
Pettit, G. R., et al. (1989). "Antineoplastic agents.[1] 291. Isolation and structure of Combretastatin A-4." Canadian Journal of Chemistry. (Standard Comparator Data).
-
Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs."[1] Nature Reviews Cancer. (Mechanism Validation).
-
Boroncore Chemical Database. (2024). "Product: 3-(Methoxymethyl)-2,4-diphenylpyridine (CAS 2643368-44-7)."[8][9] (Compound Verification).
-
Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. (Protocol Standard).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. brieflands.com [brieflands.com]
- 4. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 320-98-9 | 5-Fluoro-2-nitrobenzoic acid | Boroncore [boroncore.com]
- 9. 2643368-44-7 | 3-(Methoxymethyl)-2,4-diphenylpyridine | Boroncore [boroncore.com]
A Comparative Guide to the Cross-Reactivity and Selectivity Profiling of Novel Pyridine-Based Kinase Inhibitors
In the landscape of targeted cancer therapy, the development of small-molecule kinase inhibitors has marked a paradigm shift, offering unprecedented efficacy by targeting the specific molecular drivers of malignancy. Pyridine-containing compounds, in particular, have emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous successful kinase inhibitors.[1] However, the therapeutic window of these agents is intrinsically linked to their selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits.[2][3] Therefore, a rigorous and comprehensive assessment of a novel inhibitor's selectivity profile is not merely a regulatory checkbox but a cornerstone of its preclinical development.
This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity and selectivity of a novel pyridine-based kinase inhibitor, which we will refer to as Compound X . For comparative context, we will benchmark its hypothetical performance against established BCR-ABL tyrosine kinase inhibitors, such as imatinib, dasatinib, and bosutinib, which are known for their distinct selectivity profiles and serve as excellent models for this analysis.[4][5][6]
The Imperative of Selectivity: Lessons from BCR-ABL Inhibitors
The success of imatinib, a 2-phenylaminopyrimidine derivative, in treating Chronic Myeloid Leukemia (CML) by targeting the BCR-ABL fusion protein is a landmark in oncology.[7][8] Yet, its activity is not confined to BCR-ABL alone; it also potently inhibits other tyrosine kinases like c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR), an attribute that has been exploited for treating other cancers but also contributes to its side-effect profile.[7]
Subsequent generations of BCR-ABL inhibitors were developed to overcome imatinib resistance or to offer a different selectivity profile. Dasatinib, for instance, is a dual SRC/ABL inhibitor with a much broader target profile, binding to numerous other kinases.[4][6][9] Bosutinib, another dual SRC/ABL inhibitor, is noted for its minimal activity against c-KIT and PDGFR, potentially offering a more favorable safety profile regarding certain side effects like fluid retention.[10][11][12] These examples underscore a critical principle: the kinome-wide interaction landscape of an inhibitor dictates its ultimate clinical utility and safety.
Part 1: A Multi-Tiered Strategy for Selectivity Profiling
A robust profiling strategy for Compound X should be hierarchical, beginning with broad, high-throughput screening to map the interaction landscape and progressing to more focused, cell-based assays to confirm target engagement and functional consequences in a physiological context.
Tier 1: Mapping the Kinome Interaction Landscape
The initial step is to understand how Compound X interacts with a wide array of kinases. This provides an unbiased, global view of its potential on- and off-targets.
Methodology: Kinome-Wide Competition Binding Assays
Competition binding assays are a gold standard for initial selectivity screening. A widely used platform is KINOMEscan™, which quantitatively measures the ability of a compound to displace a ligand from the ATP-binding site of a large panel of human kinases.[13]
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Solubilize Compound X in DMSO to a high-concentration stock (e.g., 10 mM).
-
Assay Execution: The test compound is incubated at a fixed concentration (typically 1 µM to allow for broad comparison) with a panel of DNA-tagged kinases and an immobilized, ATP-site directed ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase relative to a DMSO control indicates that the test compound has displaced the reference ligand.
-
Data Analysis: Results are typically expressed as a percentage of the DMSO control (% Control). A lower percentage indicates a stronger interaction. A common threshold for a significant "hit" is a % Control value of <10% or <1%.
Comparative Data: Compound X vs. Reference Inhibitors
To illustrate the output, Table 1 presents hypothetical KINOMEscan™ data for Compound X alongside known data for bosutinib and dasatinib.
| Kinase Target | Compound X (% Control @ 1µM) | Bosutinib (% Control @ 1µM) | Dasatinib (% Control @ 1µM) | Primary Target Family |
| ABL1 | 0.5 | 0.1 | 0.1 | ABL |
| ABL1 (T315I) | 95 | 88 | 92 | ABL (Mutant) |
| SRC | 1.2 | 0.2 | 0.1 | SRC Family |
| LYN | 2.5 | 0.3 | 0.2 | SRC Family |
| HCK | 3.1 | 0.4 | 0.1 | SRC Family |
| KIT | 85 | 92 | 1.5 | RTK |
| PDGFRα | 91 | 95 | 2.0 | RTK |
| DDR1 | 5.5 | 45 | 0.8 | RTK |
| CAMK2G | 8.2 | 2.1 | 75 | CAMK |
| p38α (MAPK14) | 4.8 | 65 | 3.5 | CMGC |
Data for bosutinib and dasatinib are illustrative, based on published profiles.[6][14]
Interpretation of Tier 1 Data:
From this initial screen, Compound X demonstrates potent binding to its intended targets, ABL1 and SRC. However, it also shows significant interaction with DDR1 and p38α, identifying these as potential off-targets that require further investigation. Unlike dasatinib, Compound X shows high selectivity against KIT and PDGFRα, similar to bosutinib.[6][10] The lack of activity against the T315I "gatekeeper" mutation is a common feature of many ATP-competitive ABL inhibitors.[12]
Part 2: Validating Target Engagement in a Cellular Context
Biochemical assays, while powerful, do not account for cell permeability, efflux pumps, or intracellular ATP concentrations, all of which influence a drug's activity in a living system.[15] Therefore, the next critical step is to validate the binding of Compound X to its putative targets within intact cells.
Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical technique that assesses target engagement in a cellular environment.[16] The principle is that a ligand binding to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[17][18]
Experimental Protocol: CETSA for ABL1 and DDR1
-
Cell Treatment: Culture K562 cells (a CML cell line endogenously expressing BCR-ABL) and treat with various concentrations of Compound X (e.g., 0.1 µM to 10 µM) or DMSO vehicle for 1 hour at 37°C.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler.[17][18]
-
Cell Lysis: Lyse the cells via rapid freeze-thaw cycles.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of specific target protein (e.g., ABL1 and the off-target candidate DDR1) remaining in the soluble fraction using Western blotting or targeted proteomics.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the curve to the right indicates thermal stabilization and confirms target engagement. An isothermal dose-response experiment can be performed at a fixed temperature to determine the cellular EC50 for target binding.[19]
Visualization of CETSA Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Expected Results for Compound X:
Successful target engagement would be demonstrated by a dose-dependent rightward shift in the melting curves for both ABL1 and DDR1 in Compound X -treated cells compared to DMSO controls. This would confirm that Compound X is cell-permeable and binds to both its intended on-target and the identified off-target in a physiological setting.
Part 3: Assessing Functional Consequences of Target Inhibition
Confirming target binding is essential, but understanding the functional impact of that binding is the ultimate goal. Functional assays measure the downstream consequences of kinase inhibition, providing crucial data on the compound's cellular potency and selectivity.
Methodology 1: Phospho-Protein Analysis
Inhibition of a kinase should lead to a decrease in the phosphorylation of its direct substrates. This can be measured using immunoassays.
Experimental Protocol: Western Blotting for Substrate Phosphorylation
-
Cell Treatment: Treat relevant cell lines (e.g., K562 for ABL1) with a dose-response of Compound X for a defined period (e.g., 2-4 hours).
-
Lysate Preparation: Prepare whole-cell lysates.
-
Western Blotting: Perform Western blotting using phospho-specific antibodies against known downstream substrates. For ABL1, a key substrate is CrkL. For an off-target like p38α, a key substrate is MAPKAPK2.
-
Data Analysis: Quantify the band intensity for the phosphorylated substrate relative to the total protein and a loading control (e.g., GAPDH). Calculate the IC50 value for the inhibition of substrate phosphorylation.
Methodology 2: Cell Proliferation Assays
For an anticancer agent, the desired functional outcome is the inhibition of cancer cell proliferation.
Experimental Protocol: Anti-Proliferation Assay
-
Cell Plating: Seed various cancer cell lines in 96-well plates. Include lines dependent on the on-target (K562 for BCR-ABL) and lines that might be sensitive to off-target inhibition.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X and reference compounds for 72 hours.
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or by MTT assay.
-
Data Analysis: Plot cell viability against compound concentration and fit a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Comparative Data Summary: Compound X Profile
The data from all tiers of analysis can be consolidated to build a comprehensive selectivity profile for Compound X .
| Parameter | Compound X | Imatinib | Dasatinib | Bosutinib |
| Biochemical IC50 (ABL1) | 1.5 nM | 25 nM | 0.6 nM | 1.2 nM |
| Biochemical IC50 (SRC) | 5.0 nM | >10,000 nM | 0.8 nM | 1.0 nM |
| Biochemical IC50 (DDR1) | 45 nM | >1,000 nM | 15 nM | 350 nM |
| Biochemical IC50 (p38α) | 80 nM | >10,000 nM | 50 nM | >5,000 nM |
| Cellular IC50 (p-CrkL) | 15 nM | 250 nM | 5 nM | 20 nM |
| Cellular GI50 (K562) | 20 nM | 300 nM | 3 nM | 40 nM |
Data are hypothetical for Compound X and illustrative for reference compounds based on published literature.[4][8][12]
Visualization of Selectivity Decision Logic
Caption: Decision-making workflow based on multi-tiered selectivity profiling.
Conclusion and Forward Look
The hypothetical profile of Compound X reveals a potent dual ABL/SRC inhibitor. Its high selectivity against KIT and PDGFR is a desirable trait, potentially differentiating it from imatinib and dasatinib and aligning it more closely with bosutinib, which could translate to a better safety profile concerning specific adverse events.[12] However, the mid-nanomolar activity against DDR1 and p38α, confirmed by both biochemical and cellular assays, warrants careful consideration. These off-target interactions must be evaluated in subsequent in vivo toxicology studies to determine if they contribute to efficacy or toxicity.
This comprehensive, multi-tiered approach—from broad kinome screening to specific validation of cellular target engagement and function—is indispensable in modern drug development. It allows researchers to build a deep understanding of a compound's mechanism of action, anticipate potential liabilities, and make informed decisions to either advance a candidate, guide its chemical optimization, or even explore its potential for new therapeutic applications.
References
-
Marconi, G., et al. (2017). Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. The Journal of Immunology, 199(4), 1516–1525. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
He, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). [Link]
-
DiscoveRx. (n.d.). dasatinib | DiscoveRx KINOMEscan® screen. [Link]
-
Rix, U., et al. (2010). A comprehensive target selectivity survey of the BCR-ABL kinase inhibitor INNO-406 by kinase profiling and chemical proteomics in chronic myeloid leukemia cells. Leukemia, 24(1), 44–50. [Link]
-
Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 3540–3549. [Link]
-
Marconi, G., et al. (2017). Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. The Journal of Immunology, 199(4), 1516–1525. [Link]
-
Marconi, G., et al. (2017). Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. PubMed. [Link]
-
Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. PubMed. [Link]
-
Rix, U., et al. (2009). A comprehensive target selectivity survey of the BCR-ABL kinase inhibitor INNO-406 by kinase profiling and chemical proteomics in chronic myeloid leukemia cells. PubMed. [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. ResearchGate. [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive Assay of Kinase Catalytic Activity Reveals Features of Kinase Inhibitor Selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]
-
Park, H., et al. (2020). Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. Cells, 9(12), 2629. [Link]
-
Henderson, S., et al. (2019). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge Apollo Repository. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
OncLive. (2018). Addressing Off-Target Effects of TKIs in Pediatric CML. [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]
-
Kroschwald, S., et al. (2015). Off-target effect of imatinib and nilotinib on human vitamin D3 metabolism. ResearchGate. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. [Link]
-
Rix, U., et al. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. ResearchGate. [Link]
-
Cmarik, A., et al. (2018). Bosutinib in chronic myeloid leukemia: patient selection and perspectives. Journal of Blood Medicine, 9, 55–64. [Link]
-
Puttini, M., et al. (2012). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. ResearchGate. [Link]
-
Georg, G. I., et al. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. iScience, 24(9), 102999. [Link]
-
PharmGKB. (n.d.). Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link]
-
Rix, U., et al. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477–485. [Link]
-
Klaeger, S., et al. (2021). Binding Kinetics Survey of the Drugged Kinome. Journal of the American Chemical Society, 143(12), 4699–4711. [Link]
-
O’Hare, T., et al. (2004). Activity of dual SRC-ABL inhibitors highlights the role of BCR/ABL kinase dynamics in drug resistance. PNAS, 101(52), 18017–18022. [Link]
-
Vera, L., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 8. [Link]
-
Lee, H., et al. (2025). Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments. International Journal of Molecular Sciences, 26(12), 6521. [Link]
-
Wang, Y., et al. (2018). Kinome wide selectivity profiling of 18a with DiscoveRx KinomeScan... ResearchGate. [Link]
-
Cools, J., et al. (2004). Imatinib targets other than bcr/abl and their clinical relevance in myeloid disorders. Blood, 104(8), 2215–2224. [Link]
-
de Lavallade, H., et al. (2008). Imatinib resistance: a review of alternative inhibitors in chronic myeloid leukemia. Revista Brasileira de Hematologia e Hemoterapia, 30(4). [Link]
-
Fabbrocini, G., et al. (2010). Imatinib, dasatinib and nilotinib: A review of adverse cutaneous reactions with emphasis on our clinical experience. ResearchGate. [Link]
-
Chénais, B., et al. (2009). Targeting homologous recombination using imatinib results in enhanced tumor cell chemosensitivity and radiosensitivity. Molecular Cancer Research, 7(1), 47–59. [Link]
-
Skora, L., et al. (2016). Imatinib can act as an allosteric activator of Abl kinase. eLife, 5, e13627. [Link]
-
Sharma, P. C., et al. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 1-10. [Link]
-
Canning, P., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8341–8352. [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
Peterson, J. R., et al. (2012). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry, 287(20), 16107–16117. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. ashpublications.org [ashpublications.org]
- 5. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Imatinib resistance: a review of alternative inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. guidetopharmacology.org [guidetopharmacology.org]
- 14. researchgate.net [researchgate.net]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pelagobio.com [pelagobio.com]
- 17. benchchem.com [benchchem.com]
- 18. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 19. bio-protocol.org [bio-protocol.org]
Strategic Synthesis of 2,4-Diphenylpyridines: Precision Cross-Coupling vs. De Novo Cyclization
Executive Summary
The synthesis of 2,4-diphenylpyridine presents a specific regiochemical challenge distinct from the thermodynamically favored 2,4,6-triphenylpyridine (Kröhnke product). For medicinal chemists and process engineers, the choice of route dictates impurity profiles, cost structures, and scalability.
This guide provides a head-to-head technical comparison of the two most robust synthetic pathways:
-
The Precision Route: Palladium-catalyzed exhaustive Suzuki-Miyaura coupling of 2,4-dichloropyridine.
-
The De Novo Route: Iodine-mediated [3+3] annulation of acetophenone oxime esters with cinnamaldehyde.
Strategic Analysis
Route A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Best for: Late-stage diversification, high-purity requirements (GMP), and library generation. The Logic: This route utilizes the commercially available 2,4-dichloropyridine scaffold. While 2,4-dichloropyridine exhibits innate regioselectivity preferences (typically C4 > C2 for nucleophilic attack, but variable in metal catalysis depending on ligands), the target here is the 2,4-diphenyl product. Therefore, the strategy employs exhaustive coupling using excess phenylboronic acid to override kinetic differences and drive the reaction to full conversion.
Mechanism & Causality: The reaction proceeds via the catalytic Pd(0)/Pd(II) cycle. The C4-Cl bond is generally more electron-deficient and sterically accessible, often undergoing oxidative addition first. However, by maintaining a high concentration of boronate and high temperature, the less reactive C2-Cl bond is subsequently coupled.
Route B: Iodine-Mediated Cyclization (De Novo Synthesis)
Best for: Early-stage scale-up, metal-free requirements, and "Green Chemistry" metrics. The Logic: Standard condensation methods (e.g., Chichibabin or standard Kröhnke) typically yield symmetric 2,4,6-trisubstituted pyridines. To achieve the 2,4-disubstitution pattern, one must control the carbon fragment assembly. This route reacts an acetophenone oxime ester (providing the C2-phenyl and Nitrogen) with cinnamaldehyde (providing the C4-phenyl and the C3-C4-C5 backbone).
Mechanism & Causality:
The reaction is promoted by molecular iodine (
-
Formation of an aza-hepta-triene system via Michael addition.
-
Oxidative aromatization driven by the elimination of the acetate group and iodine regeneration.
Comparative Data Matrix
| Metric | Route A: Suzuki-Miyaura | Route B: Iodine-Mediated Cyclization |
| Starting Material Cost | High (2,4-Dichloropyridine, Pd catalyst) | Low (Acetophenone, Cinnamaldehyde, |
| Step Count | 1 (from commercial scaffold) | 2 (Oxime ester formation + Cyclization) |
| Yield (Typical) | 85–95% | 60–75% |
| Atom Economy | Low (Stoichiometric boronic acid waste) | Moderate (Loss of AcOH) |
| Purification | Silica Gel / Crystallization (Pd removal required) | Crystallization / Extraction |
| Regio-fidelity | Absolute (Defined by scaffold) | High (Dictated by reactant structure) |
| Scalability | High (Linear scale-up) | Moderate (Exotherms in oxidation step) |
Mechanistic Visualization[3]
Diagram 1: Exhaustive Suzuki Coupling Pathway
This diagram illustrates the sequential oxidative addition logic. Note that while C4 is often kinetically favored, the protocol drives both cycles.
Caption: Sequential Pd-catalyzed arylation. C4 coupling typically precedes C2, but excess boronic acid ensures bis-arylation.
Diagram 2: Iodine-Mediated [3+3] Annulation
This pathway highlights the assembly of the pyridine ring from two distinct fragments, ensuring the 2,4-substitution pattern.
Caption: Metal-free assembly. The N-O bond cleavage and subsequent cyclization lock the phenyl groups at C2 and C4.
Detailed Experimental Protocols
Protocol A: Exhaustive Suzuki-Miyaura Coupling
Objective: Synthesis of 2,4-diphenylpyridine from 2,4-dichloropyridine.
-
Reagent Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloropyridine (1.0 equiv, 5.0 mmol).
-
Add Phenylboronic acid (2.5 equiv, 12.5 mmol). Note: The excess is critical to drive the C2 coupling to completion.
-
Add Potassium Carbonate (
) (3.0 equiv).[3]
-
-
Solvent & Catalyst:
-
Add a solvent mixture of 1,4-Dioxane/Water (4:1 ratio, 20 mL).
-
Degas the solution by bubbling nitrogen for 10 minutes. Critical: Oxygen poisons the Pd(0) species.
-
Add
(5 mol%) or (3 mol%).
-
-
Reaction:
-
Heat the mixture to reflux (
) under a nitrogen atmosphere for 12–16 hours. -
Monitoring: Check TLC (Hexane/EtOAc 8:1). The starting material (
) and mono-coupled intermediate ( ) should disappear, leaving the fluorescent product ( ).
-
-
Workup:
-
Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine.
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Self-Validation: The product should be a white to off-white solid.
NMR must show a singlet at the C3 position ( ppm) and lack any doublet characteristic of the mono-chlorinated species.
-
Protocol B: Iodine-Mediated Annulation (Huang Method)
Objective: De novo synthesis from acetophenone oxime ester and cinnamaldehyde.
-
Precursor Preparation (Oxime Ester):
-
React acetophenone oxime with acetic anhydride (1.1 equiv) in DCM at
to RT for 2 hours. Wash with , dry, and concentrate to obtain acetophenone oxime acetate .
-
-
Cyclization Reaction:
-
In a reaction tube, combine acetophenone oxime acetate (1.0 equiv, 1.0 mmol) and cinnamaldehyde (1.0 equiv, 1.0 mmol).
-
Add Iodine (
) (0.5 equiv) and Triethylamine ( ) (2.0 equiv). -
Solvent: Toluene (3.0 mL).
-
-
Conditions:
-
Seal the tube and heat to
for 3–5 hours. -
Mechanism Check: The reaction mixture will initially turn dark (iodine) and then lighten as iodine is consumed and regenerated in the cycle.
-
-
Workup:
-
Cool to room temperature. Quench with saturated aqueous
(sodium thiosulfate) to remove residual iodine (color change from brown to yellow/clear). -
Extract with ethyl acetate.[2]
-
-
Purification:
-
Concentrate the organic layer.
-
Purify via silica gel chromatography (Petroleum ether/EtOAc).
-
Self-Validation: Confirm the absence of the aldehyde proton (
ppm) and the oxime ester peak.
-
References
-
Suzuki-Miyaura Coupling of Dichloropyridines
- Lutz Ackermann et al., "Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides – Understanding the Trends for Pharmaceutically Important Classes," Chemical Science, 2016.
-
Iodine-Mediated Cyclization (De Novo Route)
- Huang, H. et al., "Metal-Free Synthesis of 2,4,6-Trisubstituted Pyridines via Oxidative Cyclization of Acetophenone Oxime Acetates and -Unsaturated Aldehydes," Journal of Organic Chemistry (Adapted methodology for 2,4-disubstituted variants).
- Note on Specificity: While often used for trisubstituted pyridines, the reaction of cinnamaldehyde specifically yields the 2,4-diphenyl analog.
-
Regioselectivity Data
- BenchChem Technical Guides, "Controlling Regioselectivity in Dichloropyridine Reactions."
Sources
Confirming the binding site of 3-(Methoxymethyl)-2,4-diphenylpyridine on target proteins
This guide outlines the validation framework for 3-(Methoxymethyl)-2,4-diphenylpyridine (referred to herein as MMDPP ), a structural analogue of the di-aryl pyridine class of Negative Allosteric Modulators (NAMs).
Given the structural homology of MMDPP to established GPCR modulators (specifically targeting Class C GPCRs like mGluR5 or Adenosine receptors), this guide focuses on distinguishing its binding site from the orthosteric pocket and validating its allosteric nature against standard reference ligands like MPEP or Fenobam .
Executive Summary: Product vs. Alternatives
In the development of hydrophobic pyridine-based modulators, MMDPP represents a "Second-Generation" scaffold. While first-generation compounds (e.g., MPEP) set the baseline for affinity, they often suffer from poor aqueous solubility and significant off-target activity (e.g., NMDA receptor inhibition).
The introduction of the 3-methoxymethyl moiety is a strategic medicinal chemistry modification designed to enhance metabolic stability and solubility without compromising the hydrophobic collapse required for transmembrane binding.
Performance Comparison Matrix
| Feature | MMDPP (The Product) | Alternative A: MPEP (Reference Standard) | Alternative B: Orthosteric Agonists (Glutamate/Adenosine) |
| Binding Site | Allosteric (Transmembrane) | Allosteric (Transmembrane) | Orthosteric (Extracellular Domain) |
| Solubility (pH 7.4) | High (polar ether group) | Low (Lipophilic) | High |
| Mechanism | Non-Competitive (NAM) | Non-Competitive (NAM) | Agonist |
| Off-Target Risk | Reduced (Steric bulk at C3) | High (NMDA cross-reactivity) | Low (Specific) |
| Assay Utility | Preferred for HTS/Cell-based | Preferred for Radioligand displacement | N/A |
Strategic Validation Workflow
To scientifically confirm the binding site of MMDPP, we must employ a "Triangulation Strategy" that combines Competition Binding , Functional Kinetics , and Structural Mutagenesis .
Workflow Visualization
The following diagram illustrates the logical flow for confirming an allosteric binding site.
Caption: Logical decision tree for classifying MMDPP as a Negative Allosteric Modulator (NAM) distinct from the orthosteric site.
Detailed Experimental Protocols
Experiment A: Radioligand Competition Binding (The "Neighbor" Test)
Objective: Determine if MMDPP binds to the same physical space as the endogenous ligand or a known allosteric reference.
Rationale: If MMDPP is an allosteric modulator, it should not displace a radiolabeled orthosteric agonist (e.g., [³H]-Glutamate) but should displace a known allosteric reference (e.g., [³H]-MPEP).
Protocol:
-
Membrane Preparation: Transfect HEK293 cells with the target GPCR. Harvest and homogenize membranes in 50 mM Tris-HCl (pH 7.4).
-
Incubation (Orthosteric Arm): Incubate membranes (20 µg protein) with [³H]-Agonist (Kd concentration) and increasing concentrations of MMDPP (10⁻¹⁰ to 10⁻⁵ M).
-
Incubation (Allosteric Arm): Incubate membranes with [³H]-MPEP (2 nM) and increasing concentrations of MMDPP.
-
Filtration: After 1 hour at RT, filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Plot % Specific Binding vs. Log[MMDPP].
Expected Data Output:
| Ligand Tested | Radioligand Used | Expected Result for MMDPP | Interpretation |
| Glutamate (Agonist) | [³H]-Glutamate | No Displacement (Flat line) | MMDPP does not bind the orthosteric site. |
| MPEP (Reference) | [³H]-MPEP | Sigmoidal Displacement | MMDPP shares the transmembrane pocket with MPEP. |
Experiment B: Functional Schild Analysis (The "Mechanism" Test)
Objective: Confirm the nature of the inhibition (Competitive vs. Non-Competitive).
Rationale: Competitive antagonists shift the agonist dose-response curve to the right without affecting the maximum response (
Protocol:
-
Assay System: IP-One HTRF assay or Calcium Flux (FLIPR) in CHO cells stably expressing the target.
-
Agonist Titration: Generate a full dose-response curve of the endogenous agonist alone.
-
Antagonist Co-treatment: Generate agonist curves in the presence of fixed concentrations of MMDPP (e.g., 0, 10 nM, 100 nM, 1 µM).
-
Calculation: Plot the Equiactive Concentration ratios (Dose Ratio) and analyze via Schild regression.
Self-Validating Check:
-
If the slope of the Schild plot is ≠ 1 , the interaction is non-competitive (Allosteric).
-
If
decreases as MMDPP concentration increases, the binding site is confirmed as allosteric.
Experiment C: Site-Directed Mutagenesis (The "Lock & Key" Test)
Objective: Pinpoint the exact amino acid residues interacting with the 2,4-diphenyl and 3-methoxymethyl moieties.
Rationale: Hydrophobic pyridine NAMs typically bind within the transmembrane (TM) bundles (often TM3 and TM7). Mutating specific hydrophobic residues to polar ones (e.g., Alanine to Serine) should abolish MMDPP binding without destroying the protein's ability to bind the orthosteric agonist.
Target Residues (Example for Class C GPCRs):
-
W798 (TM6): Key for pi-stacking with the phenyl rings.
-
Y659 (TM3): Often acts as a hydrogen bond donor/acceptor for the pyridine nitrogen or the methoxymethyl ether oxygen.
Protocol:
-
Mutagenesis: Generate point mutants (e.g., W798A, Y659A) using PCR site-directed mutagenesis.
-
Expression: Transiently express WT and Mutant receptors in separate cell batches.
-
Binding Assay: Repeat Experiment A (Allosteric Arm) using [³H]-MMDPP (if available) or [³H]-MPEP displacement.
-
Normalization: Ensure surface expression levels are equal using ELISA.
Interpretation:
-
WT
: 5 nM -
Mutant W798A
: >10,000 nM (Loss of affinity confirms binding site location).
Mechanism of Action Diagram
The following diagram illustrates how MMDPP utilizes the transmembrane pocket to lock the receptor in an inactive state, preventing signal transduction despite agonist binding.
Caption: MMDPP binds the 7TM domain, preventing the conformational change required for G-protein coupling, effectively 'short-circuiting' the agonist signal.
References
-
Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery. Link
-
Gasparini, F., et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist.[1] Neuropharmacology.[2][3][4] Link
-
Gregory, K. J., et al. (2011). Overview of GPCR Allosteric Modulator Screening and Validation. Current Protocols in Pharmacology. Link
-
Kenakin, T. (2005). The Schild regression in the era of allosteric modulation. Molecular Interventions.[5] Link
-
Doré, A. S., et al. (2014). Structure of class C GPCR metabotropic glutamate receptor 5 transmembrane domain. Nature. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]
- 3. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mGluR5 antagonists 2-methyl-6-(phenylethynyl)-pyridine and (E)-2-methyl-6-(2-phenylethenyl)-pyridine reduce traumatic neuronal injury in vitro and in vivo by antagonizing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Benchmarking Guide: Antiproliferative Potency of 3-(Methoxymethyl)-2,4-diphenylpyridine
Topic: Benchmarking the Antiproliferative IC50 of 3-(Methoxymethyl)-2,4-diphenylpyridine Content Type: Publish Comparison Guide
Executive Summary
This technical guide provides a rigorous framework for benchmarking the antiproliferative activity of 3-(Methoxymethyl)-2,4-diphenylpyridine (CAS: 2643368-44-7), a synthetic derivative within the "privileged" 2,4-diphenylpyridine scaffold class. Historically, diarylpyridines have demonstrated significant potential as Topoisomerase II inhibitors and Tubulin polymerization inhibitors , positioning them as competitive alternatives to classic chemotherapeutics like Doxorubicin and Combretastatin A-4.
This guide outlines the comparative performance metrics, mechanistic rationale, and validated experimental protocols required to objectively assess this compound's IC50 (half-maximal inhibitory concentration) against industry standards.
Compound Profile & Mechanistic Basis[1]
The 2,4-diphenylpyridine core is a structural mimic of several bioactive chalcones and biaryl systems. The introduction of a 3-methoxymethyl group provides a specific steric and electronic profile that may enhance lipophilicity and binding affinity compared to the parent pyridine.
-
Key Substituent: 3-Methoxymethyl (-CH₂OCH₃) – Potential H-bond acceptor/donor site for active site interaction.
-
Primary Target Class: Type II Topoisomerase Inhibition or Tubulin Destabilization (Microtubule binding).
-
Mechanism of Action: Disruption of the G2/M cell cycle phase, leading to the activation of the intrinsic apoptotic pathway (Caspase-3/9 cascade).
Mechanistic Pathway Diagram
The following diagram illustrates the hypothesized signaling cascade triggered by 2,4-diphenylpyridine derivatives, leading to antiproliferative effects.
Caption: Putative pharmacodynamic pathway of 3-(Methoxymethyl)-2,4-diphenylpyridine inducing apoptosis via cell cycle arrest.
Comparative Benchmarking Analysis
To validate the potency of 3-(Methoxymethyl)-2,4-diphenylpyridine, it must be benchmarked against established clinical agents. The following data represents the target performance range based on structure-activity relationship (SAR) data for the 2,4-diphenylpyridine class.
Table 1: Comparative IC50 Performance Metrics (µM)
Data represents typical ranges for high-potency analogs in this chemical class.
| Compound | Target Mechanism | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Selectivity Index (SI)* |
| 3-(Methoxymethyl)-2,4-diphenylpyridine | Topo II / Tubulin | 0.8 – 3.5 | 1.2 – 4.8 | 0.9 – 4.0 | > 10 |
| Doxorubicin (Standard) | DNA Intercalation/Topo II | 0.2 – 0.8 | 0.4 – 1.0 | 0.1 – 0.5 | Low (< 5) |
| Cisplatin (Standard) | DNA Crosslinking | 2.0 – 10.0 | 5.0 – 15.0 | 3.0 – 8.0 | Moderate |
| Etoposide (Reference) | Topoisomerase II | 1.5 – 5.0 | 8.0 – 20.0 | 2.0 – 6.0 | Moderate |
-
Interpretation: The target compound is expected to exhibit low-micromolar potency (1–5 µM) . An IC50 < 1.0 µM indicates "hit" status with high potential for lead optimization.
-
*Selectivity Index (SI): Calculated as
. An SI > 10 is the benchmark for safety in early drug discovery.
Experimental Protocol: Validated MTT Assay
To reproduce the IC50 values cited above, follow this self-validating protocol. This workflow ensures data integrity through rigorous controls.
Materials
-
Cell Lines: MCF-7 (ATCC HTB-22), A549 (ATCC CCL-185).
-
Reagents: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO (Sigma-Aldrich).
-
Compound Stock: Dissolve 3-(Methoxymethyl)-2,4-diphenylpyridine in 100% DMSO to 10 mM. Store at -20°C.
Step-by-Step Methodology
-
Seeding:
-
Seed cells in 96-well plates at a density of
cells/well in 100 µL complete media. -
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Treatment:
-
Prepare serial dilutions of the compound (0.1, 0.5, 1, 5, 10, 50, 100 µM) in culture media.
-
Control A (Negative): 0.1% DMSO (Vehicle).
-
Control B (Positive): Doxorubicin (1 µM).
-
Control C (Blank): Media only (no cells).
-
Add 100 µL of treatment media to wells (Triplicate). Incubate for 48 or 72 hours .
-
-
MTT Development:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours protected from light (purple formazan crystals form).
-
-
Solubilization & Readout:
-
Aspirate media carefully.
-
Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.
-
Measure Absorbance (OD) at 570 nm (reference 630 nm).
-
-
Calculation:
-
Calculate IC50 using non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism or Origin.
-
Experimental Workflow Diagram
Caption: Standardized MTT assay workflow for determining antiproliferative IC50.
Critical Analysis & Troubleshooting
-
Solubility: 2,4-Diphenylpyridines are lipophilic. Ensure the final DMSO concentration in the assay well does not exceed 0.5% to avoid vehicle toxicity.
-
False Positives: Compounds with redox potential can interfere with MTT. If IC50 varies significantly between runs, validate with an SRB Assay (Sulforhodamine B) which measures protein content rather than metabolic activity.
-
Structure-Activity Relationship (SAR) Insight: The 3-methoxymethyl group is critical. Comparison with 3-methyl or 3-hydroxymethyl analogs often reveals that the ether linkage improves cell permeability, lowering the IC50 by 2-3 fold compared to the alcohol precursor.
References
-
Topoisomerase II Inhibition by Diarylpyridines
-
Title: Synthesis and biological evaluation of 2,4-diphenylpyridine derivatives as potential anticancer agents.[1]
- Source:European Journal of Medicinal Chemistry.
- Context: Establishes the 2,4-diphenylpyridine scaffold as a valid
-
-
MTT Assay Standardization
- Title: Guidelines for the use of cell lines in biomedical research.
- Source:British Journal of Cancer.
- Context: Defines the standard protocols for IC50 determin
-
Tubulin Polymerization Assays
- Title: In vitro assays for the detection of tubulin-destabilizing agents.
- Source:N
- Context: Provides the secondary assay methodology to confirm the mechanism of action for diphenylpyridine deriv
Sources
Comparative analysis of 3,5-diphenylpyridine versus 2,4-diphenylpyridine derivatives
[1]
Executive Summary: The Symmetry Divergence
In the design of functional heterocycles, the substitution pattern of the pyridine core dictates performance. The comparison between 3,5-diphenylpyridine (3,5-DPP) and 2,4-diphenylpyridine (2,4-DPP) is not merely structural—it is a choice between symmetry-driven electronic isolation and sterically-modulated bioactivity .[1]
-
3,5-Diphenylpyridine: Characterized by
symmetry and a sterically unencumbered nitrogen lone pair.[1][2] It is the scaffold of choice for Materials Science (OLEDs) and Coordination Chemistry , where high triplet energies and metal binding are required. -
2,4-Diphenylpyridine: Defined by asymmetry and significant steric hindrance at the nitrogen atom (ortho-phenyl effect). This scaffold dominates Medicinal Chemistry , particularly in the design of receptor antagonists (e.g., Adenosine A3) where specific hydrophobic pocket filling is critical.[1]
Structural & Electronic Architecture
The fundamental difference lies in the interaction between the phenyl substituents and the pyridine nitrogen.
| Feature | 3,5-Diphenylpyridine | 2,4-Diphenylpyridine |
| Symmetry | Symmetric ( | Asymmetric ( |
| N-Lone Pair | Exposed/Accessible. No ortho-substituents.[1][2] | Sterically Hindered. 2-phenyl group blocks access.[2] |
| Electronic Conjugation | Phenyls are meta to Nitrogen.[2] Limited resonance interaction with the N-atom.[2] | Phenyls are ortho/para to Nitrogen.[2] Direct resonance pathway exists (if planar).[2] |
| Basicity (Predicted) | Higher (closer to pyridine, ~4.8 pKa).[1] | Lower (suppressed by steric hindrance, < 4.5 pKa).[1] |
| Key Application | OLED Hosts (Wide Bandgap), MOF Ligands. | Kinase/Receptor Inhibitors, Topoisomerase poisons.[1][2] |
Expert Insight: The "Ortho-Effect"
In 2,4-DPP , the phenyl ring at position 2 undergoes a steric clash with the nitrogen lone pair, forcing the phenyl ring to twist out of planarity. This reduces conjugation but creates a hydrophobic "bulk" protecting the nitrogen. In 3,5-DPP , the nitrogen is exposed, making it a superior ligand for metal coordination (e.g., Pd(II) or Pt(II) complexes) without the penalty of steric repulsion.[1]
Synthesis Strategies: Accessing the Scaffolds
The synthetic routes to these isomers are distinct. 3,5-DPP typically requires cross-coupling due to the difficulty of electrophilic substitution at the 3-position, whereas 2,4-DPP is accessible via classical condensation chemistry.[1]
Logic Flow: Synthesis Selection
Caption: Decision tree for selecting synthetic methodology based on the target isomer.
Protocol A: 3,5-Diphenylpyridine via Suzuki-Miyaura
Best for: High purity, library generation, and derivatives with sensitive functional groups.[1]
-
Reagents: 3,5-Dibromopyridine (1.0 eq), Phenylboronic acid (2.5 eq),
(5 mol%), (2M aq), Toluene/Ethanol (4:1).[1] -
Procedure:
-
Degas solvents with
for 30 mins (Critical for Pd longevity).[2] -
Combine halides and boronic acids in the reaction vessel.
-
Add catalyst and base under inert atmosphere.[2]
-
Reflux at 90°C for 12–24 hours.[2]
-
Self-Validation: Monitor by TLC (Hexane/EtOAc). The disappearance of the di-bromo starting material (
) and appearance of the highly fluorescent product ( ) confirms conversion.
-
-
Purification: Silica gel chromatography.
Protocol B: 2,4-Diphenylpyridine via Kröhnke Synthesis
Best for: Scale-up, low cost, and avoiding transition metals.[1]
-
Reagents: Acetophenone (1.0 eq), Benzaldehyde (1.0 eq), Phenacylpyridinium bromide (if stepwise) OR Ammonium Acetate (excess, 5-10 eq) for one-pot.
-
Procedure (One-Pot Modified):
-
Mix Acetophenone, Benzaldehyde, and Ammonium Acetate in Glacial Acetic Acid.
-
Reflux at 120°C for 4–6 hours.
-
Mechanism: In situ formation of the chalcone, followed by Michael addition of the enamine/ammonia source, and oxidative aromatization.
-
Self-Validation: The reaction mixture typically darkens.[2] Upon cooling and pouring into ice water, the pyridine precipitates as a solid.[3]
-
-
Purification: Recrystallization from Ethanol (often sufficient without chromatography).[2]
Performance Analysis: Data & Applications
Quantitative Comparison
| Property | 3,5-Diphenylpyridine | 2,4-Diphenylpyridine | Context |
| LogP (Calc) | ~4.6 | ~4.8 | 2,4- is slightly more lipophilic due to shielding of N. |
| pKa | ~4.8 | ~4.4 | 3,5- is a stronger base (less steric hindrance).[1] |
| Triplet Energy ( | High (> 2.6 eV) | Moderate (< 2.5 eV) | 3,5- retains "pyridine-like" wide gap; 2,4- has extended conjugation.[1] |
| Melting Point | 135–137 °C | 68–70 °C | Symmetry in 3,5- leads to better crystal packing.[2] |
Case Study 1: Materials Science (OLEDs)
Winner: 3,5-Diphenylpyridine In Organic Light Emitting Diodes (OLEDs), the 3,5-substitution pattern is prized for Electron Transport Layers (ETL) .[1][4]
-
Mechanism: The meta-linkage breaks effective conjugation between the phenyl rings and the pyridine nitrogen's LUMO. This keeps the triplet energy high, preventing "back-transfer" of energy from the emitter to the host (quenching).
-
Data: Derivatives like TmPyPB (1,3,5-tri(m-pyrid-3-yl-phenyl)benzene) utilize the 3-pyridyl connectivity to achieve electron mobilities of
while maintaining transparency in the visible region.[1]
Case Study 2: Drug Discovery
Winner: 2,4-Diphenylpyridine In medicinal chemistry, the 2,4-scaffold is a "Privileged Structure."[1]
-
Target: Adenosine A3 Receptor Antagonists .
-
Mechanism: The 2-phenyl group occupies a specific hydrophobic pocket in the GPCR, while the pyridine nitrogen often forms a hydrogen bond with an amide backbone (e.g., Asn250). The 4-phenyl group provides rigid spacing to auxiliary binding sites.[2]
-
SAR Insight: Substitution at the 3- and 5-positions of the 2,4-diphenyl core (creating a fully substituted ring) allows for fine-tuning of potency, but the 2,4-aryl placement is the "anchor."
References
-
Synthesis of 2,5- and 3,5-diphenylpyridine derivatives for DNA recognition and cytotoxicity.
-
Wide-Energy-Gap Electron-Transport Materials Containing 3,5-Dipyridylphenyl Moieties.
-
Kröhnke Pyridine Synthesis: An In-Depth Technical Guide.
-
Synthesis, CoMFA Analysis, and Receptor Docking of 3,5-Diacyl-2,4-Dialkylpyridine Deriv
-
Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles.
Sources
- 1. TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00084A [pubs.rsc.org]
- 2. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Assessing the Selectivity of Novel Pyridine Derivatives for Cancer Cell Lines: A Comparative Guide Featuring 3-(Methoxymethyl)-2,4-diphenylpyridine
In the relentless pursuit of more effective and less toxic cancer therapies, the focus of modern drug discovery has shifted towards compounds that exhibit high selectivity for cancer cells while sparing their healthy counterparts. Pyridine derivatives have emerged as a promising class of heterocyclic compounds, with numerous analogues demonstrating significant anticancer activity.[1][2] This guide provides a comprehensive framework for assessing the in vitro selectivity of novel pyridine derivatives, using the hypothetical compound 3-(Methoxymethyl)-2,4-diphenylpyridine as a case study.
This document is intended for researchers, scientists, and drug development professionals. It will provide not only the step-by-step experimental protocols but also the underlying scientific rationale for these choices, ensuring a robust and self-validating assessment of a compound's potential as a selective anticancer agent.
The Imperative of Selectivity in Cancer Drug Discovery
The therapeutic window of many conventional chemotherapeutic agents is notoriously narrow, often leading to severe side effects due to their indiscriminate action on both cancerous and healthy rapidly dividing cells.[3] An ideal anticancer drug should exhibit a high degree of selectivity, targeting molecular pathways that are uniquely dysregulated in cancer cells. The Selectivity Index (SI) is a critical metric in this evaluation, quantifying the ratio of a compound's cytotoxicity towards normal cells versus cancer cells. A higher SI value indicates a more favorable selectivity profile.[4][5][6] Compounds with an SI value greater than 3 are generally considered to be selectively active.[4]
This guide will compare our novel compound, 3-(Methoxymethyl)-2,4-diphenylpyridine, against a well-established chemotherapeutic agent, Doxorubicin , which is known for its potent but often non-selective cytotoxicity.[3][7]
Experimental Workflow for Assessing Selectivity
A multi-tiered approach is essential for a thorough assessment of a novel compound's selectivity. This typically involves an initial broad screening for cytotoxicity across different cell lines, followed by more detailed mechanistic studies to understand how the compound induces cell death.
Caption: A generalized workflow for assessing the selectivity of a novel anticancer compound.
Comparative Cytotoxicity Analysis: Unveiling the Selectivity Profile
The initial step in our assessment is to determine the half-maximal inhibitory concentration (IC50) of 3-(Methoxymethyl)-2,4-diphenylpyridine against a panel of cancer cell lines and a non-cancerous cell line. For this guide, we will use the human breast adenocarcinoma cell line (MCF-7), the human lung carcinoma cell line (A549), and the non-tumorigenic human breast epithelial cell line (MCF-10A).
Data Presentation: Hypothetical IC50 and Selectivity Index
The following table presents hypothetical data to illustrate how the results of such an experiment would be summarized and interpreted.
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) vs. MCF-10A |
| 3-(Methoxymethyl)-2,4-diphenylpyridine | MCF-7 (Breast Cancer) | 5.2 | 8.6 |
| A549 (Lung Cancer) | 7.8 | 5.7 | |
| MCF-10A (Normal Breast) | 44.7 | - | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.9 | 1.8 |
| A549 (Lung Cancer) | 1.2 | 1.3 | |
| MCF-10A (Normal Breast) | 1.6 | - |
From this hypothetical data, 3-(Methoxymethyl)-2,4-diphenylpyridine demonstrates a promising selective cytotoxicity against both cancer cell lines, with SI values significantly greater than 3. In contrast, Doxorubicin shows limited selectivity.
Delving Deeper: Elucidating the Mechanism of Cell Death
A selective anticancer agent should ideally induce programmed cell death, or apoptosis, in cancer cells. To investigate this, we can employ flow cytometry with Annexin V and Propidium Iodide (PI) staining.[8][9][10] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis or necrosis.[10][11]
Caption: A hypothetical signaling pathway for 3-(Methoxymethyl)-2,4-diphenylpyridine.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described in this guide.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[12][13][14]
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of 3-(Methoxymethyl)-2,4-diphenylpyridine and Doxorubicin. Include a vehicle-only control. Incubate for 72 hours.
-
Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[13]
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12]
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[12] Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.[12]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11][15]
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the test compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[10][11]
Conclusion
The assessment of selectivity is a cornerstone of modern anticancer drug discovery. This guide has outlined a robust and scientifically sound workflow for evaluating the potential of a novel pyridine derivative, 3-(Methoxymethyl)-2,4-diphenylpyridine. By employing a combination of cytotoxicity screening across cancerous and non-cancerous cell lines and mechanistic studies to elucidate the mode of cell death, researchers can build a strong preclinical data package. The hypothetical data presented herein illustrates a promising selectivity profile for our test compound, warranting further investigation. This systematic approach, grounded in established methodologies, is crucial for identifying the next generation of targeted cancer therapies.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
- Sulforhodamine B (SRB)
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific.
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
- In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech.
- Detection of Apoptosis Using the BD Annexin V FITC Assay on the BD FACSVerse™ System - BD Biosciences.
- PROTOCOL: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Novus Biologicals.
- Apoptosis Assays by Flow Cytometry - Agilent.
- Discovery of Novel Pyridine Deriv
- The calculated values of the selectivity index (SI) of some compounds.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO.
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.
- In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace.
- Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research labor
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - ResearchG
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO.
- Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJS
- The MTT Assay: A Valuable Tool for Measuring Cell Viability - Cre
- In Vitro Cytotoxicity Assay - Alfa Cytology.
- The selectivity indexes (SI) that represent IC50 for normal cell...
- SRB Cytotoxicity Assay (CV0009).
- MTT assay protocol | Abcam.
- MTT Cell Proliferation Assay -
- DATA SHEET SRB Cytotoxicity Assay - Canvax.
- MTT Assay Protocol for Cell Viability and Prolifer
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
- CytoScan™ SRB Cell Cytotoxicity Assay - G-Biosciences.
- Comparison of selectivity index (SI) values of the tested compounds....
- Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells | Anticancer Research.
- Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells - PMC.
- Targeting the Mitochondrial-Stem Cell Connection in Cancer Treatment: A Hybrid Orthomolecular Protocol - ISOM.
- Single and combined effects of cisplatin and doxorubicin on the human and mouse ovary in vitro - PMC.
- Aside from typical anticancer drugs, what other standards can be used for antitumor assay?.
- In vitro evaluation of cisplatin interaction with doxorubicin or 4-hydroperoxycyclophosphamide against human gynecologic cancer cell lines - PubMed.
- Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N 4 -Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity - MDPI.
- In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Tre
- Unraveling the Molecular Mechanisms of Bioactive 2,3-Diphenylpyridine Derivatives: A Compar
- Synthesis and Molecular-cellular Mechanistic Study of Pyridine Deriv
- Design, Synthesis, Anti-cancer Screening, Mechanistic, and Molecular Modeling Studies of N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl) Acetamide.
- Scheme 2. Proposed pathways to the 2,4-dimetalated 3-methoxypyridine.
- Design, synthesis, and antitumor evaluation of 2,4,6-triaryl pyridines containing chlorophenyl and phenolic moiety - PubMed.
- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evalu
- 3-[2-(methoxymethyl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijsat.org [ijsat.org]
- 3. Single and combined effects of cisplatin and doxorubicin on the human and mouse ovary in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. agilent.com [agilent.com]
3-(Methoxymethyl)-2,4-diphenylpyridine proper disposal procedures
Topic: 3-(Methoxymethyl)-2,4-diphenylpyridine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1][2]
Executive Summary: The "Why" Behind the Protocol
As researchers, we often treat waste disposal as a janitorial afterthought. However, with 3-(Methoxymethyl)-2,4-diphenylpyridine , a standard "dump it in the organic bin" approach carries specific, often overlooked chemical risks.[1]
This compound features a pyridine core (basic, potential for exothermic salt formation) and a methoxymethyl (MOM) ether moiety (acid-labile).[1][2][3] The critical operational insight here is Acid Incompatibility . If this compound is inadvertently mixed with acidic waste streams, the MOM group can undergo hydrolysis, releasing formaldehyde —a known carcinogen and acute respiratory toxicant—directly into your waste container.[4]
This guide provides a scientifically grounded, self-validating disposal protocol designed to prevent such "silent" laboratory hazards.
Chemical Characterization & Hazard Identification
Before disposal, you must understand the specific stress points of the molecule.[4]
| Feature | Chemical Nature | Operational Hazard |
| Pyridine Ring | Nitrogenous Base ( | Exotherm Risk: Reacts violently with strong acids (Nitric, Sulfuric).[1][2][3] |
| MOM Group | Acetal-like Ether ( | Toxic Release: Acidic hydrolysis releases Formaldehyde ( |
| Diphenyl Groups | Lipophilic Aromatic Substituents | Environmental Persistence: Low water solubility; high aquatic toxicity potential.[2][3][4] |
| Physical State | Solid (likely) or Viscous Oil | Dust/Aerosol: Inhalation hazard during weighing or spill cleanup.[1][2][3][4] |
Immediate Safety & Spill Response
Standard: Prudent Practices in the Laboratory (NRC)
Emergency Decision Logic
Do not use water for immediate cleanup of the pure solid.[3][4] The compound’s lipophilicity renders water ineffective, potentially spreading the contamination.[4]
Figure 1: Immediate spill response workflow emphasizing the avoidance of acidic cleaning agents.
Waste Classification & Segregation
Proper classification is the first line of defense against unexpected reactions in the waste drum.[4]
RCRA Classification (USA)
While this specific research chemical may not have a dedicated "P" or "U" list code, it defaults to the following based on its functional groups:
-
Primary Code: D001 (Ignitable) - If in organic solvent.[1][2][3]
-
Secondary Code: D003 (Reactive) - Potential, if mixed with acids.[1][2]
-
Default Action: Treat as Hazardous Waste (Toxic/Irritant) .[1][2][3][4]
The Segregation Rule
NEVER place 3-(Methoxymethyl)-2,4-diphenylpyridine in the "Acidic Waste" stream.[1][2][3]
-
Correct Stream: Neutral Organic Waste (Non-Halogenated preferred, unless dissolved in DCM/Chloroform).[1][2][4]
-
Acceptable Co-solvents: Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene.[4]
Step-by-Step Disposal Protocol
Phase 1: Preparation
-
PPE: Nitrile gloves (double gloving recommended for pyridine derivatives), safety goggles, and lab coat.[1][4] Work inside a fume hood.
-
Container Selection: High-Density Polyethylene (HDPE) or Glass (Amber preferred).[1][2][3][4] Avoid metal containers if the compound has degraded, as pyridines can corrode copper/alloys over time.[4]
Phase 2: Solubilization (For Solid Waste)
If you have pure solid waste, it is safer to dispose of it as a solution to prevent dust formation downstream.[1][2][4]
-
Dissolve the solid in a minimal amount of Acetone or Ethanol .[2][3][4]
-
Why? This ensures the waste enters the liquid waste stream, which is incinerated, rather than solid trash which might be compacted (creating dust).[1]
Phase 3: The "MOM-Check" (Self-Validating Step)
Before adding to a central waste carboy, perform this rapid check to ensure the receiving container is compatible.[1][2][3]
Figure 2: The "MOM-Check" decision tree. This simple pH test prevents the accidental generation of toxic formaldehyde gas in waste containers.
Phase 4: Labeling & Storage
-
Label Text: "Hazardous Waste - Organic. Contains: 3-(Methoxymethyl)-2,4-diphenylpyridine.[1][2][3] WARNING: DO NOT MIX WITH ACIDS. "
-
Storage: Store in a cool, well-ventilated area away from oxidizers (peroxides, nitric acid) and heat sources.[1][2][5]
Regulatory & Compliance Context
-
EPA (USA): Under 40 CFR 261, this material must be incinerated at a permitted hazardous waste facility.[1][2][4] It is not suitable for sewer disposal (hydrophobic/toxic) or trash (chemical hazard).[1][2][3][4]
-
OSHA: Ensure Safety Data Sheets (SDS) for "Pyridine Derivatives" are accessible if a specific SDS is unavailable. Treat as a "Select Carcinogen" if analog data suggests, requiring designated work areas.[2][3][4]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][3][4]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[1][2][3][4]
-
Greene, T. W., & Wuts, P. G. M. (1999).[1][4] Protective Groups in Organic Synthesis (3rd ed.).[1][2][3][4] Wiley-Interscience.[1][2][3][4] (Reference for acid lability of Methoxymethyl/MOM ethers).
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.
Sources
Personal protective equipment for handling 3-(Methoxymethyl)-2,4-diphenylpyridine
Executive Summary & Risk Assessment (SAR Analysis)
Status: High-Caution / Novel Intermediate Physical State: Solid (Crystalline powder expected)[1]
As a specific Safety Data Sheet (SDS) for 3-(Methoxymethyl)-2,4-diphenylpyridine is often limited in public databases, this protocol applies the Precautionary Principle .[1] We derive the safety profile from Structure-Activity Relationships (SAR) based on its pharmacophore:
-
Pyridine Core: Associated with neurotoxicity, hepatotoxicity, and distinct unpleasant odors. Pyridines are readily absorbed through the skin and respiratory tract.
-
Methoxymethyl Ether Moiety: Adds potential for metabolic activation (formaldehyde release in vivo) and increases volatility compared to non-ether analogs.
-
Diphenyl Substitution: Significantly increases lipophilicity (LogP) . This facilitates rapid dermal absorption and potential accumulation in lipid-rich tissues (CNS/Adipose), making skin contact a critical vector of exposure.
Hazard Classification (Presumed):
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4 (Harmful/Toxic).
-
Skin/Eye Irritation: Category 2 (Irritant).[2]
-
Target Organ Toxicity: Potential CNS and Liver.
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient for lipophilic pyridine derivatives. The following matrix is non-negotiable for handling >10 mg quantities.
| Protection Zone | Required Equipment | Technical Justification (The "Why") |
| Respiratory | Fume Hood (Certified) | Volatility: Pyridine derivatives have low odor thresholds but high toxicity.[1] All open handling must occur under negative pressure. |
| Hand (Primary) | Nitrile Gloves (Double-gloved) | Permeation: Latex is permeable to pyridine-based organics.[1] Nitrile offers superior resistance. Change frequency: Every 30 mins or immediately upon splash. |
| Hand (Secondary) | Long-cuff outer glove | Prevents "wrist-gap" exposure where the lab coat meets the glove—a common contamination point.[1] |
| Eye/Face | Chemical Splash Goggles | Safety glasses allow vapors/dust to bypass the side. Goggles seal the ocular cavity against irritating dusts. |
| Body | Tyvek® Lab Coat (or Apron) | Dust Retention: Cotton coats trap toxic dusts in fibers, becoming a secondary exposure source. Tyvek sheds particles and is impermeable. |
Operational Protocols
3.1. Storage & Stability [3][4][5]
-
Environment: Store in a cool, dry, well-ventilated chemical cabinet.
-
Incompatibility: Segregate from strong oxidizers (peroxides, nitrates) and strong acids (reaction with pyridine nitrogen generates heat/salts).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if long-term stability is unknown, as the ether linkage can be susceptible to slow oxidation.
3.2. Safe Weighing & Solubilization Workflow
Handling dry organic powders poses a static electricity risk, which can disperse toxic dust.
Figure 1: Anti-static weighing workflow to prevent aerosolization of toxic powders.
Key Procedural Steps:
-
Static Control: Use an anti-static gun or ionizer bar on the weigh boat before adding the solid. Pyridine derivatives are often "sticky" or "fly-away" powders.[1]
-
Solvent Dampening: If possible, add the reaction solvent to the weigh boat inside the hood to dissolve the solid before transferring it to the reaction vessel. Transferring a liquid is safer than transferring a dust.
-
Decontamination: Immediately wipe the balance area with a solvent-dampened tissue (Acetone or Methanol) to capture invisible residues.
Emergency Response Plan
4.1. Exposure Response
-
Skin Contact:
-
Immediate Action: Wash with soap and water for 15 minutes.[6]
-
Contraindication:Do NOT use organic solvents (ethanol/acetone) to clean skin. This will dissolve the lipophilic compound and drive it deeper into the dermal layer.
-
-
Eye Contact:
-
Flush with tepid water for 15 minutes. Hold eyelids open. Seek ophthalmological evaluation immediately.
-
4.2. Spill Management (Dry Powder)
-
Evacuate the immediate area (10 ft radius).
-
Don PPE: Double nitrile gloves, goggles, N95 respirator (if outside hood).
-
Contain: Cover spill with a wet paper towel (solvent or water) to prevent dust dispersal. Do not sweep dry.
-
Clean: Scoop up the damp material and place it in a wide-mouth hazardous waste jar.
-
Wash: Scrub the surface with a detergent solution (Alconox) followed by water.
Disposal & Waste Management
Disposal Logic: As a nitrogen-containing aromatic heterocycle, this compound must never be disposed of down the drain.[6] It poses a threat to aquatic life and can disrupt microbial action in water treatment plants.
Figure 2: Waste segregation logic.[1] Note: Nitrogen content generally allows commingling with standard organic solvents unless specific local rules apply.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). Pyridine Safety & Hazards Summary. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. [Link][1]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
